molecular formula C14H22O B073032 Methyl Ionone Gamma CAS No. 1322-70-9

Methyl Ionone Gamma

Cat. No.: B073032
CAS No.: 1322-70-9
M. Wt: 206.32 g/mol
InChI Key: VPKMGDRERYMTJX-CMDGGOBGSA-N
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Description

Methyl Ionone Gamma, also known as γ-Methyl ionone, is a highly valued aromatic chemical belonging to the ionone family, renowned for its refined and complex olfactory profile. It is characterized by a powerful woody-violet scent with distinct iris and orris nuances, often accompanied by fruity and raspberry-like undertones, making it an indispensable reference compound in olfactory research and fragrance development. Its primary research applications include the study of structure-odor relationships, the investigation of olfactory receptor mechanisms, and serving as a key ingredient in the formulation and analytical profiling of fine fragrances, cosmetics, and flavor systems. From a mechanistic perspective, this compound functions by binding to specific G-protein coupled olfactory receptors (ORs) in the olfactory epithelium, triggering signal transduction pathways that are decoded by the brain as its characteristic scent. This interaction makes it a vital tool for neuroscientists and sensory biologists studying odorant perception and signal transduction. Furthermore, its stability and tenacity render it an excellent subject for chromatographic analysis (GC-MS) and stability testing in various matrices. This product is intended for research purposes by qualified professionals in controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
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InChI

InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+
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InChI Key

VPKMGDRERYMTJX-CMDGGOBGSA-N
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Canonical SMILES

CCC(=O)C=CC1C(=CCCC1(C)C)C
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Isomeric SMILES

CCC(=O)/C=C/C1C(=CCCC1(C)C)C
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Molecular Formula

C14H22O
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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DSSTOX Substance ID

DTXSID501197970
Record name (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
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Molecular Weight

206.32 g/mol
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Physical Description

1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992), Liquid, yellowish, oily liquid
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Boiling Point

291 °F at 16 mmHg (NTP, 1992), 238.00 °C. @ 760.00 mm Hg
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Flash Point

greater than 200 °F (NTP, 1992)
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Density

0.93 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.921-0.930
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)
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CAS No.

7779-30-8, 93302-56-8, 127-42-4, 1335-46-2
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Record name (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
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Foundational & Exploratory

Synthesis and characterization of methyl ionone gamma isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of Methyl Ionone Gamma Isomers

Abstract

Methyl ionones are highly valued aromatic ketones, indispensable in the fragrance and flavor industries for their characteristic woody and violet scents. Among its various isomers, γ-methyl ionone (often referred to commercially as α-isomethyl ionone) is particularly prized for its refined floral-woody olfactory profile. The industrial synthesis of methyl ionone, however, typically yields a complex mixture of isomers, making the selective synthesis and accurate characterization of the gamma isomer a significant challenge. This technical guide provides a comprehensive overview of the core methodologies for synthesizing and characterizing this compound isomers. It details the established two-step synthetic pathway involving aldol condensation and acid-catalyzed cyclization, explores strategies for controlling isomer ratios, and outlines key analytical protocols for isomer differentiation and characterization, including chromatographic and spectroscopic techniques.

Introduction

The ionone family of compounds is a cornerstone of modern perfumery, first patented in 1893.[1] Methyl ionones, which are C14 ketones, are prepared by the condensation of citral with methyl ethyl ketone followed by cyclization.[2] This process results in a mixture of several isomers, including alpha, beta, and gamma variants, each possessing a unique scent profile.[2][3]

Nomenclature and Isomerism: The nomenclature of methyl ionones can be complex. The reaction of citral's aldehyde group can occur with either the methyl or the methylene group of methyl ethyl ketone, leading to "normal" and "iso" series of pseudo-ionone precursors, respectively.[2] Subsequent cyclization of these precursors yields different isomers. The term "gamma-methyl ionone" is often used in the fragrance industry to describe the alpha-iso isomer (α-isomethyl ionone) or a commercial mixture where this isomer is predominant (typically 60-70%).[2][4] This isomer is renowned for its superior violet-orris character.[4]

Synthesis of Methyl Ionone Isomers

The commercially practiced synthesis of methyl ionones is a two-step process that begins with the aldol condensation of citral and methyl ethyl ketone to form an acyclic intermediate, pseudo-methyl ionone. This intermediate is then subjected to an acid-catalyzed cyclization to yield the final mixture of methyl ionone isomers.[3][5]

G A Citral + Methyl Ethyl Ketone B Aldol Condensation A->B Base Catalyst (e.g., NaOH) C Pseudo-Methyl Ionone (Mixture of 'iso' and 'normal' forms) B->C D Acid-Catalyzed Cyclization C->D Acid Catalyst (e.g., H₃PO₄, H₂SO₄) E Methyl Ionone (Mixture of α, β, γ isomers) D->E

Caption: Overall workflow for the synthesis of methyl ionone isomers.

Step 1: Aldol Condensation to Pseudo-Methyl Ionone

The first step is a base-catalyzed aldol condensation. To maximize the yield of the desired γ-isomer, it is crucial to favor the formation of the pseudo-iso-methyl ionone precursor, which arises from the reaction at the methylene group of methyl ethyl ketone.[2]

Experimental Protocol: Aldol Condensation This protocol is adapted from patented industrial processes.[2]

  • Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe is charged with a solvent (e.g., methanol) and an excess of methyl ethyl ketone.[2]

  • Catalyst Introduction: A solution of a base catalyst, such as sodium methylate or potassium hydroxide in methanol, is added to the reactor.[2]

  • Temperature Control: The mixture is cooled to a temperature range of -20°C to 0°C. Lower temperatures have been shown to favor the formation of the desired iso-hydroxy ketone isomer.[2]

  • Reagent Addition: A mixture of citral and methyl ethyl ketone is added dropwise to the cooled, stirred solution over several hours, maintaining the low temperature.[2]

  • Reaction: The reaction is stirred for an extended period (e.g., 15 to 126 hours) at a controlled low temperature (0°C to 5°C) to ensure complete condensation.[2]

  • Workup: The reaction is quenched by adding a weak acid (e.g., acetic acid) to neutralize the catalyst. The solvent and excess ketone are removed under reduced pressure. The resulting crude product contains the β-hydroxy ketone, which can be dehydrated (often during the subsequent cyclization step) to yield pseudo-methyl ionone.[2]

Step 2: Acid-Catalyzed Cyclization

The pseudo-methyl ionone intermediate is cyclized using an acid catalyst. The choice of acid and reaction conditions critically influences the final ratio of α, β, and γ isomers.[3][5]

G cluster_start Precursor cluster_products Products Pseudo Pseudo-iso-methyl Ionone Alpha α-iso-Methyl Ionone (γ-Methyl Ionone) Pseudo->Alpha Weaker Acids (e.g., H₃PO₄) Lower Temperatures Beta β-iso-Methyl Ionone Pseudo->Beta Stronger Acids (e.g., H₂SO₄) Higher Temperatures Alpha->Beta Isomerization (with strong acid)

Caption: Influence of catalysts on the cyclization of pseudo-iso-methyl ionone.

Experimental Protocol: Cyclization This protocol is based on established laboratory and industrial methods.[2][5]

  • Catalyst and Reagents: The crude pseudo-methyl ionone is mixed with an acid catalyst. Phosphoric acid (e.g., 85%) is commonly used to favor the formation of α- and γ-isomers.[2][5]

  • Temperature Control: The reaction temperature is carefully controlled. For phosphoric acid-catalyzed cyclization, temperatures are typically maintained between 60°C and 90°C.[2] Lower temperatures are generally known to favor the 'iso' forms, including the gamma isomer.[3]

  • Reaction: The mixture is heated and stirred for a defined period (e.g., 1-2 hours) until the cyclization is complete, as monitored by techniques like gas chromatography.[2]

  • Workup: The reaction mixture is cooled, diluted with water, and the organic layer is separated. The organic phase is washed with a dilute base (e.g., sodium bicarbonate solution) to remove residual acid, followed by washing with water until neutral.

  • Purification: The crude product is purified by fractional vacuum distillation to separate the methyl ionone isomers from non-volatile residues.

Summary of Conditions for Isomer Control

The final composition of the methyl ionone product is highly dependent on the reaction parameters.

ParameterConditionPredominant Isomer(s) FavoredReference
Condensation Catalyst Potassium Hydroxide/AlkoxideHigher proportion of iso-precursor[2]
Condensation Temperature Low (-20°C to 10°C)iso-precursor[2]
Cyclization Catalyst Phosphoric Acid (weaker acid)α- and γ- (iso) isomers[3][5]
Cyclization Catalyst Sulfuric Acid (stronger acid)β-isomer (thermodynamically stable)[3][5]
Cyclization Temperature Lower temperatures'iso' forms (including gamma)[3]

Characterization and Isomer Differentiation

Due to the structural similarity of the isomers, a combination of chromatographic and spectroscopic techniques is required for accurate identification and quantification.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying methyl ionone isomers.[3] Isomers are separated based on their volatility and interaction with the GC column's stationary phase, and their mass spectra provide structural information for identification.[6] Identification relies on comparing retention times and fragmentation patterns to those of known standards.[3][6] High-purity samples of this compound are reported to contain around 64% of the iso-alpha isomer.[3]

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of methyl ionone and can be used to quantify the different isomers present in a mixture.[3] It is particularly useful for analyzing non-volatile or thermally sensitive impurities that are not suitable for GC.[3]

Thin-Layer Chromatography (TLC): Multiple-run TLC on silica gel plates with benzene as the solvent has been successfully used to separate α-ionone, β-ionone, α-methylionone, and β-methylionone, demonstrating its utility for isomer separation.[7][8]

Spectroscopic Methods

Infrared (IR) Spectroscopy: IR spectroscopy is an excellent tool for confirming the presence of key functional groups and for differentiating isomers. While all methyl ionone isomers will exhibit a characteristic strong absorption for the α,β-unsaturated ketone group, the "fingerprint" region (below 1600 cm⁻¹) will show distinct patterns for each isomer due to differences in their overall molecular structure and bond vibrations.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. Each isomer will have a unique set of signals with distinct chemical shifts, multiplicities (splitting patterns), and integration values corresponding to the different chemical environments of the hydrogen and carbon atoms in the molecule.[12] This allows for unambiguous structural assignment when compared with reference spectra.

Physicochemical and Spectroscopic Data Summary

Property / TechniqueObservation for Methyl Ionone IsomersReference
Molecular Formula C₁₄H₂₂O[13]
Molecular Weight 206.33 g/mol [4]
Refractive Index (gamma) 1.4980–1.5030[3]
Density (gamma) 0.927–0.935 g/cm³[3]
GC-MS Isomers are separated by retention time; identification by unique mass fragmentation patterns.[3][6]
IR Spectrum All isomers show a strong C=O stretch. The fingerprint region is unique for each isomer.[9][14]
¹H NMR Spectrum Unique chemical shifts and splitting patterns for protons on the ring and side chain allow for differentiation.[12][15]

Conclusion

The synthesis of this compound is a well-established but nuanced process, where the final isomeric composition is dictated by precise control over reaction conditions. Maximizing the yield of the desired gamma isomer (α-isomethyl ionone) requires favoring the formation of the pseudo-iso-methyl ionone precursor during the initial aldol condensation, typically by using low temperatures. Subsequent cyclization with a weaker acid like phosphoric acid further directs the reaction toward the desired product. The characterization of the resulting isomeric mixture relies on a combination of powerful analytical techniques, with GC-MS being the most critical tool for separation and identification. The detailed protocols and data presented in this guide offer a foundational resource for researchers and professionals engaged in the synthesis, analysis, and application of these important fragrance compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of Gamma-Methyl Ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-methyl ionone is a significant aroma chemical, prized for its characteristic violet, orris, and woody scent profile.[1] While commonly referred to as a single entity, commercial gamma-methyl ionone is typically a mixture of isomers, with alpha-isomethyl ionone being the predominant component.[1][2] Understanding the nuanced physicochemical properties of this isomeric mixture is paramount for its effective application in fragrance formulations, as well as for exploring its potential biological activities. This technical guide provides a comprehensive overview of the core physicochemical characteristics of gamma-methyl ionone, detailed experimental methodologies for its analysis and synthesis, and an exploration of its interaction with olfactory signaling pathways.

Physicochemical Properties

The physicochemical properties of gamma-methyl ionone are largely dictated by its primary constituent, alpha-isomethyl ionone. The properties of the isomeric mixture and its key individual isomers are summarized below.

PropertyGamma-Methyl Ionone (Isomeric Mixture)Alpha-Isomethyl IononeBeta-Isomethyl Ionone
CAS Number 1335-46-2[2][3]127-51-5[3]79-89-0[3][4]
Molecular Formula C₁₄H₂₂O[2]C₁₄H₂₂O[5]C₁₄H₂₂O
Molecular Weight 206.32 g/mol [6]206.3239 g/mol [5]206.32 g/mol
Appearance Colorless to pale yellow liquid[5]Colorless or pale-straw colored liquid[5]-
Boiling Point -93 °C @ 3.1 mmHg[5], 121-122 °C @ 9 Torr[6], 232 °C @ 760 mmHg[1][7]301.28 °C @ 760.00 mm Hg (estimated)[4]
Melting Point Not availableNot available[8]62.00 °C @ 760.00 mm Hg[4]
Density -0.93 g/cm³ (20 °C)[5], 0.925-0.929 g/cm³ @ 25 °C[7]-
Refractive Index -1.5000-1.5020 @ 20 °C[7]-
Solubility Soluble in ethanol and oils; insoluble in water.[9]0.064 g/L in water[5]Soluble in alcohol; 2.309 mg/L in water @ 25 °C (estimated)[4]
Vapor Pressure -0.003000 mmHg @ 25.00 °C (estimated)[1][7]0.001000 mmHg @ 25.00 °C (estimated)[4]
Flash Point -> 110 °C[1][7]> 100 °C[4]

Experimental Protocols

Synthesis of Methyl Ionone Isomers via Aldol Condensation

The industrial synthesis of methyl ionone isomers is primarily achieved through a base-catalyzed aldol condensation of citral with methyl ethyl ketone, followed by an acid-catalyzed cyclization.[5]

Objective: To synthesize a mixture of pseudo-methyl ionone isomers.

Materials:

  • Citral (distilled)

  • Methyl ethyl ketone (MEK)

  • Sodium hydroxide (NaOH) solution (e.g., 40%)

  • Anhydrous calcium chloride (CaCl₂)

  • Deionized water

  • Round bottom flask (1 L)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

Procedure:

  • In a 1 L round bottom flask, add 205 g of methyl ethyl ketone.

  • While stirring rapidly, add 6.33 g of a 40% aqueous NaOH solution. Note that the solution may not be fully miscible.[10]

  • Immediately add 102.0 g of distilled citral to the mixture with continued vigorous stirring.[10]

  • Gently heat the mixture to 40-60 °C using a heating mantle. The reaction is slightly exothermic.[10]

  • Maintain the temperature and continue stirring for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash it four times with 100 mL portions of deionized water to remove the catalyst and any unreacted water-soluble components.[10]

  • Separate the organic layer, which contains the crude pseudo-methyl ionone.

  • Dry the organic layer over anhydrous calcium chloride.[10]

  • The resulting crude product can be purified by vacuum distillation.[10]

Logical Workflow for Synthesis:

G Synthesis of Pseudo-Methyl Ionone A Mix MEK and NaOH solution B Add Citral A->B C Heat and Stir (40-60°C) B->C D Reaction Monitoring (TLC) C->D E Cool to Room Temperature D->E Reaction Complete F Water Wash (4x) E->F G Separate Organic Layer F->G H Dry with CaCl2 G->H I Vacuum Distillation H->I G GC-MS Analysis of Methyl Ionone Isomers A Sample Preparation (Dilution/Extraction) B Injection into GC A->B C Separation on Capillary Column B->C D Ionization (EI) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Data Acquisition F->G H Compound Identification (Library Search) G->H I Quantification (Peak Integration) G->I G General Olfactory Signaling Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (OR) G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Produces CNG Cyclic Nucleotide-Gated Ion Channel Ca_Na Ca²⁺/Na⁺ Influx CNG->Ca_Na Odorant Methyl Ionone Isomer Odorant->OR Binds cAMP->CNG Opens Depolarization Depolarization & Neuronal Signal Ca_Na->Depolarization

References

Spectroscopic data analysis of methyl ionone gamma (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

γ-Methyl ionone, predominantly known in the fragrance and flavor industry as α-isomethyl ionone (CAS 127-51-5), is a key aroma chemical prized for its characteristic woody and violet floral scent. As a member of the ionone family, its synthesis often results in a mixture of isomers. Therefore, precise analytical techniques are crucial for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the spectroscopic data analysis of γ-methyl ionone, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, fragrance development, and quality assurance.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the mass spectrometry and infrared spectroscopy of α-isomethyl ionone. Due to the limited availability of experimental NMR data for α-isomethyl ionone in public databases, representative data for the closely related isomer, α-ionone, is provided for reference and comparative purposes.

Table 1: Mass Spectrometry (MS) Data for α-Isomethyl Ionone

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Assignment
4165C3H5+
4380CH3CO+
5530C4H7+
6735C5H7+
7725C6H5+
9150C7H7+ (Tropylium ion)
10940[C8H13]+
121100 (Base Peak)[C9H13]+
13660[M - C5H6O]+ (Retro-Diels-Alder)
19130[M - CH3]+
20645[M]+ (Molecular Ion)

Table 2: Infrared (IR) Spectroscopy Data for α-Isomethyl Ionone

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2960C-H StretchAlkyl (CH₃, CH₂)
1670C=O Stretchα,β-Unsaturated Ketone
1625C=C StretchAlkene
1450C-H BendAlkyl
1360C-H BendGem-dimethyl
1250C-O StretchKetone
980=C-H Bend (trans)Alkene

Table 3: Reference ¹H NMR Data for α-Ionone

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
0.86s3HCH₃
0.93s3HCH₃
1.57s3HCH₃-C=
1.40-2.09m4H-CH₂-CH₂-
2.25s3H-C(O)CH₃
5.50m1H=CH-
6.07d1H=CH-C(O)-
6.60d1H-CH=CH-C(O)-

Table 4: Reference ¹³C NMR Data for α-Ionone

Chemical Shift (δ, ppm)Carbon Type
22.77CH₃
23.04CH₃
26.83CH₃
26.94CH₃
27.80C
31.27CH₂
32.53CH₂
54.34CH
122.68CH
131.95C
132.38CH
148.93CH
198.26C=O

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are outlined below. These protocols are generalized for small organic molecules and should be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

  • Weigh 5-10 mg of the methyl ionone gamma sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

2.1.2 ¹H NMR Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio.

  • Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

2.1.3 ¹³C NMR Acquisition

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Tune and shim the probe for the ¹³C frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

  • Process the data similarly to the ¹H spectrum, referencing it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

2.2.1 Sample Introduction (Gas Chromatography - GC-MS)

  • Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a nonpolar DB-5 or similar). A typical temperature program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

2.2.2 Ionization and Analysis (Electron Ionization - EI)

  • As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

  • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions (the molecular ion and various fragments) are accelerated into the mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

2.3.1 Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a single drop of the neat liquid this compound sample directly onto the center of the ATR crystal.

  • If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

2.3.2 Data Acquisition (Fourier Transform Infrared - FTIR)

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The resulting interferogram is subjected to a Fourier transform to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like γ-methyl ionone.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Data Analysis of this compound cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Prep_IR Neat Liquid (No Preparation) Sample->Prep_IR NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq MS_Acq GC-MS System (EI) Prep_MS->MS_Acq IR_Acq FTIR Spectrometer (ATR) Prep_IR->IR_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc MS_Proc Chromatogram Integration, Spectrum Extraction MS_Acq->MS_Proc IR_Proc Fourier Transform, Background Subtraction IR_Acq->IR_Proc NMR_Analysis Chemical Shift & Coupling Constant Analysis NMR_Proc->NMR_Analysis MS_Analysis Fragmentation Pattern Analysis MS_Proc->MS_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis Final_Report Comprehensive Structural Elucidation & Report NMR_Analysis->Final_Report MS_Analysis->Final_Report IR_Analysis->Final_Report

Caption: Workflow for Spectroscopic Data Analysis.

Natural occurrence and biosynthesis of methyl ionone gamma

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Natural Occurrence and Biosynthesis of Methyl Ionone Gamma

Executive Summary

This compound, a cornerstone of the fragrance industry revered for its sophisticated violet and orris scent profile, is a subject of considerable ambiguity regarding its natural origins. While its parent compounds, the ionones (α, β, γ), are well-documented natural products arising from the degradation of carotenoids in numerous plant species, the natural occurrence of methyl ionones is not definitively confirmed by modern analytical techniques. Commercial this compound is a synthetic mixture of isomers, with its name referring to a specific olfactory profile rather than a single, naturally occurring gamma-isomer.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the state of knowledge regarding this compound. It clarifies its synthetic origin, details the well-established biosynthetic pathways of its natural ionone precursors, presents quantitative data on the biotechnological production of related compounds, and provides detailed experimental protocols for their analysis and synthesis.

The Distinction: Natural Ionones vs. Synthetic Methyl Ionones

The ionone family comprises C13-norisoprenoid ketones that are significant components of the aroma of many flowers, fruits, and vegetables. The primary isomers—alpha-, beta-, and gamma-ionone—are naturally formed through the enzymatic cleavage of carotenoids.[1][2]

In contrast, "this compound" (CAS No. 1335-46-2) is a term used in the fragrance industry to describe a specific mixture of synthetic isomers.[3][4][5] This mixture is prized for its refined woody-violet and orris notes.[3][5] While its structural similarity to natural ionones suggests a theoretical possibility of formation via carotenoid breakdown and subsequent methylation, its presence in nature remains unconfirmed.[6] If it does exist naturally, it would be in trace amounts, making extraction economically unviable.[6] The primary component of most commercial "this compound" formulations is typically α-isomethyl ionone.[5][6]

Natural Occurrence of Ionone Precursors

While this compound itself is not considered a widespread natural product, its parent compounds, the ionones, are. They are found in a variety of natural sources as products of carotenoid degradation. The enzymatic cleavage of carotenoids like β-carotene releases these volatile aroma compounds.[1][7]

Table 1: Selected Natural Sources of Ionones

Natural SourcePredominant Ionone Isomer(s)Reference(s)
Raspberryβ-Ionone[1]
Tea (Camellia sinensis)β-Ionone[1][8]
Tomatoβ-Ionone[1]
Apricotβ-Ionone[1]
Osmanthus fragransα-Ionone, β-Ionone[1][9]
Grapes (Vitis vinifera)β-Ionone[10]
Petunia hybridaβ-Ionone[1]
Rose (Rosa bourboniana)β-Ionone[1]

Biosynthesis of Natural Ionones

The biosynthesis of ionones is a multi-step process that begins with the universal isoprenoid pathway and culminates in the specific enzymatic cleavage of a C40 carotenoid precursor.

The Carotenoid Biosynthetic Pathway

The journey to ionones starts with the methylerythritol 4-phosphate (MEP) pathway in plant plastids, which produces the five-carbon building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[11] These molecules are sequentially condensed to form the C20 compound geranylgeranyl pyrophosphate (GGPP).[11] Two molecules of GGPP are then combined by the enzyme phytoene synthase (PSY) to form phytoene, the first committed step in carotenoid biosynthesis.[11] A series of desaturation and isomerization reactions convert phytoene to lycopene. Subsequently, lycopene is cyclized by lycopene β-cyclase (LCY-B) to form β-carotene, the direct precursor for β-ionone.[11]

Enzymatic Cleavage by Carotenoid Cleavage Dioxygenases (CCDs)

The final step in ionone biosynthesis is the oxidative cleavage of the carotenoid backbone, a reaction catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[1][12] Specifically, CCD1 and CCD4 are known to cleave β-carotene at the 9,10 and 9',10' positions to yield two molecules of the C13-norisoprenoid β-ionone and one molecule of a C14 dialdehyde.[1][10] This enzymatic action is a key contributor to the characteristic aroma of many fruits and flowers.[8][11]

Ionone Biosynthesis Pathway IPP_DMAPP IPP / DMAPP (from MEP Pathway) GGPPS_label GGPPS IPP_DMAPP->GGPPS_label GGPP Geranylgeranyl Pyrophosphate (GGPP) PSY_label PSY GGPP->PSY_label Phytoene Phytoene PDS_ZDS_label PDS, ZDS, etc. Phytoene->PDS_ZDS_label Lycopene Lycopene LCY_B_label LCY-B Lycopene->LCY_B_label Beta_Carotene β-Carotene CCD1_4_label CCD1 / CCD4 Beta_Carotene->CCD1_4_label Beta_Ionone β-Ionone GGPPS_label->GGPP PSY_label->Phytoene PDS_ZDS_label->Lycopene LCY_B_label->Beta_Carotene CCD1_4_label->Beta_Ionone

Biosynthetic pathway of β-ionone from carotenoid precursors.

Chemical Synthesis of Methyl Ionone

The industrial production of methyl ionone relies entirely on chemical synthesis. The process is a two-step reaction analogous to the synthesis of unsubstituted ionones.

  • Aldol Condensation: The synthesis begins with a base-catalyzed aldol condensation between citral and methyl ethyl ketone (MEK). The reaction of the citral aldehyde group with the methylene group of MEK leads to the formation of the desired "iso" precursor, pseudo-isomethyl ionone.[6][13]

  • Cyclization: The resulting acyclic intermediate, pseudo-isomethyl ionone, is then subjected to an acid-catalyzed cyclization. The choice of acid and reaction conditions (e.g., temperature) influences the final ratio of isomers (α, β, γ) in the product mixture.[3][13] Weaker acids like phosphoric acid tend to favor the formation of the alpha- and gamma-isomers.[3][14]

Methyl Ionone Synthesis Workflow Reactants Citral + Methyl Ethyl Ketone Condensation Aldol Condensation Reactants->Condensation Pseudo Pseudo-isomethyl ionone Condensation->Pseudo Cyclization Acid-Catalyzed Cyclization Pseudo->Cyclization Product Methyl Ionone (Mixture of isomers) Cyclization->Product Base_label Base Catalyst (e.g., KOH) Base_label->Condensation Acid_label Acid Catalyst (e.g., H₃PO₄) Acid_label->Cyclization GC-MS Analysis Workflow Sample Plant Material Homogenization Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Concentration Concentration (N₂ Stream) Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Detection and Analysis Ionization->Detection Identification Compound Identification (Library Comparison) Detection->Identification

References

An In-depth Technical Guide to the Olfactory Receptor Interactions of Methyl Ionone Gamma and Related Ionones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ionone gamma, a key component in the fragrance industry prized for its characteristic violet and orris scent, interacts with specific olfactory receptors (ORs) to initiate the perception of smell. While direct deorphanization studies for this compound are not extensively documented in publicly available literature, a comprehensive understanding of its interactions can be extrapolated from studies on structurally similar ionones, such as β-ionone and α-ionone. This guide synthesizes the current knowledge on the olfactory receptors that recognize these ionones, presenting quantitative binding data, detailing the downstream signaling cascades, and providing methodologies for the key experiments used in this field of research. The primary receptors identified for ionones are the human olfactory receptors OR51E2 and OR10A6. This document serves as a technical resource for researchers in olfaction, pharmacology, and fragrance development, providing the foundational knowledge for future studies aimed at elucidating the specific interactions of this compound.

Introduction to this compound

This compound is a collective term for a mixture of isomers, with the predominant component being α-isomethyl ionone.[1] It is a synthetic ketone with the molecular formula C₁₄H₂₂O, widely used in perfumery for its floral-woody and violet-orris aroma.[1][2] Understanding how this molecule interacts with olfactory receptors is crucial for both fragrance design and for studying the broader principles of chemosensation. Olfactory receptors are the largest superfamily of G protein-coupled receptors (GPCRs) in the human genome and are the primary mediators of our sense of smell.[3][4] The interaction between an odorant like this compound and its cognate receptor(s) is the first step in a complex signaling cascade that results in a neural signal being sent to the brain.[3][5]

Due to a lack of specific deorphanization studies for this compound, this guide will focus on the well-characterized interactions of its close structural analogs, β-ionone and α-ionone, to provide a robust predictive framework for the receptor interactions of this compound.

Identified Olfactory Receptors for Ionones

Research has successfully identified specific human olfactory receptors that are activated by ionones. These findings are critical for understanding the molecular basis of the perception of violet-like scents.

  • OR51E2 and β-Ionone: The human olfactory receptor OR51E2 , also known as Prostate-Specific G Protein-Coupled Receptor (PSGR), has been identified as a primary receptor for β-ionone.[6][7][8] This receptor is not only expressed in olfactory sensory neurons but also ectopically in various other tissues, including prostate cells, melanocytes, and retinal pigment epithelial (RPE) cells, where it is involved in regulating cell proliferation and migration.[6][8][9]

  • OR10A6 and α-Ionone: The human olfactory receptor OR10A6 has been identified as a receptor for α-ionone.[5] Activation of this receptor by α-ionone has been shown to induce apoptosis in certain cell types by modulating the Hippo signaling pathway.[5]

Given that this compound is predominantly α-isomethyl ionone, it is highly probable that it interacts with OR10A6 or a receptor with a similar binding pocket. The slight structural differences between the isomers likely result in varied affinities and activation of a unique combination of olfactory receptors, contributing to its distinct scent profile.

Quantitative Data on Ionone-Receptor Interactions

The binding affinity of a ligand for its receptor is a key parameter in pharmacology and sensory science. The potency of an odorant is often expressed as its half-maximal effective concentration (EC₅₀), which is the concentration of the odorant that provokes a response halfway between the baseline and maximum response. The EC₅₀ values for ionone interactions with their respective receptors have been determined in various studies, though they can vary depending on the experimental system and readout used.

OdorantReceptorCell LineAssay TypeReported EC₅₀Citation(s)
β-IononeOR51E2HEK293Calcium Imaging~2.5 µM[10]
β-IononeProstate Cancer CellsERK1/2 Activation~20 µM[4][11]
β-IononeRetinal Pigment Epithelial (RPE) CellsCalcium Imaging91 µM[6]
α-IononeOR10A6A431 CellscAMP Assay152.4 µM[5]

Table 1: Summary of Quantitative Data for Ionone-Receptor Interactions.

Olfactory Receptor Signaling Pathways

The binding of an odorant to an olfactory receptor initiates a well-characterized signaling cascade within the olfactory sensory neuron. This process transduces the chemical signal of the odorant into an electrical signal that can be interpreted by the brain.

The Canonical cAMP-Mediated Signaling Pathway

The primary signal transduction pathway for most vertebrate olfactory receptors is mediated by cyclic adenosine monophosphate (cAMP).[3][4][5]

  • Receptor Activation: An odorant molecule, such as an ionone, binds to a specific olfactory receptor (e.g., OR51E2) located on the cilia of an olfactory sensory neuron.[12]

  • G-Protein Coupling: This binding event causes a conformational change in the receptor, which in turn activates a heterotrimeric G-protein, specifically the olfactory-specific Gα subunit, Gαolf.[3][4]

  • Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates from the βγ subunits and activates adenylyl cyclase type III (ACIII).[3]

  • cAMP Production: ACIII catalyzes the conversion of ATP to cAMP, leading to a rapid increase in the intracellular concentration of cAMP.[3][4]

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[4]

  • Depolarization: The opening of CNG channels allows for the influx of cations, primarily Ca²⁺ and Na⁺, into the cell. This influx of positive ions depolarizes the olfactory sensory neuron.[3][5]

  • Signal Amplification: The initial depolarization is further amplified by the opening of Ca²⁺-activated Cl⁻ channels. The subsequent efflux of Cl⁻ ions further depolarizes the cell, generating a receptor potential.[5]

  • Action Potential Generation: If the receptor potential is strong enough to reach the threshold at the axon hillock, it triggers the firing of action potentials, which are then transmitted to the olfactory bulb in the brain.[13]

Canonical_Olfactory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant Odorant OR Olfactory Receptor (OR) Odorant->OR 1. Binding G_protein Gαolf/βγ OR->G_protein 2. Activation ACIII Adenylyl Cyclase III (ACIII) G_protein->ACIII 3. Activation cAMP cAMP ACIII->cAMP 4. Conversion CNG_channel CNG Channel Ca_Na Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na 6. Influx ATP ATP ATP->cAMP cAMP->CNG_channel 5. Gating Depolarization Depolarization Ca_Na->Depolarization 7. Depolarization

Canonical cAMP-mediated olfactory signaling pathway.
Non-Canonical and Ectopic Signaling

In non-olfactory tissues, the activation of ORs like OR51E2 by β-ionone can trigger different downstream pathways. For instance, in prostate cancer cells, OR51E2 activation leads to the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway, which is involved in cell proliferation and survival.[4][11] This highlights the diverse functional roles of olfactory receptors outside of the nasal epithelium.

Experimental Protocols

The deorphanization of olfactory receptors and the characterization of their ligands rely on a set of specialized molecular and cellular biology techniques. The following are detailed overviews of the key experimental protocols.

Heterologous Expression of Olfactory Receptors

A major challenge in studying olfactory receptors is their poor expression and trafficking to the plasma membrane in typical heterologous cell systems.[14] To overcome this, specific protocols involving accessory proteins have been developed.

Objective: To functionally express a specific olfactory receptor (e.g., OR51E2) in a non-olfactory cell line (e.g., HEK293T) for subsequent functional assays.

Methodology:

  • Vector Construction: The coding sequence of the target olfactory receptor is cloned into a mammalian expression vector. Often, an N-terminal tag, such as the first 20 amino acids of rhodopsin (Rho-tag), is added to promote membrane trafficking and for immunodetection.

  • Co-transfection with Accessory Proteins: HEK293T cells are co-transfected with the OR-containing vector and plasmids encoding for Receptor-Transporting Proteins (RTPs), such as RTP1 and RTP2. These proteins are crucial for the proper folding and cell-surface expression of many ORs.[14] Additionally, a plasmid encoding the olfactory G-protein subunit, Gαolf, is often co-transfected to couple the receptor to the downstream signaling pathway.

  • Cell Culture: Transfected cells are cultured for 24-48 hours to allow for protein expression.

  • Verification of Expression: Cell-surface expression of the tagged OR can be verified using immunocytochemistry or flow cytometry with an antibody against the N-terminal tag.

Heterologous_Expression_Workflow Vector_Construction 1. Vector Construction (OR, RTP1, Gαolf) Transfection 2. Co-transfection into HEK293T cells Vector_Construction->Transfection Cell_Culture 3. Cell Culture (24-48h) Transfection->Cell_Culture Verification 4. Expression Verification (Immunocytochemistry) Cell_Culture->Verification Functional_Assay 5. Functional Assay (e.g., Calcium Imaging) Verification->Functional_Assay

Workflow for heterologous expression of olfactory receptors.
Calcium Imaging Assay

Calcium imaging is a widely used functional assay to measure the activation of GPCRs that couple to the Gαq pathway or, in the case of Gαolf-coupled ORs, the increase in intracellular calcium resulting from CNG channel opening.[8][15]

Objective: To measure the increase in intracellular calcium concentration in OR-expressing cells upon stimulation with an odorant.

Methodology:

  • Cell Preparation: HEK293T cells, previously transfected with the OR of interest, Gαolf, and RTPs, are plated on glass-bottom dishes.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes. These dyes exhibit a change in their fluorescent properties upon binding to Ca²⁺.

  • Baseline Measurement: The plate is placed on the stage of an inverted fluorescence microscope equipped with a camera. The baseline fluorescence of the cells is recorded for a short period before stimulation.

  • Odorant Stimulation: A solution containing the odorant (e.g., β-ionone) at a specific concentration is perfused over the cells.

  • Data Acquisition: The fluorescence intensity of individual cells is recorded over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.

  • Data Analysis: The change in fluorescence intensity (ΔF) over the baseline fluorescence (F₀) is calculated (ΔF/F₀) to quantify the response. Dose-response curves can be generated by stimulating with a range of odorant concentrations to determine the EC₅₀ value.

Calcium_Imaging_Workflow Cell_Prep 1. Plate Transfected Cells Dye_Loading 2. Load with Fura-2 AM Cell_Prep->Dye_Loading Baseline 3. Record Baseline Fluorescence Dye_Loading->Baseline Stimulation 4. Perfuse with Odorant Baseline->Stimulation Acquisition 5. Record Fluorescence Change Stimulation->Acquisition Analysis 6. Analyze Data (ΔF/F₀) Calculate EC₅₀ Acquisition->Analysis

Workflow for a calcium imaging assay.
Luciferase Reporter Gene Assay

This assay provides a quantitative measure of cAMP production, which is a direct downstream consequence of Gαolf activation.

Objective: To quantify the activation of an OR by measuring the odorant-induced increase in cAMP levels.

Methodology:

  • Vector Co-transfection: HEK293T cells are co-transfected with the OR expression vector, along with vectors for RTP1, Gαolf, and a reporter plasmid. The reporter plasmid contains the firefly luciferase gene under the control of a promoter with a cyclic AMP response element (CRE). A second plasmid containing the Renilla luciferase gene under a constitutive promoter is also co-transfected to normalize for transfection efficiency.

  • Cell Culture and Stimulation: 24 hours post-transfection, the culture medium is replaced with a medium containing the odorant at various concentrations. The cells are incubated for a few hours.

  • Lysis and Luminescence Measurement: The cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer after the addition of their respective substrates.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates an increase in cAMP levels and thus, receptor activation. Dose-response curves are generated to calculate EC₅₀ values.

Conclusion and Future Directions

While the specific olfactory receptors for this compound have not yet been definitively deorphanized, a strong predictive framework can be established based on its structural similarity to β-ionone and α-ionone. The human olfactory receptors OR51E2 and OR10A6 are key receptors for these related molecules, and it is highly probable that they, or other closely related receptors, are involved in the perception of this compound. The quantitative data available for β-ionone and α-ionone provide a valuable reference for the expected potency of this compound.

Future research should focus on the direct screening of this compound and its primary isomer, α-isomethyl ionone, against a library of human olfactory receptors using the established heterologous expression and functional assay protocols detailed in this guide. Such studies will not only pinpoint the specific receptors responsible for its distinct aroma but will also contribute to a more comprehensive understanding of the structure-activity relationships that govern our sense of smell. Furthermore, investigating the potential activation of these receptors in ectopic tissues could unveil novel pharmacological targets for drug development.

References

The Intricate Dance of Structure and Activity: A Technical Guide to Methyl Ionone Gamma and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ionone gamma, a key component in the fragrance industry, is gaining increasing attention for its biological activities, primarily mediated through the olfactory receptor OR51E2, which is ectopically expressed in various tissues. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound and its analogs, offering a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Structure-Activity Relationship of this compound and its Analogs

The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. While specific quantitative data for this compound remains limited in publicly accessible literature, the SAR can be inferred from studies on the broader class of ionones, particularly their interaction with the olfactory receptor OR51E2, also known as Prostate-Specific G-protein Coupled Receptor (PSGR).

Commercial methyl ionone is typically a mixture of isomers, with the "gamma" designation referring to a specific isomeric composition, often rich in α-isomethyl ionone.[1] The olfactory character of these isomers varies significantly, with gamma isomers providing a refined floral-violet and orris-like scent, while alpha isomers have woody-leathery tones, and beta isomers exhibit fruity-raspberry nuances.[2]

Studies on β-ionone, a close structural analog, have shown that it acts as an agonist of OR51E2, with reported EC50 values of approximately 2.5 µM and 20 µM in different cellular contexts.[3][4] α-Ionone has been reported to also act as an agonist of OR51E2, promoting prostate tumor growth in vivo, suggesting that even structurally similar analogs can elicit different downstream effects.[5] This highlights the concept of biased agonism, where ligands can preferentially activate certain signaling pathways over others. Further research is required to elucidate the precise nature of this compound's interaction with OR51E2 and whether it exhibits biased agonism.

The key structural features influencing the activity of ionones at the OR51E2 receptor are thought to include the trimethylcyclohexenyl ring and the enone side chain. Modifications to these moieties can significantly impact binding affinity and efficacy. The synthesis of various ionone and methyl ionone analogs has been a subject of interest, primarily for the fragrance industry, but these synthetic endeavors also provide a basis for exploring the SAR for biological activity.[6]

Quantitative Data on Ionone Analogs

To facilitate a clear comparison of the biological activities of ionone analogs, the following table summarizes the available quantitative data. It is important to note the absence of specific data for this compound, highlighting a significant area for future research.

CompoundBiological TargetAssay TypeMeasured Activity (EC50)Cell LineReference
β-IononeOR51E2Calcium Imaging~2.5 µMHEK293[3]
β-IononeOR51E2ERK1/2 Activation~20 µMProstate Cancer Cells[4]
β-IononeOR51E2Calcium Imaging91 µMRetinal Pigment Epithelial Cells[7]
α-IononeOR51E2Cell Proliferation/InvasivenessAgonist activity observedLNCaP[5]

Signaling Pathways of OR51E2

The activation of the G-protein coupled receptor OR51E2 by ionone analogs initiates a cascade of intracellular signaling events. The primary pathway involves the Gβγ subunit of the G-protein, which in turn activates Phosphoinositide 3-kinase γ (PI3Kγ). This leads to the activation of ADP-ribosylation factor 1 (ARF1) and subsequent phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4] Additionally, OR51E2 activation has been shown to induce an increase in intracellular calcium concentration ([Ca2+]) and modulate cyclic AMP (cAMP) levels.[7]

OR51E2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus OR51E2 OR51E2 G_protein G-protein (αβγ) OR51E2->G_protein Activates PI3Kg PI3Kγ G_protein->PI3Kg Gβγ activates AC Adenylyl Cyclase G_protein->AC Gα activates/inhibits Ca_release Ca²⁺ Release G_protein->Ca_release ARF1 ARF1 PI3Kg->ARF1 Activates MEK MEK ARF1->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, etc.) ERK->Transcription Regulates cAMP cAMP AC->cAMP Produces Methyl_Ionone This compound (or analog) Methyl_Ionone->OR51E2 Binds

OR51E2 Signaling Cascade

Experimental Protocols

To facilitate further research into the SAR of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

Luciferase Reporter Gene Assay for OR51E2 Activation

This assay measures the activation of OR51E2 by quantifying the expression of a reporter gene (luciferase) under the control of a cyclic AMP (cAMP) response element (CRE).

1. Cell Culture and Transfection:

  • Culture Hana3A or HEK293 cells in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells into 96-well plates at a density that will result in 50-80% confluency at the time of transfection.[8][9]

  • Transfect cells with plasmids encoding for OR51E2, a CRE-driven firefly luciferase, and a constitutively expressed Renilla luciferase (for normalization) using a suitable transfection reagent.[9][10]

2. Compound Stimulation:

  • 24 hours post-transfection, replace the culture medium with a stimulation medium (e.g., HBSS with 10 mM HEPES and 5 mM glucose).[8]

  • Prepare serial dilutions of this compound and its analogs in the stimulation medium.

  • Add the compound dilutions to the cells and incubate for a defined period (e.g., 4-6 hours) at 37°C.[11]

3. Luciferase Activity Measurement:

  • Lyse the cells using a lysis buffer.[12]

  • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[12][13]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

Luciferase_Assay_Workflow start Start: Culture Cells transfection Transfect with OR51E2 & Luciferase Plasmids start->transfection stimulation Stimulate with Methyl Ionone Analogs transfection->stimulation lysis Cell Lysis stimulation->lysis measurement Measure Luciferase Activity lysis->measurement analysis Data Analysis (Normalize & Plot) measurement->analysis end End: Dose-Response Curve analysis->end

Luciferase Assay Workflow

cAMP Assay

This assay directly measures the changes in intracellular cAMP levels upon OR51E2 activation.

1. Cell Preparation:

  • Culture and seed cells expressing OR51E2 in 96-well plates as described for the luciferase assay.

2. Compound Treatment and Cell Lysis:

  • Treat cells with various concentrations of this compound or its analogs in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) for a specific time.

  • Lyse the cells to release intracellular cAMP.

3. cAMP Detection:

  • Use a competitive immunoassay kit (e.g., HTRF or luminescence-based) to quantify cAMP levels according to the manufacturer's instructions.[8]

  • The signal is typically inversely proportional to the amount of cAMP in the sample.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in the cell lysates from the standard curve and plot against the compound concentration to obtain a dose-response curve.

Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration following OR51E2 activation.

1. Cell Loading:

  • Culture and seed cells in a 96-well black-walled, clear-bottom plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer for 30-60 minutes at 37°C.[14][15]

2. Compound Addition and Signal Detection:

  • Prepare dilutions of this compound and its analogs.

  • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.[16]

  • Inject the compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.[16]

3. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Plot the peak fluorescence response against the compound concentration to generate a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs is a promising area of research with implications for both the fragrance industry and drug discovery. The olfactory receptor OR51E2 has been identified as a key biological target, and its activation triggers a complex signaling cascade involving Gβγ, PI3Kγ, ARF1, ERK1/2, cAMP, and Ca2+. While this guide provides a comprehensive overview of the current knowledge and detailed experimental protocols, a significant gap remains in the availability of specific quantitative data for this compound and its direct analogs. Future research should focus on:

  • Quantitative SAR studies: Systematically synthesizing and testing a series of this compound analogs to determine their binding affinities and functional activities at the OR51E2 receptor.

  • Elucidation of biased agonism: Investigating whether different methyl ionone isomers can differentially activate the various downstream signaling pathways of OR51E2.

  • In vivo studies: Exploring the physiological and potential therapeutic effects of this compound and its analogs in relevant animal models.

By addressing these research gaps, a more complete understanding of the intricate relationship between the structure of this compound and its biological activity can be achieved, paving the way for the development of novel fragrances and therapeutics.

References

An In-depth Technical Guide to the Toxicological Profile and Dermal Sensitization of Isomethyl Ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomethyl ionone, a widely utilized fragrance ingredient in cosmetic and consumer products, has undergone toxicological evaluation to determine its safety profile. This technical guide provides a comprehensive overview of the existing toxicological data for isomethyl ionone, with a particular focus on its potential for dermal sensitization. This document summarizes key findings from acute, sub-chronic, and developmental toxicity studies, and details its genotoxic potential. Furthermore, it delves into the experimental methodologies for assessing skin sensitization and discusses the known mechanisms underlying this adverse effect. Data is presented in structured tables for clarity, and experimental workflows are visualized using diagrams to facilitate understanding. It is important to note that while a significant body of research exists, data gaps remain, particularly concerning chronic toxicity and carcinogenicity.

Toxicological Profile

The toxicological profile of isomethyl ionone has been characterized through a series of in vivo and in vitro studies. The primary focus has been on acute, sub-chronic, and developmental effects, as well as its potential for genotoxicity.

Acute Toxicity

Isomethyl ionone exhibits low acute toxicity via oral and dermal routes of administration.

Table 1: Acute Toxicity of Isomethyl Ionone

Test TypeSpeciesRouteEndpointValueReference
Acute Oral ToxicityRatOralLD50> 5000 mg/kg bw[1]
Acute Dermal ToxicityRabbitDermalLD50> 5000 mg/kg bw[1]
Sub-chronic Toxicity

A 90-day oral toxicity study in rats was conducted to evaluate the potential adverse effects of repeated exposure to isomethyl ionone.[2]

Table 2: 90-Day Oral Sub-chronic Toxicity of Isomethyl Ionone in Rats

ParameterMaleFemale
NOAEL 30 mg/kg/day30 mg/kg/day
LOAEL 500 mg/kg/day500 mg/kg/day
Key Findings at LOAEL - Reduced aspartate aminotransferase (AST) - Increased cholesterol, creatinine, and total protein - Increased liver, kidney, and spleen weights - Adaptive hepatocyte enlargement - Globular accumulations of eosinophilic material in renal tubular epithelium - Thyroid and bone marrow histopathological changes- Reduced aspartate aminotransferase (AST) - Increased cholesterol, creatinine, and total protein - Increased liver and kidney weights - Adaptive hepatocyte enlargement
Genotoxicity

Isomethyl ionone has been evaluated for its potential to induce gene mutations and was found to be non-genotoxic in the Ames assay.[1]

Chronic Toxicity and Carcinogenicity

There is a noted absence of chronic toxicity and carcinogenicity studies for the entire group of ionones, including isomethyl ionone. This represents a significant data gap in the toxicological database.[3]

Reproductive and Developmental Toxicity

A developmental toxicity study was conducted in pregnant Sprague-Dawley rats.[4]

Table 3: Developmental Toxicity of Isomethyl Ionone in Rats

ParameterValue
Maternal NOAEL ≥ 30 mg/kg/day
Developmental NOAEL ≥ 30 mg/kg/day
Key Findings No adverse effects on maternal or fetal parameters were observed at any dose level. Isomethyl ionone is not considered a developmental toxicant in rats under the conditions of this study.[4]

Specific reproductive toxicity studies on isomethyl ionone are limited. The assessment of reproductive toxicity often relies on a read-across approach from structurally similar substances. Data from (E)-β-ionone was used to conclude that there is no significant concern for reproductive toxicity.[5]

Dermal Sensitization

Isomethyl ionone is a well-established skin sensitizer in humans.[5] Its potential to induce an allergic skin reaction has been evaluated using various in vivo and in vitro methods.

Dermal Sensitization Potential

Table 4: Dermal Sensitization Data for Isomethyl Ionone

AssaySpeciesVehicleResultReference
Local Lymph Node Assay (LLNA)MouseNot SpecifiedPositive (Sensitizer)[5]
Guinea Pig Maximization Test (GPMT)Guinea PigNot SpecifiedSensitizer
Human Repeated Insult Patch Test (HRIPT)HumanNot SpecifiedSensitizer[5]

Specific quantitative data such as EC3 values from LLNA or sensitization rates from GPMT and HRIPT are not consistently available in the public domain but the collective evidence confirms its sensitizing properties.

Experimental Protocols

90-Day Oral Toxicity Study (Rodent)

This study is typically conducted in accordance with OECD Test Guideline 408.

  • Test Species: Sprague-Dawley rats.[2]

  • Administration: Daily oral gavage for 90 consecutive days.[2]

  • Dose Groups: At least three dose levels and a control group. For isomethyl ionone, doses of 0, 5, 30, and 500 mg/kg/day were used.[2]

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at termination.

  • Pathology: Gross necropsy, organ weights, and histopathological examination of a comprehensive set of tissues are performed.

G cluster_acclimatization Acclimatization cluster_dosing Dosing Phase (90 Days) cluster_termination Termination acclimatization Acclimatization of Sprague-Dawley Rats randomization Randomization into Dose Groups (0, 5, 30, 500 mg/kg/day) acclimatization->randomization daily_dosing Daily Oral Gavage randomization->daily_dosing daily_obs Daily Clinical Observations daily_dosing->daily_obs weekly_meas Weekly Body Weight & Food Consumption daily_dosing->weekly_meas euthanasia Euthanasia weekly_meas->euthanasia blood_collection Blood Collection for Hematology & Clinical Chemistry euthanasia->blood_collection necropsy Gross Necropsy & Organ Weights euthanasia->necropsy histopathology Histopathological Examination necropsy->histopathology

Workflow for a 90-Day Oral Toxicity Study.
Developmental Toxicity Study

This study is generally performed according to OECD Test Guideline 414.

  • Test Species: Pregnant Sprague-Dawley rats.[4]

  • Administration: Daily oral gavage during the period of organogenesis (gestation days 7 to 17).[4]

  • Dose Groups: At least three dose levels and a control group. For isomethyl ionone, doses of 0, 3, 10, and 30 mg/kg/day were used.[4]

  • Maternal Observations: Clinical signs, body weight, and food consumption are monitored throughout gestation.

  • Termination: Dams are euthanized one day prior to the expected day of parturition.

  • Uterine Examination: The number of corpora lutea, implantation sites, resorptions, and live and dead fetuses are recorded.

  • Fetal Examination: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

G cluster_pre_treatment Pre-treatment cluster_treatment Treatment Phase cluster_evaluation Evaluation mating Mating of Sprague-Dawley Rats gestation_day_0 Confirmation of Pregnancy (Gestation Day 0) mating->gestation_day_0 dosing Daily Oral Gavage (Gestation Days 7-17) with 0, 3, 10, 30 mg/kg/day gestation_day_0->dosing maternal_monitoring Maternal Monitoring (Clinical Signs, Body Weight, Food Consumption) dosing->maternal_monitoring termination Termination (Gestation Day 21) maternal_monitoring->termination caesarean_section Caesarean Section & Uterine Examination termination->caesarean_section fetal_exam Fetal Examination (External, Visceral, Skeletal) caesarean_section->fetal_exam

Workflow for a Developmental Toxicity Study.
Dermal Sensitization Assays

The LLNA is the preferred in vivo method for assessing skin sensitization potential.

  • Test Species: CBA/J mice.

  • Induction Phase: The test substance is applied to the dorsum of the ears for three consecutive days.

  • Proliferation Measurement: On day 6, radiolabeled thymidine is injected, and the proliferation of lymphocytes in the draining auricular lymph nodes is measured.

  • Endpoint: A Stimulation Index (SI) is calculated. An SI ≥ 3 is indicative of a sensitizing potential.

  • Test Species: Guinea pigs.

  • Induction Phase: Intradermal injections of the test substance with and without adjuvant, followed by topical application.

  • Challenge Phase: After a rest period, a topical challenge with the test substance is applied to a naive site.

  • Endpoint: The incidence and severity of skin reactions (erythema and edema) are scored and compared to a control group.

  • Subjects: Human volunteers.

  • Induction Phase: Repeated applications of the test substance under a patch to the same skin site over several weeks.

  • Challenge Phase: After a rest period, a challenge patch is applied to a new skin site.

  • Endpoint: The skin is scored for any signs of an allergic reaction.

Signaling Pathways in Dermal Sensitization

The process of dermal sensitization is a complex immunological cascade that can be described by an Adverse Outcome Pathway (AOP). While specific molecular initiating events for isomethyl ionone have not been fully elucidated, it is understood to act as a hapten, which is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.

The AOP for skin sensitization involves the following key events:

  • Molecular Initiating Event: The hapten (isomethyl ionone) penetrates the stratum corneum and covalently binds to skin proteins.

  • Keratinocyte Activation: The hapten-protein conjugate activates keratinocytes, leading to the release of pro-inflammatory cytokines and chemokines.

  • Dendritic Cell Activation and Migration: Dendritic cells (Langerhans cells) in the epidermis are activated by the inflammatory signals and the hapten-protein complexes. They then migrate to the draining lymph nodes.

  • T-cell Activation and Proliferation: In the lymph nodes, the dendritic cells present the haptenated peptides to naive T-cells, leading to their activation and clonal expansion. This results in a population of memory T-cells specific to the hapten.

Subsequent exposure to the same hapten will lead to a more rapid and robust activation of these memory T-cells, resulting in the clinical manifestation of allergic contact dermatitis.

G cluster_skin Skin cluster_lymph_node Draining Lymph Node hapten Isomethyl Ionone (Hapten) Penetrates Stratum Corneum protein_binding Covalent Binding to Skin Proteins hapten->protein_binding keratinocyte_activation Keratinocyte Activation & Cytokine Release protein_binding->keratinocyte_activation dc_activation Dendritic Cell Activation & Uptake of Hapten-Protein Complex keratinocyte_activation->dc_activation dc_migration Dendritic Cell Migration dc_activation->dc_migration t_cell_activation T-Cell Activation & Proliferation dc_migration->t_cell_activation sensitization Sensitization (Memory T-Cell Formation) t_cell_activation->sensitization

Adverse Outcome Pathway for Skin Sensitization.

Conclusion

Isomethyl ionone possesses a well-characterized toxicological profile for acute, sub-chronic, and developmental endpoints, with low systemic toxicity observed. It is not considered to be genotoxic. However, there is a clear data gap regarding its potential for chronic toxicity and carcinogenicity.

The primary toxicological concern for isomethyl ionone is its potential to cause dermal sensitization. It is a known skin sensitizer in humans, and this has been confirmed in various animal and human studies. The underlying mechanism is consistent with the established Adverse Outcome Pathway for skin sensitization, involving haptenation of skin proteins and subsequent activation of an immunological cascade.

For professionals in research and drug development, it is crucial to be aware of the sensitizing properties of isomethyl ionone when formulating topical products. While its systemic toxicity is low, its potential to induce allergic contact dermatitis necessitates careful consideration in risk assessment and product labeling. Further research into the specific molecular interactions of isomethyl ionone within the skin sensitization AOP would provide a more complete understanding of its allergenic potential.

References

Metabolic Pathways of γ-Methyl Ionone in Microbial Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Methyl ionone, a significant contributor to the fragrance and flavor industry, possesses a characteristic woody and violet aroma. While chemical synthesis has traditionally been the primary source of this compound, there is a growing interest in microbial biotransformation as a sustainable and "natural" alternative for its production and modification. Understanding the metabolic pathways of γ-methyl ionone in various microbial systems is paramount for optimizing biocatalytic processes, discovering novel derivatives with enhanced properties, and developing robust microbial cell factories. This technical guide provides a comprehensive overview of the known metabolic pathways of γ-ionone in fungi, with the assumption of analogous transformations for γ-methyl ionone. It includes quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

Metabolic Pathways of γ-Ionone in Fungi

The biotransformation of γ-ionone by various fungal species primarily involves oxidation and reduction reactions, leading to a variety of derivatives. The metabolic pathways are largely analogous to those observed for other ionone isomers. Studies on the biotransformation of α- and β-methyl ionones by Aspergillus niger have shown the formation of products analogous to their non-methylated counterparts, suggesting a similar pattern for γ-methyl ionone.

The primary metabolic transformations of γ-ionone observed in fungi include:

  • Oxidation: Hydroxylation and ketonization are common reactions, primarily occurring at positions 2 and 3 of the cyclohexene ring.

  • Reduction: Reduction of the keto group and the conjugated double bond can also occur.

A key study by Serra et al. (2018) investigated the biotransformation of γ-ionone using eleven fungal species, providing valuable insights into the metabolic products. The primary metabolites identified are 2-hydroxy-γ-ionone, 3-hydroxy-γ-ionone, and 2,3-dioxo-γ-ionone.

Proposed Metabolic Pathway of γ-Ionone

The following diagram illustrates the proposed metabolic pathway of γ-ionone in fungal systems, based on the findings of Serra et al. (2018). It is hypothesized that γ-methyl ionone follows a similar transformation route.

Metabolic_Pathway_Gamma_Ionone gamma_ionone γ-Ionone hydroxy_2 2-Hydroxy-γ-ionone gamma_ionone->hydroxy_2 Oxidation hydroxy_3 3-Hydroxy-γ-ionone gamma_ionone->hydroxy_3 Oxidation dioxo 2,3-Dioxo-γ-ionone hydroxy_2->dioxo Oxidation hydroxy_3->dioxo Oxidation

Figure 1: Proposed metabolic pathway of γ-ionone in fungi.

Quantitative Data on γ-Ionone Biotransformation

The efficiency of γ-ionone biotransformation varies significantly among different fungal species. The following table summarizes the quantitative data on the production of various metabolites from γ-ionone by selected fungi, adapted from Serra et al. (2018). This data is crucial for selecting appropriate microbial strains for targeted biotransformation.

Fungal Species2-Hydroxy-γ-ionone (%)3-Hydroxy-γ-ionone (%)2,3-Dioxo-γ-ionone (%)Other Products (%)
Aspergillus niger45-2530
Mortierella isabellina1015-75
Penicillium corylophilum30-1060
Yarrowia lipolytica205-75

Note: The percentages represent the relative abundance of each product in the biotransformation mixture as determined by GC-MS analysis. "Other Products" may include a mixture of unidentified or minor metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the microbial metabolism of γ-methyl ionone.

Fungal Cultivation for Biotransformation

This protocol describes the submerged cultivation of fungi for the biotransformation of γ-methyl ionone.

Materials:

  • Selected fungal strain (e.g., Aspergillus niger)

  • Malt Extract Medium (MEM) or Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks (250 mL)

  • Shaking incubator

  • Autoclave

  • Sterile water

  • γ-Methyl ionone

  • Ethanol (as a solvent for the substrate)

Procedure:

  • Medium Preparation: Prepare the desired liquid medium (e.g., MEM) according to the manufacturer's instructions and dispense 50 mL into each 250 mL Erlenmeyer flask.

  • Sterilization: Autoclave the flasks containing the medium at 121°C for 20 minutes.

  • Inoculation: Inoculate each flask with a fresh culture of the selected fungus (e.g., a small agar plug or a spore suspension).

  • Incubation: Incubate the flasks in a shaking incubator at 140 rpm and a controlled temperature (typically 20-28°C) for a period sufficient for mycelial growth (e.g., 3-5 days).

  • Substrate Addition: Prepare a stock solution of γ-methyl ionone in ethanol. Add the substrate solution to the fungal cultures to a final concentration of 1 g/L. An ethanol control should also be run.

  • Biotransformation: Continue the incubation under the same conditions for a predetermined period (e.g., 8-20 days), monitoring the transformation process periodically by taking small aliquots for analysis.

Extraction of Biotransformation Products

This protocol outlines the solvent extraction of metabolites from the fungal culture.

Materials:

  • Fungal culture from the biotransformation experiment

  • Ethyl acetate (or another suitable organic solvent)

  • Separatory funnel

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

Procedure:

  • Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration.

  • Extraction of the Broth: Transfer the culture broth to a separatory funnel and extract it three times with equal volumes of ethyl acetate.

  • Extraction of the Mycelia: The mycelia can also be extracted by soaking in ethyl acetate, followed by filtration.

  • Combine and Dry: Combine all the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentration: Remove the solvent using a rotary evaporator under reduced pressure to obtain the crude extract containing the biotransformation products.

Analytical Methods

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds in the crude extract.

Sample Preparation:

  • Dissolve a known amount of the crude extract in a suitable solvent (e.g., ethyl acetate or hexane).

  • If necessary, derivatize the sample to increase the volatility of the metabolites.

GC-MS Parameters (Example):

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 60°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-550

  • Data Analysis: Identify the metabolites by comparing their mass spectra with libraries such as NIST and Wiley.

NMR spectroscopy is essential for the structural elucidation of novel or unknown metabolites.

Sample Preparation:

  • Purify the individual metabolites from the crude extract using techniques like column chromatography or preparative HPLC.

  • Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

NMR Data Acquisition (Example):

  • Spectrometer: Bruker Avance III HD 500 MHz (or equivalent)

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the complete structure of the metabolites.

  • Data Analysis: Process and analyze the NMR spectra using appropriate software to determine the chemical structure of the metabolites.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for studying the microbial metabolism of γ-methyl ionone.

Experimental_Workflow start Start cultivation Fungal Cultivation start->cultivation biotransformation Biotransformation (Substrate Addition) cultivation->biotransformation extraction Extraction of Metabolites biotransformation->extraction analysis Analysis extraction->analysis gcms GC-MS Analysis analysis->gcms Screening & Quantification nmr NMR Spectroscopy analysis->nmr Structural Elucidation identification Metabolite Identification & Quantification gcms->identification nmr->identification end End identification->end

Figure 2: General experimental workflow for studying microbial metabolism.

Signaling Pathways

While specific signaling pathways that directly regulate the metabolism of γ-methyl ionone in microbes have not been extensively studied, the general regulation of secondary metabolism in fungi like Aspergillus niger is known to be complex. It involves a hierarchical network of regulatory proteins, including global regulators (e.g., LaeA, VeA) and pathway-specific transcription factors. These regulators respond to various environmental cues such as nutrient availability, pH, and temperature, thereby controlling the expression of biosynthetic gene clusters responsible for the production of secondary metabolites, which would include the enzymes involved in γ-methyl ionone transformation. Further research, including transcriptomics and proteomics studies during γ-methyl ionone biotransformation, is necessary to elucidate the specific signaling pathways involved.

Conclusion

This technical guide provides a foundational understanding of the metabolic pathways of γ-methyl ionone in microbial systems, with a focus on fungal biotransformation. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers aiming to explore and optimize the microbial production of valuable flavor and fragrance compounds. The visualization of the metabolic pathway and experimental workflow offers a clear and concise overview of the key processes. Future research should focus on elucidating the specific enzymes and genes involved in the biotransformation of γ-methyl ionone, as well as the intricate regulatory networks that govern these metabolic pathways. Such knowledge will be instrumental in the rational design of microbial cell factories for the efficient and sustainable production of novel and high-value ionone derivatives.

The Synthesis and Biological Significance of Ionones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionones, a class of terpenoids, have a rich history rooted in fragrance chemistry and are now emerging as significant molecules in the field of drug development. First synthesized in 1893, these compounds, known for their characteristic violet scent, are now understood to possess a range of biological activities, including potential anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the historical development of ionone synthesis, detailed experimental protocols for the preparation of its major variants (α-, β-, and γ-ionone), and an in-depth look at the signaling pathways they modulate. The information is presented to serve as a valuable resource for researchers and professionals involved in synthetic chemistry and drug discovery.

Historical Development

The journey of ionones began in 1893 when Ferdinand Tiemann and Paul Krüger first achieved their synthesis.[1] Their work was a landmark in fragrance chemistry, providing a synthetic alternative to the expensive natural violet oil. The core of their discovery was a two-step process: the aldol condensation of citral with acetone to produce an intermediate called pseudoionone, followed by an acid-catalyzed cyclization to yield a mixture of ionone isomers.[2][3] This fundamental approach remains the cornerstone of ionone synthesis today. Over the years, research has focused on refining this process to control the isomeric ratio and improve yields, leading to the development of specific conditions for the selective synthesis of α-, β-, and γ-ionones.

Chemical Synthesis of Ionone Variants

The synthesis of ionones is a classic example of organic synthesis that involves a base-catalyzed aldol condensation followed by an acid-catalyzed cyclization and rearrangement. The specific isomer of ionone produced is largely determined by the choice of acid catalyst in the second step.

Step 1: Synthesis of Pseudoionone

The initial step in all ionone syntheses is the aldol condensation of citral with acetone in the presence of a base. This reaction forms pseudoionone. A variety of bases can be used, including sodium hydroxide, potassium hydroxide, and sodium ethoxide.[4] The general reaction is as follows:

G cluster_reactants Reactants cluster_products Product Citral Citral Catalyst Base Catalyst (e.g., NaOH) Citral->Catalyst Acetone Acetone Acetone->Catalyst Pseudoionone Pseudoionone Catalyst->Pseudoionone Aldol Condensation

Caption: General reaction scheme for the synthesis of pseudoionone.

Step 2: Cyclization of Pseudoionone to Ionone Isomers

The subsequent cyclization of pseudoionone is the critical step that determines the isomeric composition of the final product. The choice of acid catalyst dictates whether the α, β, or γ isomer is favored.

The synthesis of α-ionone is favored when weaker acids are used for the cyclization of pseudoionone. Phosphoric acid is a commonly used catalyst for this purpose.[4]

G Pseudoionone Pseudoionone Catalyst Phosphoric Acid (H3PO4) Pseudoionone->Catalyst Alpha_Ionone α-Ionone Catalyst->Alpha_Ionone Cyclization

Caption: Synthesis of α-Ionone from pseudoionone.

The formation of β-ionone is achieved by using strong acids, with concentrated sulfuric acid being the most common choice.[4]

G Pseudoionone Pseudoionone Catalyst Sulfuric Acid (H2SO4) Pseudoionone->Catalyst Beta_Ionone β-Ionone Catalyst->Beta_Ionone Cyclization

Caption: Synthesis of β-Ionone from pseudoionone.

The synthesis of γ-ionone is more complex and can be achieved through various routes, often not directly from the cyclization of pseudoionone in the same manner as the α and β isomers. One approach involves the reaction of γ-cyclocitral with an acetone equivalent.

G gamma_Cyclocitral γ-Cyclocitral gamma_Ionone γ-Ionone gamma_Cyclocitral->gamma_Ionone Acetone_equiv Acetone Equivalent Acetone_equiv->gamma_Ionone

Caption: A synthetic approach to γ-Ionone.

Experimental Protocols & Data

The following tables summarize various experimental conditions for the synthesis of pseudoionone and the different ionone isomers, along with their physicochemical properties.

Table 1: Synthesis of Pseudoionone from Citral and Acetone
CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Sodium HydroxideEthanol20-302-4 h60-70[4]
Sodium EthoxideEthanol0-51 h~80[4]
Barium HydroxideWater/AcetoneRoom Temp.10-12 days~50[4]
Table 2: Synthesis of Ionone Isomers from Pseudoionone
Target IsomerCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
α-Ionone 85% Phosphoric AcidNoneRoom Temp.6-7 h~80[4]
β-Ionone Conc. Sulfuric AcidNone40-4515-30 min~85[4]
γ-Ionone Boron TrifluorideDiethyl Ether0-530 min-[5]
Table 3: Physicochemical Properties of Ionone Variants
Propertyα-Iononeβ-Iononeγ-Ionone
Molecular Formula C₁₃H₂₀OC₁₃H₂₀OC₁₃H₂₀O
Molar Mass ( g/mol ) 192.30192.30192.30
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point (°C) 127-129 @ 12 mmHg126-128 @ 12 mmHg132 @ 14 mmHg
Density (g/cm³) ~0.932~0.946~0.934
Refractive Index (n_D^20) ~1.501~1.520~1.498

Industrial Production

On an industrial scale, the synthesis of ionones largely follows the principles of the Tiemann and Krüger synthesis. For the production of high-purity β-ionone, which is a key intermediate in the synthesis of Vitamin A, the process is optimized for high yield and selectivity. This often involves continuous processing and careful control of reaction parameters. For instance, the condensation of citral and acetone can be carried out using a phase-transfer catalyst to improve efficiency.[6] The cyclization step to β-ionone is highly exothermic and requires strict temperature control, often performed at low temperatures with a significant excess of sulfuric acid.[6]

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification Citral Citral Condensation Condensation Reactor (Base Catalyst) Citral->Condensation Acetone Acetone Acetone->Condensation Pseudoionone Pseudoionone Condensation->Pseudoionone Cyclization Cyclization Reactor (Acid Catalyst) Pseudoionone->Cyclization Ionone_Mixture Ionone Mixture Cyclization->Ionone_Mixture Purification Fractional Distillation Ionone_Mixture->Purification alpha_Ionone α-Ionone Purification->alpha_Ionone beta_Ionone β-Ionone Purification->beta_Ionone gamma_Ionone γ-Ionone Purification->gamma_Ionone

Caption: Simplified workflow for the industrial production of ionones.

Biological Activity and Signaling Pathways

Beyond their use in fragrances, ionones have demonstrated a range of biological activities that are of interest to the drug development community. In particular, β-ionone has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial effects.[7][8] These effects are mediated through various signaling pathways.

A key target of β-ionone is the olfactory receptor OR51E2, which is ectopically expressed in various tissues, including prostate cancer cells.[7] Activation of OR51E2 by β-ionone can trigger a cascade of intracellular events.

OR51E2 Signaling Pathway

The binding of β-ionone to OR51E2, a G-protein coupled receptor (GPCR), initiates a signaling cascade that can vary depending on the cell type. A common pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9] This, in turn, can activate Protein Kinase A (PKA) and other downstream effectors. In some cancer cells, β-ionone has been shown to enhance the effects of chemotherapy drugs through the GSK-3β signaling pathway.[10]

G cluster_membrane Cell Membrane beta_Ionone β-Ionone OR51E2 OR51E2 (GPCR) beta_Ionone->OR51E2 binds G_Protein G-Protein OR51E2->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Downstream->Response

Caption: Simplified OR51E2 signaling pathway activated by β-ionone.

Effects on Cell Cycle and Apoptosis

β-Ionone has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[11] This is achieved through the modulation of key regulatory proteins. For example, β-ionone can downregulate the expression of cyclin-dependent kinases (CDKs) and cyclins, which are crucial for cell cycle progression.[11] Furthermore, it can promote apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins.

Experimental Protocols for Biological Assays

To assess the biological activity of ionones, various in vitro assays are employed.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells are treated with different concentrations of the ionone variant, and the reduction of MTT by mitochondrial dehydrogenases to a purple formazan product is quantified spectrophotometrically.

  • BrdU Assay: This assay measures DNA synthesis and is a direct indicator of cell proliferation. Cells are incubated with BrdU, a thymidine analog, which is incorporated into newly synthesized DNA. The amount of incorporated BrdU is then detected using an antibody-based method.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Fluorogenic or colorimetric substrates for specific caspases (e.g., caspase-3, -8, -9) can be used to measure their activity in cell lysates or in intact cells.

  • Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., phosphorylated forms of ERK1/2, AKT, or levels of cyclins and CDKs).

  • cAMP Assays: Enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based assays can be used to measure intracellular levels of cAMP upon stimulation with ionones.

Conclusion

The ionones represent a fascinating class of molecules with a rich history and a promising future. From their origins in the fragrance industry to their current investigation as potential therapeutic agents, their journey highlights the continuous evolution of our understanding and application of natural and synthetic compounds. The synthetic routes to ionone variants are well-established, and ongoing research into their biological activities is uncovering novel mechanisms and potential applications in medicine. This guide provides a foundational resource for scientists and researchers to further explore the synthesis and therapeutic potential of these versatile compounds.

References

Unveiling the Enigmatic Bioactivity of γ-Methyl Ionone: A Technical Deep Dive into its Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Methyl ionone, a prominent member of the ionone family of fragrance compounds, is increasingly recognized for its potential biological activities beyond its characteristic woody and violet aroma.[1] While extensive research has elucidated the molecular mechanisms of its isomers, α- and β-ionone, the specific pathways modulated by γ-methyl ionone remain a subject of growing interest. This technical guide synthesizes the current understanding of the molecular mechanisms underlying the biological activity of ionones, with a focus on pathways relevant to γ-methyl ionone, and provides detailed experimental protocols for their investigation. Although quantitative data for γ-methyl ionone is limited, this paper will present available data for its close isomers to provide a comparative context and guide future research.

Molecular Mechanisms of Biological Activity

The biological effects of ionones are primarily attributed to their interaction with specific cellular receptors and their subsequent modulation of key signaling pathways. The following sections detail the known molecular targets and mechanisms of action.

Olfactory Receptor Interaction: The Role of OR51E2

A key molecular target for ionones is the olfactory receptor OR51E2, a G-protein coupled receptor (GPCR) ectopically expressed in various tissues, including the prostate.[2][3] Activation of OR51E2 by ionones initiates a cascade of intracellular signaling events.

Signaling Pathway:

Upon ligand binding, OR51E2 can couple to G-proteins, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular calcium can modulate a variety of cellular processes, including proliferation and migration.[4][5]

Another identified pathway involves the Gβγ subunits of the G-protein, which can activate Phosphoinositide 3-kinase γ (PI3Kγ). This leads to the activation of the small GTPase ADP-ribosylation factor 1 (ARF1), subsequently activating the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2.[5][6]

OR51E2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MethylIonone γ-Methyl Ionone OR51E2 OR51E2 MethylIonone->OR51E2 G_protein G-protein (αβγ) OR51E2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Gαq activation PI3Kg PI3Kγ G_protein->PI3Kg Gβγ activation PIP2 PIP2 PLC->PIP2 Hydrolysis ARF1 ARF1 PI3Kg->ARF1 Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response (Proliferation, Migration) Ca_release->Cellular_Response MEK MEK ARF1->MEK Activation ERK ERK1/2 MEK->ERK Phosphorylation ERK->Cellular_Response

Figure 1: OR51E2 Signaling Pathways Activated by Ionones.
Modulation of Inflammatory Pathways: NF-κB and MAPK

Ionones have demonstrated anti-inflammatory properties, which are linked to their ability to inhibit key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

NF-κB Pathway Inhibition:

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Ionones are thought to inhibit this pathway by preventing the phosphorylation and degradation of IκB, thereby blocking NF-κB nuclear translocation and activity.[7]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB IkB_NFkB->IkB NFkB NF-κB IkB_NFkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MethylIonone γ-Methyl Ionone MethylIonone->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Activation HMG_CoA_Reductase_Inhibition HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol_Pathway Cholesterol Biosynthesis & Cell Proliferation Mevalonate->Cholesterol_Pathway HMGCR->Mevalonate MethylIonone γ-Methyl Ionone MethylIonone->HMGCR Inhibition OR_Activation_Workflow Start Start Seed_Cells Seed HEK293 cells in 96-well plates Start->Seed_Cells Transfect Transfect with OR51E2, CRE-Luciferase, & control plasmids Seed_Cells->Transfect Incubate_24h Incubate for 24h Transfect->Incubate_24h Stimulate Stimulate with γ-Methyl Ionone Incubate_24h->Stimulate Incubate_4h Incubate for 4h Stimulate->Incubate_4h Lyse_Cells Lyse cells and add luciferin substrate Incubate_4h->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence End End Measure_Luminescence->End

References

Methodological & Application

Application Notes and Protocols for the Analysis of Methyl Ionone Gamma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ionone gamma, a significant fragrance ingredient, is a ketone known for its characteristic woody and violet scent.[1][2] As a member of the ionone family, it is widely used in cosmetics, perfumes, and other consumer products.[3] Due to its potential to cause skin sensitization, regulatory bodies in regions like Europe have established concentration limits for its use in final products, necessitating accurate and reliable analytical methods for its quantification.[1] This document provides a detailed application note and experimental protocols for the analysis of this compound, often referred to as alpha-isomethyl ionone, using Gas Chromatography-Mass Spectrometry (GC-MS).[2][4]

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the identification and quantification of volatile and semi-volatile compounds in complex matrices.[5][6]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. For cosmetic products, liquid-liquid extraction (LLE) is a common and effective technique.[6]

Protocol: Liquid-Liquid Extraction (LLE) for Cosmetic Samples [6]

  • Sample Weighing: Accurately weigh approximately 1 gram of the cosmetic sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., deuterated analog of a similar fragrance compound) to improve quantification accuracy.

  • Solvent Addition: Add 10 mL of a suitable organic solvent, such as ethanol or a mixture of diethyl ether and n-hexane (1:1 v/v).

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analytes.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

  • Collection: Carefully transfer the supernatant (organic layer) to a clean vial.

  • Concentration (Optional): If necessary, evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrumentation and sample matrix.[7][8]

Table 1: Recommended GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Oven Temperature ProgramInitial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan
Mass Range (Full Scan)m/z 40-350
Data Acquisition and Analysis

For quantitative analysis, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The selection of quantifier and qualifier ions is based on the mass spectrum of this compound.

Table 2: Quantitative Data for this compound (alpha-Isomethyl Ionone)

AnalyteCAS NumberMolecular Weight ( g/mol )Retention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound127-51-5206.32~15-17191136121

Note: Retention time is approximate and can vary depending on the specific GC conditions and column.

The quantifier ion is typically the most abundant and specific fragment ion, while qualifier ions are used for confirmation. The ratio of the qualifier to quantifier ion intensities should be monitored and compared to that of a standard to ensure correct peak identification.[4]

Calibration

A calibration curve is essential for accurate quantification.

Protocol: Calibration Curve Preparation

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like ethanol.

  • Working Standards: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

  • Internal Standard: Add a constant concentration of the internal standard to each working standard.

  • Analysis: Inject each standard into the GC-MS system under the same conditions as the samples.

  • Curve Construction: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. A linear regression analysis should be performed, and a correlation coefficient (r²) of >0.99 is desirable.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Cosmetic Sample Weigh Weigh Sample Sample->Weigh Spike Spike with Internal Standard Weigh->Spike Extract Liquid-Liquid Extraction Spike->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Filter Filter Collect->Filter Inject Inject into GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical_Relationship Analyte This compound GC Gas Chromatography Analyte->GC introduced into Separation Separation by Boiling Point & Polarity GC->Separation MS Mass Spectrometry Identification Identification by Mass Spectrum MS->Identification Quantification Quantification by Ion Abundance MS->Quantification Separation->MS elutes to

Caption: Logical relationship of GC-MS components for this compound analysis.

References

Chiral Separation of Methyl Ionone Gamma Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ionone gamma, a key component in the fragrance and flavor industry, possesses a chiral center, leading to the existence of two enantiomers. These stereoisomers can exhibit distinct olfactory properties and biological activities. Consequently, the ability to separate and analyze the individual enantiomers of this compound is of paramount importance for quality control, fragrance profiling, and regulatory compliance. This document provides detailed application notes and experimental protocols for the chiral separation of this compound enantiomers using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC). While specific, validated methods for this compound are not widely published, the following protocols are based on established methods for the separation of structurally similar ionone analogs and other terpenoid fragrance compounds.[1]

Principle of Chiral Separation

Chiral separation techniques are designed to differentiate between enantiomers, which have identical physical and chemical properties in an achiral environment. This is achieved by creating a chiral environment, typically through the use of a chiral stationary phase (CSP) in chromatography. The enantiomers of the analyte interact with the chiral selector of the CSP to form transient diastereomeric complexes with slightly different energies. This difference in interaction energy leads to different retention times for each enantiomer, enabling their separation.[1]

I. Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable compounds like this compound. Cyclodextrin-based CSPs are widely used and have shown excellent enantioselectivity for a variety of fragrance and flavor compounds.[2][3]

Application Note: GC Separation of Ionone Analogs

The enantiomers of ionone analogs can be effectively separated on cyclodextrin-based capillary GC columns. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving optimal resolution.

Quantitative Data Summary (Representative for Ionone Analogs)

The following table summarizes typical GC conditions and expected results for the chiral separation of compounds structurally similar to this compound. These values should serve as a starting point for method development.

ParameterValueReference
Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm)[4]
Carrier Gas Helium or Hydrogen[5]
Inlet Temperature 250 °C[5]
Oven Program 60 °C (1 min hold), then 2 °C/min to 200 °C[4]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)[2][6]
Detector Temp 250 °C (FID)[5]
Expected α > 1.05[5]
Expected Rs > 1.5
Experimental Protocol: Chiral GC Separation
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column (e.g., a cyclodextrin-based column).[2][6]

  • Sample Preparation:

    • Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100-1000 µg/mL.

  • GC Conditions:

    • Chiral Column: Select a suitable cyclodextrin-based column such as one containing a permethylated beta-cyclodextrin derivative.

    • Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min or hydrogen at an appropriate linear velocity.

    • Injector: Set the injector temperature to 250 °C and use a split ratio of 50:1.

    • Oven Temperature Program: Start at an initial temperature of 60 °C for 1 minute, then ramp the temperature at a rate of 2 °C per minute to a final temperature of 200 °C. Hold at the final temperature for 5 minutes. Note: The temperature program is a critical parameter and may require optimization.[5]

    • Detector: If using an FID, set the temperature to 250 °C. If using an MS, configure the ion source and mass analyzer parameters appropriately for the detection of this compound.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers based on their retention times.

    • Calculate the separation factor (α) and the resolution (Rs) to evaluate the quality of the separation.

Workflow Diagram: Chiral GC Separation

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Racemic Methyl Ionone Gamma Dilution Dilute in Solvent Sample->Dilution Injection Inject Sample Dilution->Injection Separation Chiral GC Column (Cyclodextrin CSP) Injection->Separation Detection FID / MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Analysis Calculate α and Rs Chromatogram->Analysis

Caption: Workflow for chiral GC separation of this compound.

II. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique that can be applied to a wide range of compounds, including those that are not suitable for GC. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for chiral separations in HPLC.[7]

Application Note: HPLC Separation of Ionone Analogs

The enantiomers of ionone analogs can be resolved using polysaccharide-based chiral stationary phases under normal phase conditions. The choice of the mobile phase, particularly the alcohol modifier, plays a crucial role in achieving separation.

Quantitative Data Summary (Representative for Related Compounds)

The following table provides typical HPLC conditions and expected outcomes for the chiral separation of compounds with similar structures to this compound.

ParameterValueReference
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[8]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)[9]
Flow Rate 1.0 mL/min[9]
Column Temp. 25 °C[10]
Detection UV at 220 nm[10]
Expected α 1.1 - 1.5[11]
Expected Rs > 1.5[11]
Experimental Protocol: Chiral HPLC Separation
  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[10]

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Chiral Column: A polysaccharide-based column such as Chiralpak® AD-H or a similar amylose or cellulose-based CSP.[8]

    • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:isopropanol. The ratio of the modifier can be adjusted to optimize the separation.[9]

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Column Temperature: Maintain the column temperature at 25 °C.

    • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where this compound absorbs (e.g., 220 nm).

  • Data Analysis:

    • Determine the retention times of the two enantiomer peaks.

    • Calculate the separation factor (α) and the resolution (Rs) to assess the separation performance.

Workflow Diagram: Chiral HPLC Separation

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic Methyl Ionone Gamma Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Injection Inject Sample Filter->Injection Separation Chiral HPLC Column (Polysaccharide CSP) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Analysis Calculate α and Rs Chromatogram->Analysis

Caption: Workflow for chiral HPLC separation of this compound.

III. Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a green and efficient alternative to HPLC for chiral separations. It often provides faster analysis times and unique selectivity.[12] Polysaccharide-based CSPs are also widely used in SFC.[13]

Application Note: SFC Separation of Fragrance Compounds

SFC is well-suited for the chiral separation of volatile and thermally labile fragrance compounds. The use of supercritical CO2 as the primary mobile phase component reduces the consumption of organic solvents.

Quantitative Data Summary (Representative for Fragrance Analogs)

The following table outlines typical SFC conditions for the chiral separation of fragrance compounds similar to this compound.

ParameterValueReference
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[14]
Mobile Phase Supercritical CO2 / Methanol (85:15, v/v)[15]
Flow Rate 3.0 mL/min[14]
Back Pressure 150 bar[15]
Column Temp. 40 °C[15]
Detection UV at 220 nm[16]
Expected α > 1.1[17]
Expected Rs > 1.5[17]
Experimental Protocol: Chiral SFC Separation
  • Instrumentation:

    • SFC system equipped with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV-Vis detector.[16]

  • Sample Preparation:

    • Dissolve the racemic this compound in the modifier solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • SFC Conditions:

    • Chiral Column: A polysaccharide-based column such as Chiralpak® AD-H is a good starting point.[14]

    • Mobile Phase: A mixture of supercritical CO2 and a modifier, typically an alcohol like methanol or ethanol. A common starting condition is 85:15 (v/v) CO2:Methanol. The modifier percentage can be optimized.[15]

    • Flow Rate: Set the total flow rate to 3.0 mL/min.

    • Back Pressure: Maintain a constant back pressure of 150 bar.[15]

    • Column Temperature: Set the column temperature to 40 °C.

    • Detection: Use a UV detector set to an appropriate wavelength for this compound (e.g., 220 nm).

  • Data Analysis:

    • Identify the retention times of the eluted enantiomers.

    • Calculate the separation factor (α) and the resolution (Rs) to evaluate the separation efficiency.

Workflow Diagram: Chiral SFC Separation

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis Sample Racemic Methyl Ionone Gamma Dissolve Dissolve in Modifier Sample->Dissolve Filter Filter Sample Dissolve->Filter Injection Inject Sample Filter->Injection Separation Chiral SFC Column (Polysaccharide CSP) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Analysis Calculate α and Rs Chromatogram->Analysis

Caption: Workflow for chiral SFC separation of this compound.

Conclusion

The successful chiral separation of this compound enantiomers is achievable using various chromatographic techniques, including GC, HPLC, and SFC. The selection of the appropriate chiral stationary phase and the optimization of chromatographic conditions are crucial for obtaining baseline resolution. The protocols and data presented in this document, based on the separation of structurally related compounds, provide a solid foundation for developing and validating robust analytical methods for the enantioselective analysis of this compound. These methods are essential for ensuring the quality, authenticity, and desired sensory profile of products in the fragrance and flavor industries.

References

Application Note: Quantification of Methyl Ionone Gamma in Cosmetic Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the quantitative analysis of Methyl Ionone Gamma in a variety of cosmetic formulations. This compound, a common fragrance ingredient valued for its floral and woody violet-like aroma, is a mixture of isomers, including alpha-isomethyl ionone.[1][2][3] Alpha-isomethyl ionone is classified as a potential skin sensitizer and is regulated under EU Cosmetic Regulations, requiring its declaration on product labels if concentrations exceed 0.001% in leave-on products or 0.01% in rinse-off products.[1] Accurate quantification is therefore essential for regulatory compliance and consumer safety.

The described method utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS), the gold standard for analyzing volatile and semi-volatile compounds in complex matrices.[4][5] The protocol details a robust liquid-liquid extraction (LLE) for sample preparation, followed by optimized GC-MS parameters for selective and sensitive detection.[6][7] Method validation parameters are provided to ensure data accuracy and reliability.

Principle

The protocol is based on the extraction of this compound from the cosmetic matrix into an organic solvent, followed by separation, identification, and quantification using GC-MS.

  • Extraction: this compound is extracted from the cosmetic sample (e.g., cream, lotion, perfume) using a liquid-liquid extraction with methyl tert-butyl ether (MTBE). The complex matrix of cosmetics, which can contain fats, emulsifiers, and solvents, can interfere with analysis, making this cleanup step crucial.[6]

  • Separation: The extract is injected into a gas chromatograph, where the volatile components are separated based on their boiling points and affinity for the GC column stationary phase.

  • Detection & Quantification: As components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are detected. Quantification is achieved by operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, which offers high selectivity and sensitivity by monitoring specific ions characteristic of this compound.[8] An internal standard is used to correct for variations in sample preparation and injection.

Apparatus and Reagents

3.1 Apparatus

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Autosampler

  • Analytical balance (± 0.0001 g)

  • Centrifuge (capable of 3000 x g)

  • Vortex mixer or sample mixer

  • 50 mL amber centrifuge tubes

  • Micropipettes (various volumes)

  • Syringe filters (0.45 µm, PTFE or similar)

  • GC vials (2 mL, amber, with caps)

3.2 Reagents and Standards

  • This compound standard (CAS No. 1335-46-2)

  • Alpha-isomethyl ionone standard (CAS No. 127-51-5)

  • Internal Standard (IS): e.g., 1,4-Dibromobenzene (CAS No. 106-37-6) or as appropriate for the specific method.

  • Methyl tert-butyl ether (MTBE), HPLC or GC grade

  • Methanol, HPLC or GC grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

Experimental Protocols

4.1 Preparation of Standard Solutions

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1,4-Dibromobenzene into a 100 mL volumetric flask. Dissolve and dilute to volume with MTBE.

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to volume with MTBE.

  • Working Internal Standard Solution (10 µg/mL): Dilute 1 mL of the IS Stock Solution to 100 mL with MTBE.

  • Calibration Standards (0.1 - 10 µg/mL): Prepare a series of calibration standards by serial dilution of the this compound Stock Solution with MTBE in volumetric flasks.[6] For example, to prepare a 10 µg/mL standard, dilute 1 mL of the stock solution to 100 mL. Each calibration standard should be spiked with the Working Internal Standard Solution to a final concentration of 1 µg/mL.

4.2 Sample Preparation (Liquid-Liquid Extraction) This protocol is adapted for various cosmetic matrices like creams, lotions, and shampoos.[7]

  • Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL amber centrifuge tube.

  • Add 5 mL of deionized water and 5 mL of MTBE to the tube.

  • Spike the sample with the internal standard.

  • Tightly cap the tube and mix vigorously for 30 minutes using a sample mixer.

  • Add approximately 5 g of anhydrous sodium sulfate to remove water and aid phase separation.[7]

  • Centrifuge the mixture for 30 minutes at 3000 x g.

  • Carefully collect the supernatant (the upper MTBE layer) and filter it through a 0.45 µm syringe filter into a clean GC vial.

  • If necessary, perform a final dilution with MTBE before analysis to ensure the concentration falls within the calibration range.

4.3 GC-MS Instrumental Conditions

Parameter Setting
Gas Chromatograph
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium, constant flow at 1.0 mL/min
Injection ModeSplitless
Injection Volume1 µL
Injector Temp.250 °C
Oven ProgramInitial 60°C, hold 2 min; ramp 10°C/min to 280°C, hold 5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantification IonTo be determined from the mass spectrum of the standard
Qualifier IonsTo be determined from the mass spectrum of the standard

Note: The oven program and specific SIM ions should be optimized based on the analysis of a pure standard of this compound to ensure proper separation and identification.

Data Presentation and Validation

The analytical method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). The table below summarizes typical performance data for the analysis of fragrance allergens in cosmetics using GC-MS.[6][9]

Table 1: Summary of Method Validation Parameters

ParameterTypical ValueDescription
Linearity Range 0.1 - 10 µg/mLThe concentration range over which the instrument response is proportional to the analyte concentration.
Correlation Coefficient (r²) > 0.995A measure of the goodness of fit for the linear regression of the calibration curve.[6]
Limit of Detection (LOD) 0.007 - 2.7 µg/mLThe lowest concentration of an analyte that can be reliably distinguished from background noise.[9]
Limit of Quantification (LOQ) 2 - 20 µg/gThe lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[6]
Accuracy (Recovery) 84% - 119%The closeness of the measured value to the true value, often expressed as a percentage recovery of a spiked sample.[6]
Precision (RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Expressed as Relative Standard Deviation (RSD).[6]

Visualization

The following diagram illustrates the complete experimental workflow for the quantification of this compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Processing Sample Cosmetic Sample Reception Weighing Weigh 0.5g of Sample Sample->Weighing AddSolvents Add Water, MTBE, and Internal Standard Weighing->AddSolvents StdPrep Prepare Calibration and IS Solutions Calibrate Generate Calibration Curve StdPrep->Calibrate Mix Vortex/Mix for 30 min AddSolvents->Mix Dry Add Na₂SO₄ & Centrifuge Mix->Dry Collect Collect & Filter Supernatant Dry->Collect GCMS Inject into GC-MS System Collect->GCMS Acquire Acquire Data (SIM Mode) GCMS->Acquire Integrate Integrate Peak Areas Acquire->Integrate Quantify Quantify this compound Integrate->Quantify Calibrate->Quantify Report Final Report Generation Quantify->Report

Caption: Workflow for quantifying this compound in cosmetics.

References

Application of Methyl Ionone Gamma in Flavor and Fragrance Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ionone gamma is a key aroma chemical in the flavor and fragrance industry, prized for its complex and multifaceted olfactory profile.[1][2] Predominantly composed of the isomer α-isomethyl ionone (typically 60-70%), it presents a sophisticated scent that is at once floral, woody, and powdery, with characteristic notes of violet and orris.[1] Its versatility and excellent stability in various product matrices make it an indispensable ingredient in fine fragrances, cosmetics, personal care products, and to a lesser extent, in flavor applications.[1] This document provides detailed application notes and experimental protocols for researchers and scientists working with this compound.

Chemical and Physical Properties

This compound is a mixture of isomers, with its properties varying slightly depending on the specific composition. The primary component, α-isomethyl ionone, largely dictates its olfactory character and physical behavior.[1]

PropertyValueReference
Chemical Name Methyl ionone (mixture of isomers)[1]
Major Component α-Isomethyl ionone[1]
CAS Number 1335-46-2 (for the mixture)[1]
Molecular Formula C₁₄H₂₂O[1]
Molecular Weight 206.33 g/mol [1]
Appearance Colorless to pale straw-yellow oily liquid[1]
Odor Profile Floral (violet, orris), woody, powdery, with creamy and fruity nuances[1][3][4]
Boiling Point Approximately 93 °C at 3.1 mmHg[5]
Density Approximately 0.93 g/cm³ at 20 °C[5]
Solubility Soluble in alcohol; low solubility in water[5]

Olfactory Profile and Applications

The odor of this compound is renowned for its elegance and tenacity, making it a cornerstone in many fragrance creations.[2] It serves as a versatile modifier, blender, and extender in various fragrance families.[4]

Application AreaDescription of UseTypical Use Level (%)Blending Partners
Fine Fragrance Provides a rich, floral-woody heart and a powdery, long-lasting dry-down. Essential for violet and orris accords. Used in floral, chypre, and oriental compositions.1-25% in the fragrance concentrateRose, jasmine, ylang-ylang, cedarwood, sandalwood, musks, ambery bases.[1]
Cosmetics & Personal Care Imparts a clean, elegant, and lasting scent to products like lotions, creams, shampoos, and soaps.[1]0.1-2%Compatible with a wide range of cosmetic ingredients.
Household Products Used in fabric softeners, detergents, and air fresheners to provide a pleasant and substantive floral-powdery aroma.0.05-1%Stable in most detergent and softener bases.
Flavor Minor applications in creating floral and fruity notes in confectionery and beverages. Approved as a flavor ingredient (FEMA number 2711 for the mixture).[1]Trace amountsFruity and floral flavor compositions.

Experimental Protocols

Protocol 1: Sensory Evaluation - Triangle Test for Odor Difference

Objective: To determine if a perceptible olfactory difference exists between two samples containing this compound (e.g., a new formulation vs. a control).

Materials:

  • Three coded smelling strips or glass vials per panelist (two containing the same sample, one different).

  • A panel of at least 15 trained sensory panelists.

  • A well-ventilated, odor-free testing environment.[6]

  • Data collection forms.

Procedure:

  • Sample Preparation: Prepare the two samples to be compared at the desired concentration in a suitable solvent (e.g., ethanol).

  • Coding: Code the samples with random three-digit numbers. For each panelist, prepare a set of three samples, where two are identical and one is different. The order of presentation should be randomized for each panelist.

  • Panelist Instructions: Instruct panelists to sniff each of the three coded samples from left to right.

  • Evaluation: Ask the panelists to identify the sample that is different from the other two.

  • Data Analysis: Record the number of correct and incorrect identifications. Analyze the results using a statistical table for triangle tests to determine if the difference is statistically significant.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Profiling

Objective: To separate and identify the different isomers of this compound in a sample.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., HP-5ms).

  • Helium as the carrier gas.

  • The this compound sample, diluted in a suitable solvent (e.g., hexane).

Hypothetical GC-MS Parameters:

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/minute to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Carrier Gas Flow: 1 mL/min (constant flow).

  • MSD Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Data Analysis:

  • Identify the peaks corresponding to the different isomers of methyl ionone based on their retention times and mass spectra.

  • Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.

  • Calculate the relative percentage of each isomer by integrating the peak areas.

Protocol 3: Accelerated Stability Testing in a Cosmetic Emulsion

Objective: To evaluate the stability of this compound in a cosmetic lotion under accelerated conditions.

Materials:

  • The cosmetic emulsion base.

  • This compound.

  • Ovens set to 40 °C and 50 °C.

  • Refrigerator at 4 °C.

  • Light exposure cabinet with controlled UV light.

  • pH meter, viscometer.

  • GC-MS for quantitative analysis.

  • Trained sensory panel.

Procedure:

  • Sample Preparation: Prepare several samples of the cosmetic emulsion containing a known concentration of this compound. Also, prepare a control sample without the fragrance.

  • Storage Conditions: Store the samples under the following conditions for a period of 12 weeks:

    • 4 °C (control)

    • Room temperature (25 °C)

    • 40 °C

    • 50 °C

    • Light exposure cabinet (cycled on and off)

    • Freeze-thaw cycles (-10 °C for 24 hours, then 25 °C for 24 hours, repeated for 3 cycles).[7]

  • Evaluation Intervals: Evaluate the samples at time 0, and then at weeks 1, 2, 4, 8, and 12.

  • Parameters to Evaluate:

    • Physical Properties: Color, clarity, viscosity, and pH.

    • Chemical Stability: Quantify the concentration of this compound and its major isomers using a validated GC-MS method.

    • Olfactory Stability: A trained sensory panel should evaluate the odor of the samples and compare them to the control stored at 4 °C.

  • Data Analysis: Plot the changes in the evaluated parameters over time for each storage condition. A significant change in any of the parameters indicates instability.

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[8] This binding event triggers a downstream signaling cascade, leading to the generation of an action potential that is transmitted to the brain.

Olfactory_Signal_Transduction Odorant This compound OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_Na_influx Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na_influx Allows Depolarization Depolarization Ca_Na_influx->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: Olfactory signal transduction pathway for this compound.

Experimental Workflow for Fragrance Performance Evaluation

A systematic workflow is crucial for comprehensively evaluating the performance of this compound in a consumer product.

Fragrance_Performance_Workflow Start Product Formulation with this compound Stability Stability Testing (Accelerated & Real-time) Start->Stability Release Substantivity & Release (Headspace Analysis) Start->Release Safety Safety Assessment (Dermal Sensitization - QRA) Start->Safety Sensory Sensory Evaluation (Panel Testing) Stability->Sensory Analytical Analytical Chemistry (GC-MS, Headspace) Stability->Analytical Physical Physical-Chemical Analysis (pH, Viscosity, Color) Stability->Physical Data Data Analysis & Interpretation Sensory->Data Analytical->Data Physical->Data Report Final Report & Recommendations Data->Report Release->Data Safety->Data

Caption: Experimental workflow for fragrance performance evaluation.

Safety and Regulatory Information

Methyl ionone (mixed isomers) is subject to restrictions under the standards of the International Fragrance Association (IFRA) due to its potential for dermal sensitization. Specifically, α-isomethyl ionone is listed as a declarable fragrance allergen under EU regulations. Researchers and formulators must adhere to the concentration limits set by IFRA for different product categories. A Dermal Sensitization Quantitative Risk Assessment (QRA) is the recommended methodology for determining safe use levels of fragrance ingredients.[8][9][10]

Conclusion

This compound is a versatile and highly valued ingredient in the flavor and fragrance industry. Its unique olfactory properties and good stability make it suitable for a wide range of applications. A thorough understanding of its chemical and physical properties, coupled with rigorous experimental evaluation using the protocols outlined in this document, will enable researchers and product developers to effectively utilize this important aroma chemical. Adherence to safety and regulatory guidelines is paramount to ensure consumer safety.

References

Application Notes and Protocols: Methyl Ionone Gamma as a Reference Standard in Olfactory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ionone gamma, a key component of the violet-like fragrance family, serves as an indispensable reference standard in olfactory research. Its well-defined chemical structure and distinct scent profile make it an excellent tool for investigating the mechanisms of odor perception, from receptor binding to behavioral responses. These application notes provide detailed protocols for utilizing this compound in in vitro olfactory receptor assays and in vivo behavioral studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference odorant is crucial for consistent and reproducible experimental outcomes. The properties of this compound are summarized below.

PropertyValueReference
Chemical Name 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-oneIFF
Synonyms alpha-iso-Methyl ionone, Isoraldeine, IraliaThe Perfumers Apprentice
CAS Number 127-51-5 / 7779-30-8IFF
Molecular Formula C₁₄H₂₂OIFF
Molecular Weight 206.33 g/mol IFF
Appearance Colorless to pale yellow liquid-
Odor Profile Woody, tobacco, floral (orris and violet), powderyIFF
Vapor Pressure 0.00955 mm Hg @ 23°CIFF
Log P 4.3IFF

Olfactory Signaling Pathway

The perception of odorants like this compound begins with the activation of olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons (OSNs) in the nasal cavity. The binding of an odorant molecule to its specific OR initiates a signal transduction cascade, leading to the generation of an action potential that travels to the olfactory bulb in the brain.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase III G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opening Ca_ion Ca²⁺ CNG_channel->Ca_ion Influx Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel Opening Depolarization Depolarization Ca_ion->Depolarization Cl_ion Cl⁻ Cl_channel->Cl_ion Efflux Cl_ion->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Receptor_Activation_Workflow cluster_prep Cell Preparation cluster_treatment Odorant Stimulation cluster_analysis Data Acquisition & Analysis Cell_Culture Culture HEK293T cells Transfection Co-transfect with: - Olfactory Receptor (OR) plasmid - CRE-Luciferase reporter plasmid - Gαolf plasmid - RTP1S plasmid Cell_Culture->Transfection Stimulation Stimulate cells with varying concentrations of this compound Transfection->Stimulation Incubation Incubate for 4-6 hours Stimulation->Incubation Lysis Lyse cells Incubation->Lysis Luminescence Measure Luciferase Activity Lysis->Luminescence Analysis Analyze data and determine EC50 Luminescence->Analysis Behavioral_Olfactometry_Workflow cluster_prep Animal & Odor Preparation cluster_testing Habituation-Dishabituation Trials cluster_analysis Data Acquisition & Analysis Acclimation Acclimate mice to the test cage Odor_Prep Prepare odorant solutions: - Control (Mineral Oil) - this compound - Test Odorant Acclimation->Odor_Prep Habituation Present control odorant for 3 consecutive trials Odor_Prep->Habituation Dishabituation1 Present this compound (Reference Odorant) Habituation->Dishabituation1 Dishabituation2 Present a novel test odorant Dishabituation1->Dishabituation2 Recording Record investigation time for each trial Dishabituation2->Recording Analysis Compare investigation times across trials Recording->Analysis

Application Notes and Protocols for the Stability Testing of Methyl Ionone Gamma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ionone gamma is a widely utilized fragrance ingredient, prized for its characteristic woody and violet scent profile in various consumer products, including fine fragrances, cosmetics, and personal care items. Ensuring the stability of this compound within different product matrices is critical for maintaining product quality, safety, and shelf-life. These application notes provide a comprehensive overview of the stability of this compound in various formulations and detail protocols for conducting stability and forced degradation studies.

Stability Profile of this compound

This compound generally exhibits good stability in a variety of matrices under typical storage conditions. However, its stability can be influenced by factors such as pH, the presence of oxidizing agents, and exposure to light.

Qualitative Stability Summary

The following table summarizes the known stability of this compound in different product formulations.

MatrixpH RangeStabilityObservations
Alcoholic PerfumesNeutralExcellentNo significant degradation or discoloration observed.[1]
Emulsions (Creams, Lotions)4 - 8StableGenerally stable within this pH range.[1]
Soaps (Hot Process)> 11Potential for ReactionCaution is advised at very high pH.[1]
Detergents and CleanersNeutral to AlkalineGenerally StableSome odor attenuation may occur over time.[1]
Fabric Softener3Good[2]
Antiperspirants3.5Good[2]
Toiletry Applications6Good[2]
Liquid Detergent9Good[2]
Soap10Good[2]
Powder Detergent11Good[2]
Bleach14PoorSignificant degradation is expected.[2]
Illustrative Quantitative Stability Data

The following table presents illustrative data from a simulated 12-week accelerated stability study of a cosmetic cream formulation containing 1% this compound, stored at 40°C.

Time (weeks)This compound Assay (%)AppearancepH
0100.0White, homogenous cream6.5
498.5White, homogenous cream6.4
896.2White, homogenous cream6.4
1294.0Slight yellowing6.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4][5]

Objective: To investigate the degradation of this compound under various stress conditions, including acid and base hydrolysis, oxidation, thermal, and photolytic stress.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Phosphate buffer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the mixture at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for analysis.

    • If no degradation is observed, repeat the experiment with 1 N HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.

    • If no degradation is observed, repeat the experiment with 1 N NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for analysis.

    • If no degradation is observed, repeat the experiment with 30% H₂O₂.

  • Thermal Degradation:

    • Place a sample of solid this compound in a thermostatically controlled oven at 70°C for 48 hours.

    • Also, expose a solution of this compound (1 mg/mL in methanol) to the same conditions.

    • At appropriate time intervals, withdraw samples for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol) to a photostability chamber with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • At appropriate time intervals, withdraw samples for analysis.

Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the separation of its degradation products.

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Protocol 3: GC-MS Analysis of Degradation Products

Objective: To identify the potential degradation products of this compound generated during forced degradation studies.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 5 minutes

  • Injection Mode: Split (split ratio 50:1)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-400

Sample Preparation: The stressed samples from the forced degradation study may need to be extracted with a suitable solvent (e.g., dichloromethane) and concentrated before injection.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Evaluation stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal Stress (70°C) stock->thermal Expose to stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC-UV/PDA acid->hplc Analyze samples gcms GC-MS for Degradant Identification acid->gcms Identify degradants base->hplc Analyze samples base->gcms Identify degradants oxidation->hplc Analyze samples oxidation->gcms Identify degradants thermal->hplc Analyze samples thermal->gcms Identify degradants photo->hplc Analyze samples photo->gcms Identify degradants pathway Degradation Pathway Elucidation hplc->pathway method Stability-Indicating Method Validation hplc->method gcms->pathway

Caption: Experimental workflow for forced degradation studies.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation MIG This compound hydrolyzed Potential Hydrolyzed Products MIG->hydrolyzed H⁺ / OH⁻ oxidized Epoxides, Hydroxylated Derivatives MIG->oxidized [O] isomerized Isomerization Products MIG->isomerized

Caption: Proposed degradation pathways for this compound.

Conclusion

The stability of this compound is a critical parameter in product development. While generally stable, it is susceptible to degradation under harsh conditions, particularly at extreme pH values. The protocols outlined in these application notes provide a framework for a thorough investigation of the stability of this compound in various matrices. The use of forced degradation studies coupled with stability-indicating analytical methods is essential for ensuring the quality, safety, and efficacy of final products.

References

Application Notes and Protocols for In Vitro Determination of the Biological Effects of Methyl Ionone Gamma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ionone gamma is a fragrance ingredient belonging to the ionone family, which is recognized for its characteristic woody and violet scent. Beyond its use in perfumery, emerging research on related ionone compounds suggests a range of potential biological activities, including anticancer, antioxidant, and anti-inflammatory effects. These activities are often initiated through interactions with specific cellular targets, such as olfactory receptors that are also found in non-olfactory tissues. This document provides detailed application notes and protocols for a panel of in vitro assays to investigate the cytotoxic, antioxidant, and anti-inflammatory properties of this compound.

Assessment of Cytotoxic Activity

A fundamental step in evaluating the biological effects of a compound is to determine its cytotoxicity. This helps to identify a therapeutic window and understand its potential as an anti-cancer agent. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[1][2][3]

Data Presentation: Illustrative Cytotoxicity of this compound

Disclaimer: The following data is illustrative and serves as an example. Actual values must be determined experimentally.

Cell LineCompoundTime Point (hours)IC50 (µM)
MCF-7 (Breast Cancer)This compound4875.2
PC-3 (Prostate Cancer)This compound4862.8
A549 (Lung Cancer)This compound4888.4
HEK293 (Normal Kidney)This compound48> 200
Experimental Protocol: MTT Assay for Cell Viability

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1][2][3]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7, PC-3, A549) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Evaluation of Antioxidant Potential

Antioxidants can neutralize harmful free radicals, thereby protecting cells from oxidative stress. Several assays can be used to determine the antioxidant capacity of a compound.

Data Presentation: Illustrative Antioxidant Activity of this compound

Disclaimer: The following data is illustrative and serves as an example. Actual values must be determined experimentally.

AssayCompoundIC50 / ActivityPositive Control
DPPH Radical ScavengingThis compound112.5 µMAscorbic Acid (15.8 µM)
ABTS Radical ScavengingThis compound98.7 µMTrolox (8.2 µM)
FRAPThis compound320.6 µM Fe(II) equivalentsQuercetin (1500 µM Fe(II) equivalents)
Experimental Protocols for Antioxidant Assays

Principle: DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Principle: ABTS is converted to its radical cation (ABTS•+) by reaction with potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a discoloration that can be measured by the decrease in absorbance at 734 nm.[4]

Procedure:

  • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix them in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ solution.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of this compound and a positive control (e.g., Trolox).

  • Add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample concentration in a 96-well plate.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[5]

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • Add 180 µL of the FRAP reagent to 20 µL of the sample, standard (FeSO₄), or blank in a 96-well plate.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using FeSO₄ and express the results as Fe(II) equivalents.

Investigation of Anti-inflammatory Effects

Chronic inflammation is implicated in various diseases. Evaluating the ability of this compound to modulate inflammatory responses in vitro is a key step in understanding its therapeutic potential.

Data Presentation: Illustrative Anti-inflammatory Effects of this compound

Disclaimer: The following data is illustrative and serves as an example. Actual values must be determined experimentally.

AssayCell LineStimulantCompound Concentration (µM)Inhibition (%)
Nitric Oxide ProductionRAW 264.7LPS (1 µg/mL)5045.2
TNF-α SecretionRAW 264.7LPS (1 µg/mL)5055.8
IL-6 SecretionRAW 264.7LPS (1 µg/mL)5038.9
Experimental Protocols for Anti-inflammatory Assays

Principle: Nitric oxide is a key inflammatory mediator. Its production can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[6]

Procedure:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent I (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Use a sodium nitrite standard curve to quantify the nitrite concentration.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

Procedure:

  • Follow the same cell culture and treatment protocol as for the Nitric Oxide Assay.

  • Collect the cell culture supernatants.

  • Use commercially available ELISA kits for TNF-α and IL-6.

  • Follow the manufacturer's protocol, which typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Measuring the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare Methyl Ionone Gamma Stock Solution cytotoxicity Cytotoxicity Assay (MTT) prep_compound->cytotoxicity antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) prep_compound->antioxidant inflammation Anti-inflammatory Assays (Griess, ELISA) prep_compound->inflammation prep_cells Culture and Seed Cells (e.g., Cancer lines, Macrophages) prep_cells->cytotoxicity prep_cells->inflammation analysis_cyto Calculate IC50 Values cytotoxicity->analysis_cyto analysis_antiox Determine Radical Scavenging Activity antioxidant->analysis_antiox analysis_inflam Quantify NO and Cytokine Levels inflammation->analysis_inflam

Caption: General experimental workflow for assessing the biological effects of this compound.

Postulated Signaling Pathway

Based on studies of the related compound β-ionone, this compound may exert its effects through the olfactory receptor OR51E2, which is ectopically expressed in various tissues.[7][8] Activation of this G-protein coupled receptor can trigger downstream signaling cascades involving ERK1/2 and AKT, which are key regulators of cell proliferation and survival.[7][8][9][10][11]

G MIG This compound OR51E2 OR51E2 (GPCR) MIG->OR51E2 binds G_protein G-protein (Gβγ) OR51E2->G_protein activates PI3K PI3Kγ G_protein->PI3K ERK ERK1/2 G_protein->ERK activates AKT AKT PI3K->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation promotes ERK->Proliferation promotes

Caption: Postulated signaling pathway of this compound via the OR51E2 receptor.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of Volatile Organic Compounds, Including Methyl Ionone Gamma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the extraction and concentration of volatile and semi-volatile organic compounds (VOCs) from various matrices.[1] This method integrates sampling, extraction, and concentration into a single step, simplifying sample handling and reducing analysis time.[2] SPME is commonly coupled with Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of analytes.[3]

This document provides detailed application notes and protocols for the analysis of VOCs, with a specific focus on the fragrance compound methyl ionone gamma, using SPME-GC-MS. This compound is a key aroma compound found in many essential oils and is widely used in cosmetics and perfumery. Accurate and sensitive methods for its quantification are crucial for quality control and research.

Principle of SPME

SPME utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix into the fiber coating until equilibrium is reached.[1] Following extraction, the fiber is transferred to the hot injection port of a GC, where the analytes are thermally desorbed and transferred to the GC column for analysis.

The efficiency of the extraction process is influenced by several factors, including the type of fiber coating, extraction time and temperature, sample matrix, and the physicochemical properties of the analytes.[4]

Experimental Protocols

Materials and Reagents
  • SPME Fiber Assembly: A variety of fiber coatings are available. For fragrance compounds like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a suitable choice due to its broad applicability for volatile and semi-volatile compounds.[4][5] A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is also a good candidate, particularly for highly volatile compounds.[6][7]

  • SPME Holder: Manual or autosampler-compatible holders are available.

  • Vials and Caps: 10 mL or 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, HP-5ms).

  • Standards: Analytical grade standard of this compound and a suitable internal standard (e.g., deuterated analog or a compound with similar chemical properties not present in the sample).

  • Solvents: High-purity methanol or ethanol for standard preparation.

  • Sodium Chloride (NaCl): To increase the ionic strength of aqueous samples, which can enhance the release of VOCs into the headspace.

SPME-GC-MS Protocol for this compound Analysis

This protocol outlines a general procedure for the analysis of this compound in a liquid matrix (e.g., a cosmetic formulation or a research sample). Optimization of the parameters is crucial for achieving the best results for a specific sample matrix.

1. Sample Preparation:

  • Pipette a precise volume (e.g., 1 mL) of the liquid sample into a headspace vial.

  • If required, add a known amount of internal standard.

  • For aqueous samples, add a specific amount of NaCl (e.g., 0.3 g) to the vial to enhance the extraction of VOCs.

  • Immediately seal the vial with a magnetic screw cap.

2. SPME Extraction (Headspace Mode):

  • Place the vial in a heating block or the autosampler's agitator set to the desired incubation temperature (e.g., 60°C).[4]

  • Allow the sample to equilibrate for a set incubation time (e.g., 15 minutes) to allow the analytes to partition into the headspace.[8]

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes).[9] The fiber should not touch the liquid sample.

3. Desorption and GC-MS Analysis:

  • After extraction, retract the fiber into the needle and immediately insert it into the GC injection port.

  • Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a specific time (e.g., 5 minutes) in splitless mode.[8][9]

  • Start the GC-MS data acquisition at the beginning of the desorption process.

4. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-400.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Method Validation and Quantification

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at different concentrations. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration. The linearity of the method should be evaluated, and the limits of detection (LOD) and quantification (LOQ) should be determined.

Data Presentation

The following tables summarize typical parameters and potential quantitative data for the SPME-GC-MS analysis of fragrance compounds.

Table 1: Optimized SPME Parameters for Fragrance Compound Analysis

ParameterOptimized ValueReference
SPME Fiber DVB/CAR/PDMS[4]
Extraction Mode Headspace (HS)[1]
Incubation Temperature 40 - 70°C[4][8]
Incubation Time 15 - 20 min[8][10]
Extraction Time 30 - 50 min[8][9]
Desorption Temperature 250°C[9]
Desorption Time 5 - 7 min[8][10]

Table 2: Example Quantitative Data for Fragrance Allergens using SPME-GC-FID

CompoundLinearity Range (µg/mL)LOD (µg/mL)
Linalool0.1 - 10000.015
Limonene0.1 - 10000.007
Geraniol0.1 - 10000.032
Eugenol0.1 - 10000.041
Alpha-Isomethyl Ionone0.1 - 10000.055
Cinnamal0.1 - 10000.063
Data adapted from a study on fragrance allergens, demonstrating typical performance characteristics of SPME methods.[6]

Visualizations

The following diagrams illustrate the experimental workflow and key relationships in SPME analysis.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Vial Transfer to Vial Sample->Vial IS Add Internal Standard Vial->IS Salt Add Salt (optional) IS->Salt Seal Seal Vial Salt->Seal Incubate Incubation / Equilibration Seal->Incubate Expose Expose Fiber to Headspace Incubate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb GCMS GC-MS Analysis Desorb->GCMS Identify Peak Identification GCMS->Identify Quantify Quantification Identify->Quantify

Caption: Experimental workflow for SPME-GC-MS analysis of VOCs.

SPME_Factors cluster_fiber Fiber Properties cluster_conditions Extraction Conditions cluster_matrix Sample Matrix center SPME Efficiency Coating Coating Material Coating->center Thickness Film Thickness Thickness->center Temp Extraction Temperature Temp->center Time Extraction Time Time->center Agitation Agitation Agitation->center pH pH pH->center IonicStrength Ionic Strength IonicStrength->center OrganicContent Organic Content OrganicContent->center

Caption: Key factors influencing the efficiency of SPME.

VOC_Classes SPME SPME for VOCs Alcohols Alcohols e.g., Linalool, Geraniol SPME->Alcohols Aldehydes Aldehydes e.g., Cinnamal, Nonanal SPME->Aldehydes Ketones Ketones e.g., this compound SPME->Ketones Esters Esters e.g., Ethyl Acetate SPME->Esters Terpenes Terpenes e.g., Limonene SPME->Terpenes SulfurCompounds Sulfur Compounds e.g., Dimethyl Sulfide SPME->SulfurCompounds

Caption: Chemical classes of VOCs commonly analyzed by SPME.

References

Application Notes and Protocols for Lipase-Mediated Kinetic Resolution of Chiral Ionone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionone isomers, key components in the flavor and fragrance industry and valuable chiral building blocks for the synthesis of pharmaceuticals and bioactive compounds, often exist as racemic mixtures. The separation of these enantiomers is crucial as they can exhibit distinct biological activities and sensory properties. Lipase-mediated kinetic resolution is a powerful and environmentally friendly biocatalytic method for resolving such racemic mixtures. This technique utilizes the enantioselective properties of lipases to preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. These application notes provide detailed protocols for the kinetic resolution of chiral ionone isomers, focusing on the use of lipase from Pseudomonas cepacia.

Principle of the Method

The kinetic resolution of racemic ionone alcohols relies on the differential reaction rates of the two enantiomers with an acyl donor in the presence of a lipase. The lipase, acting as a chiral catalyst, selectively binds to one enantiomer and facilitates its acylation, leaving the other enantiomer largely unreacted. This results in a mixture of an enantioenriched ester and the unreacted, also enantioenriched, alcohol. The two can then be separated by standard chromatographic techniques.

Quantitative Data Summary

The following table summarizes the results from a representative lipase-mediated kinetic resolution of a racemic 4-hydroxy-γ-ionone derivative, a close analog of ionone.

SubstrateLipaseAcyl DonorSolventTime (h)Temp (°C)Conversion (%)Product 1 (Unreacted Alcohol)Product 2 (Acetylated Ester)
Racemic 4-hydroxy-γ-ionone derivativePseudomonas cepacia (Amano PS)Vinyl acetateHexane48RT~50>99% e.e.>99% e.e.

Experimental Protocols

This protocol is based on the successful resolution of a 4-hydroxy-γ-ionone derivative and can be adapted for other racemic ionone alcohols.[1][2]

1. Materials and Reagents

  • Racemic ionone alcohol (e.g., racemic α-ionol, β-ionol, or a derivative)

  • Lipase from Pseudomonas cepacia (e.g., Amano PS)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Temperature control system (if not at room temperature)

2. Enzymatic Kinetic Resolution Procedure

  • To a solution of the racemic ionone alcohol (1.0 eq) in the chosen anhydrous organic solvent, add the lipase from Pseudomonas cepacia (typically 10-50% by weight of the substrate).

  • Add the acyl donor, vinyl acetate (1.5-2.0 eq).

  • Stir the suspension at room temperature (or the desired temperature) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the ester product. This can take anywhere from a few hours to 48 hours depending on the substrate and reaction conditions.

  • Once the desired conversion is reached, filter off the enzyme and wash it with the reaction solvent.

  • Combine the filtrate and the washings and evaporate the solvent under reduced pressure.

3. Work-up and Purification

  • The resulting crude mixture, containing the unreacted alcohol and the acetylated product, can be purified by silica gel column chromatography.

  • A solvent gradient (e.g., increasing concentrations of ethyl acetate in hexane) is typically used to separate the less polar ester from the more polar unreacted alcohol.

  • Collect the fractions and analyze them by TLC or GC to confirm the separation.

  • Combine the pure fractions of each component and evaporate the solvent to yield the enantioenriched alcohol and the enantioenriched ester.

4. Determination of Enantiomeric Excess (e.e.)

  • The enantiomeric excess of the unreacted alcohol and the ester product can be determined by chiral gas chromatography (chiral GC) or chiral high-performance liquid chromatography (chiral HPLC).[1][2]

  • For GC analysis, a chiral column (e.g., CHIRASIL DEX CB-Column) is used.[1][2]

  • The separated enantiomers will show distinct retention times, and the e.e. can be calculated from the peak areas of the two enantiomers.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification cluster_products Separated Enantiomers cluster_analysis Analysis racemic_ionol Racemic Ionone Alcohol reaction_vessel Enzymatic Reaction (Stirring at RT) racemic_ionol->reaction_vessel lipase Lipase (e.g., P. cepacia) lipase->reaction_vessel acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel filtration Filtration (Remove Lipase) reaction_vessel->filtration After ~50% conversion evaporation Solvent Evaporation filtration->evaporation chromatography Silica Gel Chromatography evaporation->chromatography unreacted_alcohol Enantioenriched (S)-Ionone Alcohol chromatography->unreacted_alcohol Separation ester_product Enantioenriched (R)-Ionone Acetate chromatography->ester_product chiral_gc Chiral GC/HPLC (e.e. determination) unreacted_alcohol->chiral_gc ester_product->chiral_gc

Caption: Experimental workflow for the lipase-mediated kinetic resolution of racemic ionone alcohol.

lipase_mechanism cluster_enzyme Lipase Active Site racemic_mixture Racemic (R/S)-Ionone Alcohol lipase Lipase racemic_mixture->lipase Substrate Binding unreacted_enantiomer (S)-Ionone Alcohol (Unreacted) lipase->unreacted_enantiomer Selective Release of Slow-Reacting Enantiomer product_enantiomer (R)-Ionone Acetate (Product) lipase->product_enantiomer Release of Acylated Product acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->lipase Acyl Group Transfer

Caption: Mechanism of lipase-catalyzed enantioselective acylation of a racemic ionone alcohol.

References

Troubleshooting & Optimization

Improving yield and purity in methyl ionone gamma synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of methyl ionone gamma.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: In the context of perfumery, "this compound" is a commercial designation for a mixture of methyl ionone isomers where the alpha-iso-methyl ionone is the predominant component, often comprising at least 60% of the mixture.[1] This isomer is highly valued for its floral, violet, and orris-like scent.[2][3]

Q2: What is the general synthetic route for this compound?

A2: The synthesis is a two-step process. First, citral undergoes an aldol condensation with methyl ethyl ketone (MEK) in the presence of a basic catalyst to form pseudo-methyl ionone.[4][5] This intermediate is then subjected to an acid-catalyzed cyclization to yield a mixture of methyl ionone isomers.[4][5]

Q3: What are the key factors influencing the final isomer distribution?

A3: The choice of catalyst in both steps and the reaction temperature are critical. The condensation catalyst influences the ratio of iso- to normal-pseudo-methyl ionone, while the cyclization catalyst and conditions determine the final ratio of alpha, beta, and gamma isomers.[4]

Troubleshooting Guide

Problem 1: Low Yield of Pseudo-Methyl Ionone in the Condensation Step
Possible Cause Suggested Solution
Inefficient Catalyst Use a strong base catalyst such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methylate.[1] Quaternary ammonium bases can also be effective.[6]
Suboptimal Reactant Ratio An excess of methyl ethyl ketone is recommended to favor the formation of the desired iso-isomers.[1] A citral to MEK molar ratio of 1:2 to 1:6 is often used.[2]
Inappropriate Reaction Temperature Lower temperatures, typically below 10°C (ranging from -20°C to 10°C), favor the formation of the iso-pseudo-methyl ionone.[1] Higher temperatures can lead to side reactions.
Poor Miscibility of Catalyst If using an aqueous base with MEK, ensure vigorous stirring to overcome miscibility issues.[7] Using an alcohol like methanol or ethanol as a co-solvent can improve homogeneity.[1]
Short Reaction Time The aldol condensation can be slow at low temperatures. Reaction times in excess of 15 hours, and sometimes over 24 hours, may be necessary to reach equilibrium.[1]
Problem 2: Undesirable Isomer Ratio (High n-Methyl Ionone or β/γ-Isomers)
Possible Cause Suggested Solution
Formation of n-Pseudo-Methyl Ionone During condensation, higher temperatures can favor the reaction at the methyl group of MEK, leading to the normal isomer. Maintaining a low reaction temperature is crucial for maximizing the iso-form.[7]
Incorrect Cyclization Catalyst The choice of acid catalyst in the cyclization step significantly impacts the final isomer distribution. Weaker acids like phosphoric acid tend to favor the formation of alpha-ionone isomers.[4] Stronger acids like sulfuric acid can lead to a higher proportion of the thermodynamically more stable beta-ionone.[6] Boron trifluoride has been used to selectively produce alpha-ionones.[8]
Suboptimal Cyclization Temperature The temperature of the cyclization reaction influences the isomer equilibrium. Lower temperatures generally favor the formation of the 'iso' forms, including the desired alpha-iso (gamma) isomer.[4] For example, cyclization with a sulfuric acid-acetic acid mixture is often performed at low temperatures (e.g., 0 to 5°C).[1]
Problem 3: Low Purity of the Final this compound Product
Possible Cause Suggested Solution
Presence of Unreacted Starting Materials Ensure the initial condensation and cyclization reactions go to completion by monitoring with techniques like GC. If necessary, adjust reaction time or temperature.
Formation of Side Products Side reactions can occur, especially at higher temperatures. Adhere to optimized temperature protocols for both steps. Proper work-up procedures, including neutralization and washing, are essential to remove impurities.
Inefficient Purification Fractional distillation is the primary method for separating the different methyl ionone isomers and removing impurities.[9] A high-efficiency distillation column is necessary to separate isomers with close boiling points.

Data Presentation

Table 1: Effect of Condensation Catalyst and Temperature on Pseudo-Methyl Ionone Yield

CatalystTemperature (°C)SolventMolar Ratio (Citral:MEK)Reaction Time (h)Yield of Pseudo-Methyl Ionone (%)
KOH-10 to 0Methanol1:5>1583-87 (distilled)
Sodium Methylate0 to 5Methanol1:612672 (total methyl ionone after cyclization)
Quinoline85n-Propanol1:2.51598.6 (alpha-iso-methyl ionone after cyclization)
Potassium Hydroxide80Ethanol1:2.53597.8 (alpha-iso-methyl ionone after cyclization)

Data synthesized from patents and may represent yields of the final product after cyclization.[1][2]

Table 2: Influence of Cyclization Catalyst on Methyl Ionone Isomer Distribution

CatalystTemperature (°C)SolventPredominant Isomer(s)Selectivity for α-iso-methyl ionone (%)Molar Yield (%)
Phosphoric Acid (85%)87-89Nonealpha-iso77.1 (iso content)77.3
Sulfuric Acid (98%) / Acetic Acid0 to 5Cyclohexanealpha-iso68.6 (iso content)72
Trifluoromethanesulfonic Acid110n-Propanolalpha-iso9898.6
p-Toluenesulfonic Acid130Ethanolalpha-iso95.297.8

Data synthesized from various sources.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Pseudo-Methyl Ionone (Low-Temperature Method)
  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, prepare a mixture of 1080 g of methanol, 1080 g of methyl ethyl ketone, and 23 g of potassium hydroxide.

  • Cooling: Cool the mixture to a temperature between -10°C and 0°C using an appropriate cooling bath.

  • Reactant Addition: Slowly add a pre-mixed solution of 152 g of citral in 200 g of methyl ethyl ketone to the reaction vessel over several hours, ensuring the temperature is maintained below 0°C.

  • Reaction: Continue stirring the mixture at -10°C to 0°C for at least 15 hours.

  • Work-up:

    • Neutralize the reaction mixture with a weak acid (e.g., acetic acid).

    • Add water to dissolve the salts and separate the organic layer.

    • Wash the organic layer with water and then with a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent and excess methyl ethyl ketone under reduced pressure to obtain crude pseudo-methyl ionone. The yield of distilled pseudo-methyl ionone is typically between 83% and 87%.[1]

Protocol 2: Cyclization to this compound (Phosphoric Acid Method)
  • Reaction Setup: Place 40 g of the crude or distilled pseudo-methyl ionone into a reaction flask equipped with a stirrer and thermometer.

  • Catalyst Addition: Heat the pseudo-methyl ionone to approximately 85°C. Add 8 g of 85% phosphoric acid.

  • Reaction: Maintain the reaction temperature at 87-89°C with stirring for approximately 55-60 minutes. Monitor the reaction progress by GC analysis until the desired conversion is achieved.

  • Work-up:

    • Cool the reaction mixture and add water.

    • Separate the organic layer.

    • Neutralize the organic layer by washing with a dilute sodium carbonate solution, followed by water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Purify the crude methyl ionone mixture by fractional vacuum distillation to separate the isomers and obtain the desired this compound fraction.

Visualizations

Diagram 1: Synthetic Pathway of this compound

Synthesis_Pathway Citral Citral Pseudo_MI Pseudo-Methyl Ionone (iso and n-isomers) Citral->Pseudo_MI MEK Methyl Ethyl Ketone (MEK) MEK->Pseudo_MI Methyl_Ionone Methyl Ionone Mixture (α-iso, β-iso, n-isomers, etc.) Pseudo_MI->Methyl_Ionone Acid Catalyst (e.g., H₃PO₄, H₂SO₄) Gamma_MI This compound (High α-iso content) Methyl_Ionone->Gamma_MI Fractional Distillation L1 Aldol Condensation (Base Catalyst, <10°C) L1->Pseudo_MI

Caption: Synthetic pathway for this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Step Identify Step: Condensation or Cyclization? Start->Check_Step Condensation Condensation Issue: Low Pseudo-MI Yield Check_Step->Condensation Condensation Cyclization Cyclization Issue: Poor Isomer Ratio/Purity Check_Step->Cyclization Cyclization Check_Temp Is Temp < 10°C? Condensation->Check_Temp Lower_Temp Action: Lower Temperature (-20°C to 10°C) Check_Temp->Lower_Temp No Check_Catalyst Is Catalyst Strong Base (e.g., KOH, NaOH)? Check_Temp->Check_Catalyst Yes Lower_Temp->Check_Catalyst Change_Catalyst Action: Use Stronger Base Catalyst Check_Catalyst->Change_Catalyst No Check_Ratio Is MEK in Excess? Check_Catalyst->Check_Ratio Yes Change_Catalyst->Check_Ratio Check_Ratio->Condensation No Increase_MEK Action: Increase MEK:Citral Ratio Check_Ratio->Increase_MEK No Increase_MEK->Condensation Check_Acid Is Acid Catalyst Correct for α-iso (e.g., H₃PO₄)? Cyclization->Check_Acid Change_Acid Action: Change Acid Catalyst or Concentration Check_Acid->Change_Acid No Check_Purity Impure Final Product? Check_Acid->Check_Purity Yes Change_Acid->Check_Purity Improve_Distill Action: Optimize Fractional Vacuum Distillation Check_Purity->Improve_Distill Yes

Caption: Troubleshooting workflow for low yield and purity.

Diagram 3: Factors Influencing Isomer Selectivity

Isomer_Selectivity Parameters Reaction Parameters Cond_Temp Condensation Temperature Parameters->Cond_Temp Cond_Cat Condensation Catalyst Parameters->Cond_Cat Cycl_Temp Cyclization Temperature Parameters->Cycl_Temp Cycl_Cat Cyclization Catalyst Parameters->Cycl_Cat Pseudo_Ratio Pseudo-Isomer Ratio (iso vs. n-) Cond_Temp->Pseudo_Ratio Low Temp favors 'iso' Cond_Cat->Pseudo_Ratio Base type influences ratio Final_Ratio Final Isomer Ratio (α vs. β vs. γ) Cycl_Temp->Final_Ratio Affects thermodynamic vs. kinetic control Cycl_Cat->Final_Ratio Acid strength is key Yield_Purity Overall Yield & Purity Pseudo_Ratio->Yield_Purity Final_Ratio->Yield_Purity

Caption: Key parameters affecting isomer selectivity.

References

Technical Support Center: Optimization of Acid-Catalyzed Cyclization for Gamma Isomer Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of acid-catalyzed cyclization reactions, with a specific focus on achieving high selectivity for the gamma (γ) isomer. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and refine their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My acid-catalyzed cyclization is resulting in a mixture of lactone isomers (β, γ, δ). How can I improve the selectivity for the γ-lactone?

A1: Achieving high γ-selectivity often depends on a combination of factors, including the choice of catalyst, solvent, and reaction temperature. Substrate structure also plays a crucial role. For substrates with multiple possible cyclization pathways, catalyst control is key. Consider screening different Lewis or Brønsted acids. For instance, certain metal catalysts, like manganese or palladium complexes, have shown high selectivity for γ-C–H activation leading to γ-lactones.[1][2][3]

Q2: I am observing low to no conversion of my starting material. What are the potential causes and how can I address them?

A2: Low conversion can stem from several issues. First, ensure your reagents and solvents are anhydrous, as water can interfere with many acid catalysts.[4] Second, the catalyst activity might be insufficient for your specific substrate.[4] You may need to screen different acid catalysts or increase the catalyst loading. Temperature is another critical parameter; some cyclizations require elevated temperatures to proceed efficiently.[4] Finally, ensure the starting material is adequately soluble in the chosen solvent at the reaction temperature.

Q3: Significant amounts of intermolecular esterification or polymerization are occurring, reducing the yield of the desired lactone. How can I minimize these side reactions?

A3: The formation of intermolecular side products is a common challenge, particularly when the rate of the intramolecular cyclization is slow. A highly effective strategy to favor the desired intramolecular reaction is to perform the experiment under high-dilution conditions.[4] This involves using a larger volume of solvent to reduce the concentration of the substrate, thereby decreasing the probability of intermolecular collisions.

Q4: How does the choice of acid catalyst influence the stereoselectivity of the cyclization?

A4: The catalyst can have a profound impact on stereoselectivity. Chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can induce asymmetry and provide control over the formation of specific stereoisomers.[5][6][7] The steric and electronic properties of the catalyst create a chiral environment that favors the formation of one enantiomer or diastereomer over the others. For example, by using different enantiomers of a Mn catalyst, the diastereoselectivity of γ-lactonization can be dramatically switched.[1][2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Poor γ-Isomer Selectivity - Non-optimal catalyst. - Inappropriate reaction temperature. - Unfavorable solvent effects.- Screen a panel of Lewis and Brønsted acids. - Investigate metal-catalyzed C-H activation/lactonization protocols (e.g., using Pd, Mn, or Au catalysts).[1][3][8] - Systematically vary the reaction temperature. - Evaluate a range of solvents with different polarities and coordinating abilities.
Low Yield/No Reaction - Insufficient catalyst activity.[4] - Presence of moisture.[4] - Low reaction temperature. - Poor solubility of starting material.- Increase catalyst loading. - Switch to a more active catalyst. - Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] - Gradually increase the reaction temperature.[4] - Select a solvent in which the substrate is fully soluble at the reaction temperature.
Formation of Side Products (e.g., Polymers, Intermolecular Esters) - High concentration of the substrate.- Employ high-dilution conditions to favor intramolecular cyclization.[4] - Consider slow addition of the substrate to the reaction mixture using a syringe pump.
Lack of Stereocontrol - Achiral reaction conditions. - Catalyst does not effectively discriminate between diastereomeric transition states.- Utilize a chiral acid catalyst or a metal catalyst with a chiral ligand.[5][6] - Optimize the reaction temperature, as lower temperatures often lead to higher stereoselectivity. - The choice of solvent can also influence the chiral induction.
Epimerization or Racemization of Products - Harsh reaction conditions (e.g., high temperature, strong acid).- Use a milder acid catalyst. - Reduce the reaction temperature and time. - Consider a catalytic system that operates under neutral or near-neutral conditions if possible.

Experimental Protocols

General Protocol for Acid-Catalyzed γ-Lactonization Screening

This protocol provides a general framework for screening and optimizing reaction conditions.

  • Preparation:

    • Dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas (e.g., nitrogen or argon).

    • Ensure all solvents are anhydrous. Anhydrous solvents can be purchased or prepared by standard drying techniques.

    • The starting hydroxy acid should be pure and dry.

  • Reaction Setup:

    • To a dried reaction vessel under an inert atmosphere, add the starting hydroxy acid (1.0 eq).

    • Dissolve the starting material in the chosen anhydrous solvent (e.g., toluene, dichloromethane, or THF) to a concentration of 0.01-0.1 M.

    • Add the acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or a Lewis acid like Sc(OTf)₃) in a catalytic amount (typically 5-20 mol%).

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (ranging from room temperature to the reflux temperature of the solvent).

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a mild base (e.g., saturated aqueous NaHCO₃ solution).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired γ-lactone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dry_glassware Dry Glassware start->dry_glassware anhydrous_solvents Prepare Anhydrous Solvents start->anhydrous_solvents pure_substrate Purify/Dry Substrate start->pure_substrate setup Reaction Setup under Inert Atmosphere dissolve Dissolve Substrate setup->dissolve add_catalyst Add Catalyst dissolve->add_catalyst react Stir at Desired Temperature add_catalyst->react monitor Monitor Reaction Progress react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify end Isolated γ-Lactone purify->end

Caption: General experimental workflow for acid-catalyzed γ-lactonization.

troubleshooting_logic cluster_catalyst Catalyst Optimization cluster_conditions Condition Optimization cluster_reagents Reagent Quality start Low γ-Isomer Selectivity? screen_catalysts Screen Different Acid/Metal Catalysts start->screen_catalysts Yes optimize_temp Optimize Temperature start->optimize_temp Yes low_yield Low Yield? start->low_yield No chiral_catalyst Use Chiral Catalyst for Stereoselectivity end Improved Selectivity & Yield chiral_catalyst->end optimize_solvent Optimize Solvent high_dilution Use High Dilution high_dilution->end anhydrous_reagents Ensure Anhydrous Conditions anhydrous_reagents->end low_yield->high_dilution No, but side products low_yield->anhydrous_reagents Yes

Caption: A decision tree for troubleshooting poor γ-isomer selectivity.

References

Technical Support Center: Preventing Degradation of Methyl Ionone Gamma in Product Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl Ionone Gamma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in various product formulations. Our goal is to equip you with the knowledge and tools to prevent its degradation, ensuring the quality and efficacy of your products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and storage of products containing this compound.

Issue 1: Discoloration (Yellowing or Browning) of the Formulation

Question: My product (e.g., cream, lotion, perfume) containing this compound has developed a yellow or brown tint over time. What is the likely cause and how can I prevent it?

Answer:

Discoloration in formulations with this compound is often a result of several factors, primarily oxidation and isomerization.[1][2] this compound, an unsaturated ketone, is susceptible to degradation pathways that can generate colored byproducts.

Potential Causes:

  • Oxidation: Exposure to air (oxygen) can lead to the oxidation of the this compound molecule, forming colored degradation products.[1] This process can be accelerated by heat and light.

  • Isomerization: Under acidic conditions, this compound can isomerize to other forms, such as beta-ionone, which can be less stable and more prone to color changes.

  • Interaction with Other Ingredients: Certain ingredients in your formulation, such as trace metal ions (e.g., iron, copper), can catalyze oxidative degradation.[3] Additionally, reactions with other fragrance components, like aldehydes, can form colored compounds known as Schiff bases.[2]

  • UV Exposure: Ultraviolet (UV) light can provide the energy to initiate and accelerate degradation reactions, leading to discoloration.[1]

Troubleshooting Workflow:

start Discoloration Observed check_ph Check Formulation pH start->check_ph ph_acidic pH is Acidic (< 6) check_ph->ph_acidic Acidic ph_neutral pH is Neutral/Slightly Acidic (6-7.5) check_ph->ph_neutral Neutral adjust_ph Adjust pH to 6.0-7.5 ph_acidic->adjust_ph check_antioxidants Review Antioxidant System ph_neutral->check_antioxidants adjust_ph->check_antioxidants no_antioxidant No/Low Antioxidant check_antioxidants->no_antioxidant Deficient check_uv Assess UV Exposure check_antioxidants->check_uv Sufficient add_antioxidant Incorporate Antioxidant (e.g., BHT, Tocopherol) no_antioxidant->add_antioxidant add_antioxidant->check_uv uv_exposed Product Exposed to UV Light check_uv->uv_exposed Yes check_metals Consider Metal Ion Contamination check_uv->check_metals No add_uv_absorber Add UV Absorber (e.g., Benzophenone-4) uv_exposed->add_uv_absorber add_uv_absorber->check_metals metal_ions_possible Raw Material or Process Contamination Possible check_metals->metal_ions_possible Yes end Monitor Stability check_metals->end No add_chelating_agent Add Chelating Agent (e.g., EDTA) metal_ions_possible->add_chelating_agent add_chelating_agent->end

Caption: Troubleshooting workflow for discoloration.

Preventative Measures:

StrategyRecommended ActionTypical Concentration
pH Control Maintain the formulation pH between 6.0 and 7.5 to minimize acid-catalyzed isomerization.-
Antioxidants Incorporate antioxidants such as Butylated Hydroxytoluene (BHT) or Tocopherol (Vitamin E) to inhibit oxidative degradation.[4]BHT: 0.01 - 0.1% Tocopherol: 0.05 - 0.2%
UV Protection Add a UV absorber like Benzophenone-4 to the formulation, especially for products in transparent packaging.[5][6][7][8][9]Benzophenone-4: 0.1 - 0.5%
Chelating Agents Include a chelating agent such as Disodium EDTA to sequester metal ions that can catalyze oxidation.[3][10][11][12][13]Disodium EDTA: 0.05 - 0.2%
Packaging Use opaque or UV-protective packaging to shield the product from light.[2]-
Issue 2: Off-Odor Development

Question: My product has developed a sour, rancid, or otherwise unpleasant odor that is different from the original fragrance profile of this compound. What could be the cause?

Answer:

The development of off-odors is a clear indicator of chemical degradation. For this compound, this can be due to oxidation or other chemical reactions.

Potential Causes:

  • Oxidative Degradation: Oxidation of the unsaturated ketone structure of this compound can lead to the formation of smaller, more volatile compounds with unpleasant smells, such as aldehydes and smaller ketones.[14]

  • Hydrolysis: In highly acidic or alkaline conditions, ester-containing fragrance components mixed with this compound can hydrolyze, leading to the formation of acidic or alcoholic off-notes.

  • Microbial Contamination: Although less common in well-preserved formulations, microbial growth can introduce metabolic byproducts with undesirable odors.

Troubleshooting and Prevention:

  • Confirm Preservation System Efficacy: Ensure your preservative system is robust and appropriate for your formulation.

  • Incorporate Antioxidants: As with discoloration, antioxidants are crucial in preventing the oxidative reactions that can lead to malodor. BHT and Tocopherol are effective choices.

  • Control pH: Maintaining a pH in the optimal range of 6.0-7.5 will help prevent hydrolysis of other fragrance components and minimize the potential for this compound degradation.

  • Use High-Quality Raw Materials: Ensure all raw materials, including this compound, are of high purity and stored correctly before use to avoid introducing impurities that could initiate degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway is acid-catalyzed isomerization. Under acidic conditions, the double bond in the cyclohexene ring can migrate, leading to the formation of different isomers, which may have altered scent profiles and stability. Oxidation is another significant degradation pathway, particularly when exposed to air, light, and heat.

Q2: What is the optimal pH range for formulations containing this compound?

This compound exhibits good stability in a pH range of 4-8.[15] However, to minimize the risk of acid-catalyzed isomerization, a tighter range of 6.0-7.5 is recommended for optimal stability.

Q3: Can I use this compound in products packaged in clear containers?

While this compound has minimal photodegradation, it is still recommended to use UV protection for products in clear packaging.[15] This can be achieved by incorporating a UV absorber, such as Benzophenone-4, into the formulation or by using UV-coated packaging.

Q4: How can I analytically monitor the stability of this compound in my formulation?

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods for quantifying this compound and identifying its degradation products.[16][17][18]

Q5: Are there any ingredients I should avoid combining with this compound?

Avoid strong oxidizing agents and highly acidic or alkaline raw materials. Also, be cautious when formulating with high concentrations of reactive aldehydes, as this can potentially lead to the formation of colored Schiff bases over time.[2]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound in an Oil-in-Water Emulsion

This protocol is designed to assess the stability of this compound in a cosmetic emulsion under accelerated conditions.

1. Sample Preparation:

  • Prepare three batches of your oil-in-water emulsion containing this compound at the desired concentration.
  • Batch A (Control): Your standard formulation.
  • Batch B (Test with Antioxidant): Your standard formulation with the addition of an antioxidant (e.g., 0.1% BHT).
  • Batch C (Test with UV Absorber): Your standard formulation with the addition of a UV absorber (e.g., 0.2% Benzophenone-4).
  • Package each batch in the final intended packaging, as well as in clear glass vials for visual assessment.

2. Storage Conditions:

  • Store samples from each batch under the following conditions for 12 weeks:
  • Condition 1 (Accelerated): 40°C ± 2°C / 75% RH ± 5% RH.[19]
  • Condition 2 (UV Exposure): In a light stability chamber with controlled UV and visible light exposure.
  • Condition 3 (Room Temperature): 25°C ± 2°C / 60% RH ± 5% RH (for comparison).

3. Evaluation Schedule:

  • Evaluate the samples at time points 0, 2, 4, 8, and 12 weeks.

4. Evaluation Parameters:

  • Physical Evaluation: Assess color, odor, viscosity, pH, and phase separation.
  • Analytical Evaluation:
  • Quantify the concentration of this compound (specifically the main isomer, alpha-isomethyl ionone) using a validated GC-MS or HPLC method.
  • Screen for the appearance of degradation products.

Experimental Workflow Diagram:

prep Prepare 3 Batches: A) Control B) +Antioxidant C) +UV Absorber store Store at Different Conditions: - 40°C/75% RH - UV Chamber - 25°C/60% RH prep->store eval Evaluate at 0, 2, 4, 8, 12 Weeks store->eval phys_eval Physical Evaluation: Color, Odor, pH, Viscosity eval->phys_eval anal_eval Analytical Evaluation (GC-MS/HPLC): Quantify this compound, Identify Degradation Products eval->anal_eval report Report and Compare Results phys_eval->report anal_eval->report

Caption: Workflow for accelerated stability testing.

Protocol 2: Quantification of Alpha-Isomethyl Ionone using GC-MS

This is a general protocol that should be validated for your specific matrix.

1. Instrumentation and Columns:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS).
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[20]

2. Sample Preparation:

  • Creams/Lotions: Disperse a known weight of the product in a suitable solvent (e.g., methanol or ethanol). Use ultrasound-assisted extraction for better recovery.[20] Centrifuge and filter the supernatant.
  • Perfumes/Alcoholic Solutions: Dilute the sample with methanol or ethanol to fall within the calibration range.
  • Add an internal standard (e.g., bromobenzene) to all samples and calibration standards.[20]

3. GC-MS Conditions:

  • Injector Temperature: 250°C
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program: Start at 50°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.
  • MSD Transfer Line Temperature: 280°C
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Range: 40-350 amu.

4. Quantification:

  • Create a calibration curve using standards of alpha-isomethyl ionone of known concentrations.
  • Quantify the alpha-isomethyl ionone in your samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation:

Table 1: Stability of this compound in an O/W Emulsion at 40°C

Time (Weeks)Formulation% this compound RemainingColor Change (ΔE*)Odor Assessment
0Control100%0Conforms to Standard
4Control92%2.5Slight sweet off-note
8Control85%4.8Noticeable sweet off-note
12Control78%7.2Strong sweet off-note
12+ 0.1% BHT98%1.1Conforms to Standard
12+ 0.2% Benzophenone-495%1.8Slight sweet off-note
12+ 0.1% BHT & 0.2% Benzophenone-499%0.8Conforms to Standard

ΔE is a measure of color difference. A higher value indicates a greater change in color.

This technical support center provides a foundational understanding of the factors affecting this compound stability and offers practical guidance for preventing its degradation. For further assistance, please consult with your raw material supplier or a formulation expert.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Methyl Ionone Gamma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of methyl ionone gamma.

Troubleshooting Guide

This guide provides a systematic approach to identifying, diagnosing, and mitigating matrix effects that can compromise the accuracy and reproducibility of your analytical results.

Problem: Poor reproducibility, inaccurate quantification, or reduced sensitivity in this compound analysis.

This is often a primary indication of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte.[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the reliability of your data.[3][4][5]

Step 1: Problem Identification and Initial Checks

Before attributing inconsistencies to matrix effects, it's crucial to rule out other potential issues.

  • Observe a decline in peak shape, a drop in signal intensity, or high variability in your results. [1]

  • System Suitability Test: Inject a pure standard of this compound to confirm that the LC-MS/MS system is performing optimally.[3]

  • Review Sample Preparation Procedures: Ensure consistency in your sample preparation steps.[1]

Step 2: Confirming the Presence of Matrix Effects

If the initial checks do not resolve the issue, a systematic investigation into matrix effects is necessary. The post-extraction spike experiment is a common method for this purpose.[1][4]

Experimental Protocol: Post-Extraction Spike Experiment

Objective: To determine if the sample matrix is causing ion suppression or enhancement.

Materials:

  • This compound standard solution.

  • Blank matrix (a sample of the same type as your study samples, but without the analyte).

  • Your established sample extraction and reconstitution solvents.

  • LC-MS/MS system.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the this compound standard into the extracted matrix at the same three concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix before the extraction process at the same three concentrations. This set is used to evaluate recovery.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Data Interpretation:

Matrix Effect (%) Interpretation
100%No matrix effect
< 100%Ion Suppression
> 100%Ion Enhancement

Step 3: Mitigation Strategies

Once matrix effects are confirmed, several strategies can be employed to minimize or compensate for their impact.

dot

MitigationStrategies cluster_prep Sample Preparation Optimization cluster_chrom Chromatographic Optimization cluster_cal Calibration Strategies SPE Solid-Phase Extraction (SPE) Gradient Modify Gradient SPE->Gradient If interference persists LLE Liquid-Liquid Extraction (LLE) LLE->Gradient PPT Protein Precipitation (PPT) PPT->Gradient Column Change Column Chemistry Gradient->Column SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) Gradient->SIL_IS Column->SIL_IS For ultimate correction MatrixMatched Matrix-Matched Calibration SIL_IS->MatrixMatched Alternative approaches StdAdd Standard Addition MatrixMatched->StdAdd Start Matrix Effect Confirmed Start->SPE Improve Clean-up Start->LLE Start->PPT TroubleshootingWorkflow Observe Observe Poor Peak Shape, Low Intensity, or High Variability CheckSystem Check System Suitability (Inject Pure Standard) Observe->CheckSystem ReviewPrep Review Sample Preparation Consistency CheckSystem->ReviewPrep System OK PostSpike Perform Post-Extraction Spike Experiment ReviewPrep->PostSpike Sample Prep Consistent AnalyzeBlanks Analyze Matrix Blanks PostSpike->AnalyzeBlanks Matrix Effect Suspected OptimizePrep Optimize Sample Preparation (e.g., SPE, LLE) AnalyzeBlanks->OptimizePrep Interference Confirmed ModifyChroma Modify Chromatographic Conditions OptimizePrep->ModifyChroma Further Improvement Needed Resolution Achieve Consistent and Reliable Quantification OptimizePrep->Resolution ImplementCal Implement Advanced Calibration (e.g., SIL-IS, Matrix-Matched) ModifyChroma->ImplementCal Co-elution Persists ImplementCal->Resolution Strategy Implemented

References

Enhancing the resolution of methyl ionone isomers in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Enhancing the Resolution of Methyl Ionone Isomers

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the gas chromatographic (GC) separation of methyl ionone isomers. The following frequently asked questions (FAQs) and troubleshooting guides provide practical solutions to common resolution problems.

Frequently Asked Questions (FAQs)

Q1: What are methyl ionone isomers and why are they difficult to separate?

A1: Methyl ionone is a key fragrance ingredient that exists as a mixture of several isomers, most commonly alpha-isomethyl ionone and gamma-methyl ionone.[1][2] These isomers, along with others like beta-isomethyl ionone, have the same molecular weight and similar chemical structures, leading to very close boiling points and polarities. This makes achieving baseline separation in gas chromatography challenging, often resulting in peak co-elution.[3][4] Furthermore, some isomers, like alpha-ionone, are chiral and exist as enantiomers (non-superimposable mirror images), which have identical physical properties on non-chiral GC columns and require specialized chiral stationary phases for separation.[5]

Q2: What are the most critical factors affecting the resolution of methyl ionone isomers in GC?

A2: The primary factors influencing the resolution of these closely related isomers are the choice of the GC column (stationary phase), the oven temperature program, and the carrier gas flow rate.[6]

  • Stationary Phase Chemistry: The polarity and selectivity of the stationary phase determine the degree of interaction with the isomers.[7] For separating structural isomers, a column with appropriate polarity is key. For enantiomers, a chiral stationary phase is mandatory.

  • Oven Temperature Program: The temperature program directly affects analyte retention time and peak width. A slow temperature ramp generally improves resolution by allowing for more interactions between the analytes and the stationary phase.[3]

  • Carrier Gas Flow Rate: Operating the carrier gas (e.g., Helium, Hydrogen) at its optimal linear velocity is crucial for maximizing column efficiency and, consequently, resolution.[6]

Q3: What type of GC column is most effective for separating methyl ionone isomers?

A3: The choice of column depends on the specific isomers you are trying to separate.

  • For Structural Isomers (e.g., alpha-isomethyl vs. gamma-methyl ionone): A mid- to high-polarity column is generally recommended. Phases with high cyanopropyl content or polyethylene glycol (PEG/WAX) phases can offer different selectivities based on dipole-dipole interactions, which can resolve isomers with minor polarity differences.[8][9]

  • For Enantiomers (e.g., (R)-alpha-ionone vs. (S)-alpha-ionone): A chiral stationary phase (CSP) is essential. Columns containing derivatized cyclodextrins, such as the Restek Rt-βDEXsm, have shown to provide complete resolution of alpha-ionone enantiomers.[10]

Q4: Can GC-MS help differentiate co-eluting isomers?

A4: Yes, to some extent. While isomers have the same molecular weight, their mass spectra might show subtle differences in fragmentation patterns or ion abundance.[6][11] By examining the mass spectrum across an eluting peak (peak slicing), a change in the spectral data can indicate the presence of more than one component.[3][4] However, for definitive separation and quantification, chromatographic resolution is necessary.

Troubleshooting Guides

Problem: My methyl ionone isomer peaks are broad and poorly resolved.

This is a common issue that can often be addressed by systematically optimizing your GC parameters.

Q: What is the first parameter I should adjust to improve resolution?

A: The oven temperature program is often the easiest and most impactful parameter to adjust first. A slow temperature ramp rate (e.g., 2-5°C/min) increases the interaction time between the isomers and the stationary phase, which can significantly improve separation.[3] While this increases analysis time, it is a crucial first step in method development.

Q: I've slowed my temperature ramp, but the peaks are still overlapping. What's next?

A: If optimizing the temperature program is insufficient, the next steps involve evaluating your column and flow rate.

  • Optimize Carrier Gas Flow Rate: Ensure your carrier gas is flowing at the optimal linear velocity for your column's internal diameter. Operating too far above or below this optimum reduces efficiency and, therefore, resolution.[6]

  • Check Column Health: Poor peak shape can be a sign of column contamination or degradation. Trim the first 10-20 cm of the column from the inlet side to remove non-volatile residues. If performance does not improve, the column may need to be replaced.

  • Consider a Different Column: If resolution is still inadequate, your current stationary phase may not have the right selectivity for the isomers. Switching to a column with a different polarity (e.g., from a 5% phenyl to a WAX-type column) can alter the elution order and resolve the co-eluting peaks.[8][12] For enantiomeric pairs, you must use a chiral column.

Data Presentation: Impact of GC Parameters on Resolution

The following table summarizes the general effects of adjusting key chromatographic parameters to enhance the separation of closely eluting isomers.

ParameterAdjustmentExpected Outcome on ResolutionRationale
Oven Temperature Lower initial temperatureImproved for early-eluting peaksIncreases retention and interaction with the stationary phase.[3]
Slower temperature ramp rateGenerally Improved Allows more time for differential partitioning between isomers, enhancing separation.[3][6]
Column Dimensions Increase column lengthImproved Increases the total number of theoretical plates (efficiency), providing more opportunities for separation.[6]
Decrease internal diameterImproved Increases column efficiency by reducing band broadening.[9]
Decrease film thicknessImproved (for high-boiling isomers)Reduces mass transfer resistance, leading to sharper peaks.[9]
Stationary Phase Change to a more polar phasePotentially Improved Alters selectivity based on differences in isomer polarity. Highly polar phases are used for separating polar analytes.[8][12]
Use a Chiral Stationary PhaseEssential for enantiomersProvides stereospecific interactions necessary to resolve enantiomeric pairs.[13]
Carrier Gas Optimize linear velocityImproved Maximizes column efficiency (N), leading to sharper peaks and better resolution.[6]
Switch from Helium to HydrogenPotentially Improved Hydrogen is more efficient at higher linear velocities, potentially allowing for faster analysis without sacrificing resolution.[6]

Experimental Protocols

Protocol 1: GC-MS Method for Separation of Structural Methyl Ionone Isomers

This protocol provides a starting point for separating structural isomers like alpha-isomethyl ionone and gamma-methyl ionone. Optimization will likely be required for your specific instrument and sample matrix.

  • Sample Preparation (Liquid Injection):

    • Prepare a stock solution of your methyl ionone isomer mixture at 1000 µg/mL in a suitable solvent like hexane or ethyl acetate.

    • Create a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution.

    • If analyzing a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the analytes and minimize matrix interference.

  • GC-MS Instrument Parameters:

    • GC Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at 3°C/min.[4]

      • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

    • MS Parameters:

      • Transfer Line Temperature: 250°C.[4]

      • Ion Source Temperature: 230°C.[4]

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis:

    • Identify isomers based on a comparison of their retention times and mass spectra with known reference standards.

    • Assess resolution (Rs) between adjacent isomer peaks. An Rs value ≥ 1.5 indicates baseline separation.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Initial Assessment cluster_optimization Optimization Strategy cluster_end Outcome start Poor or No Resolution of Isomers confirm Confirm Co-elution: 1. Check for Peak Shoulders/Asymmetry 2. Examine Mass Spectra Across Peak start->confirm Problem Identified temp Step 1: Optimize Temperature Program (e.g., Slower Ramp Rate) confirm->temp Co-elution Confirmed flow Step 2: Optimize Carrier Gas Flow Rate (to Optimal Linear Velocity) temp->flow Resolution Still Inadequate resolved Resolution Achieved temp->resolved column Step 3: Change GC Column (Different Polarity or Chiral Phase) flow->column Resolution Still Inadequate flow->resolved column->resolved Success

Caption: A logical workflow for troubleshooting poor resolution of methyl ionone isomers.

Column_Selection_Decision_Tree start What type of methyl ionone isomers are you separating? structural Structural Isomers (e.g., alpha-iso vs. gamma) start->structural Different Connectivity enantiomers Enantiomers (e.g., (R)-alpha vs. (S)-alpha) start->enantiomers Mirror Images polar_col Use a Mid- to High-Polarity Column (e.g., WAX, High % Cyanopropyl) structural->polar_col chiral_col Use a Chiral Stationary Phase (CSP) Column (e.g., Cyclodextrin-based) enantiomers->chiral_col

References

Technical Support Center: Strategies for Controlling Stereoselectivity in Methyl Ionone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl ionone synthesis. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and comprehensive protocols for researchers, scientists, and drug development professionals. Our goal is to help you navigate the complexities of stereocontrol in this important synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the key stages in methyl ionone synthesis where stereoselectivity is determined?

A1: The synthesis of methyl ionone from citral and methyl ethyl ketone (MEK) involves two critical stages where stereochemistry is established. The first is the base-catalyzed aldol condensation to form pseudo-methyl ionone isomers. The second is the acid-catalyzed cyclization of these intermediates, which generates the final α-, β-, and γ-methyl ionone stereoisomers.[1] Controlling the reaction conditions at each of these stages is paramount for achieving the desired stereochemical outcome.

Q2: How can I favor the formation of "iso" pseudo-methyl ionone over the "normal" isomer in the initial condensation step?

A2: The "iso" isomer, derived from the reaction at the methylene (-CH2-) group of MEK, is often more desirable than the "normal" isomer from the methyl (-CH3) group.[2] To favor the "iso" form, the reaction should be run under kinetic control. This is typically achieved by using low reaction temperatures, ranging from -20°C to 10°C, and sterically demanding bases.[2][3][4] These conditions favor the formation of the less substituted, more accessible enolate (the kinetic enolate) from the methylene group.

Q3: Which acid catalyst is best for selectively producing α-iso-methyl ionone during cyclization?

A3: The choice of acid catalyst significantly influences the isomer ratio in the final product. Strong acids like sulfuric acid tend to favor the formation of the thermodynamically more stable β-ionone.[5][6] To selectively obtain the α-isomer, which is often the kinetic product, weaker acids or specific reaction conditions are preferred. Phosphoric acid (H₃PO₄) is commonly used to favor the production of α-ionone.[6] Boron trifluoride (BF₃) has also been reported to yield products consisting substantially of α-isomers.[7]

Q4: What is the principle of kinetic vs. thermodynamic control in the cyclization of pseudo-methyl ionone?

A4: In the cyclization step, α-ionone is generally the kinetic product, meaning it forms faster but is less stable.[3] β-Ionone is the thermodynamic product; it is more stable but forms more slowly.[3][5]

  • Kinetic Control: Favored by lower temperatures and shorter reaction times. This pathway has a lower activation energy, leading to the rapid formation of the α-isomer.[8]

  • Thermodynamic Control: Favored by higher temperatures and longer reaction times. These conditions provide enough energy to overcome the higher activation barrier for the β-isomer and allow the reaction to reach equilibrium, favoring the most stable product.[5][8]

Q5: Are there methods to synthesize enantiomerically pure methyl ionones?

A5: Yes, chemo-enzymatic methods are highly effective for producing enantiomerically pure methyl ionones. These strategies use enzymes for stereoselective transformations. A common approach is the kinetic resolution of a racemic intermediate. For example, a lipase can selectively acetylate one enantiomer of a hydroxy-ionone precursor, allowing the acetylated product and the unreacted alcohol to be separated, both in high enantiomeric purity.[1] Microbial transformations, for instance using Aspergillus niger, can also perform stereoselective hydroxylations on the ionone ring.[9]

Q6: How can I separate and quantify the different methyl ionone stereoisomers in my final product?

A6: Gas chromatography (GC) using a chiral stationary phase (CSP) is the most effective method for separating and quantifying stereoisomers of methyl ionones.[10] Columns containing cyclodextrin derivatives as chiral selectors are commonly used.[10] By carefully selecting the column and optimizing the GC temperature program, you can achieve baseline separation of the different enantiomers and diastereomers, allowing for accurate determination of their ratios.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low ratio of iso- to n-pseudo-methyl ionone in the condensation step. The reaction is under thermodynamic control, favoring the more stable "normal" enolate.1. Lower the reaction temperature: Conduct the aldol condensation at temperatures between -20°C and 10°C.[2] 2. Use a sterically hindered base: This will favor deprotonation at the less sterically hindered methylene position. 3. Reduce reaction time: Shorter reaction times favor the kinetic product.[8]
Low yield of α-methyl ionone; high proportion of β-methyl ionone in the cyclization step. The reaction conditions are favoring the thermodynamic product (β-isomer).1. Change the acid catalyst: Switch from a strong acid like H₂SO₄ to a weaker one like 85% H₃PO₄.[6] 2. Lower the cyclization temperature: Perform the reaction at a lower temperature to favor the kinetic product (α-isomer).[3] 3. Decrease reaction time: Monitor the reaction closely and quench it once the desired amount of α-isomer has formed, before it isomerizes to the β-isomer.[11]
Formation of polymeric byproducts. Excessive acid concentration or high temperatures can lead to cationic polymerization of the pseudo-ionone intermediate.1. Reduce catalyst concentration: Use the minimum effective amount of acid catalyst.[5] 2. Control temperature: Maintain the recommended temperature and ensure efficient heat dissipation, as the cyclization can be exothermic.[5] 3. Use a solvent: Performing the reaction in a non-polar solvent like toluene can help to control the reaction rate and minimize side reactions.[6]
Poor separation of stereoisomers on chiral GC. The chiral stationary phase is not suitable, or the GC method is not optimized.1. Select an appropriate column: Test different cyclodextrin-based chiral columns (e.g., β-DEX, γ-DEX derivatives) to find one with the best selectivity for your isomers.[10] 2. Optimize the temperature program: A slow temperature ramp can improve resolution between closely eluting peaks. 3. Adjust carrier gas flow rate: Optimize the linear velocity of the carrier gas (e.g., hydrogen, helium) for maximum efficiency.
Process Logic and Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor stereoselectivity in the synthesis of α-iso-methyl ionone.

G cluster_0 Problem Identification cluster_1 Analysis Stage cluster_2 Troubleshooting Paths cluster_3 Solutions Start Low Selectivity for α-iso-Methyl Ionone Analysis Analyze Isomer Ratio at Each Step: 1. Pseudo-ionone (iso vs. n) 2. Final Ionone (α vs. β/γ) Start->Analysis Condensation Problem: Low iso-pseudo-ionone? Analysis->Condensation Check Condensation Step Cyclization Problem: Low α-iso-ionone? Analysis->Cyclization Check Cyclization Step Condensation->Cyclization No Sol_Cond Adjust Condensation (Kinetic Control): - Lower Temperature (-20 to 10°C) - Use Bulky Base - Shorter Reaction Time Condensation->Sol_Cond Yes Sol_Cycl Adjust Cyclization (Kinetic Control): - Use Weaker Acid (e.g., H₃PO₄) - Lower Temperature - Shorter Reaction Time Cyclization->Sol_Cycl Yes End Achieved High Selectivity Cyclization->End No, problem solved Sol_Cond->End Sol_Cycl->End G Citral Citral Condensation Aldol Condensation (Base Catalyst) Citral->Condensation MEK Methyl Ethyl Ketone (MEK) MEK->Condensation Pseudo_n n-Pseudo- Methyl Ionone Cyclization_n Acid-Catalyzed Cyclization Pseudo_n->Cyclization_n Pseudo_iso iso-Pseudo- Methyl Ionone Cyclization_iso Acid-Catalyzed Cyclization Pseudo_iso->Cyclization_iso Alpha_n α-n-Methyl Ionone Beta_n β-n-Methyl Ionone Alpha_n->Beta_n Alpha_iso α-iso-Methyl Ionone Beta_iso β-iso-Methyl Ionone Alpha_iso->Beta_iso Condensation->Pseudo_n Thermodynamic Pathway Condensation->Pseudo_iso Kinetic Pathway Cyclization_n->Alpha_n Cyclization_n->Beta_n Cyclization_iso->Alpha_iso Cyclization_iso->Beta_iso Isomerization_n Isomerization Isomerization_iso Isomerization

References

Technical Support Center: Enhancing Methyl Ionone Gamma Solubility for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving methyl ionone gamma for in vitro studies.

FAQs and Troubleshooting Guide

This section addresses common issues encountered when preparing this compound solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for in vitro studies?

This compound is a hydrophobic organic compound, primarily used in fragrances for its woody and violet-like scent.[1][2] Its hydrophobic nature, characterized by a high log Kow of 4.84, leads to limited solubility in aqueous solutions like cell culture media.[1] This poor water solubility can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations for in vitro assays.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) and ethanol are the most common and effective solvents for dissolving this compound to create a concentrated stock solution.[1][3][4] It exhibits high solubility in ethanol (>100 mg/mL) and is also soluble in various organic solvents and oils.[2][3]

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of less than 0.5% is generally recommended, with many researchers advising to keep it at or below 0.1% to avoid adverse effects on cell viability and function. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments to account for any solvent effects.

Q4: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What can I do?

This phenomenon, known as "solvent shock," is common when a compound dissolved in an organic solvent is rapidly introduced into an aqueous environment. To prevent this, add the DMSO stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This gradual dilution allows for better dispersion and reduces the likelihood of precipitation.

Q5: Can I use anything other than organic solvents to improve the aqueous solubility of this compound?

Yes, cyclodextrin encapsulation is a promising alternative. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their cavity, forming an inclusion complex with a hydrophilic exterior. This complex is more soluble in aqueous solutions. Beta-cyclodextrin and its derivatives are commonly used for this purpose.

Troubleshooting Guide: Preventing Precipitation in Cell Culture Media
Problem Potential Cause Recommended Solution(s)
Immediate Precipitation Upon Dilution Solvent Shock: Rapid change in solvent polarity.- Pre-warm the cell culture medium to 37°C before adding the stock solution.- Add the stock solution dropwise while gently swirling or vortexing the medium.- Prepare an intermediate dilution in a smaller volume of medium before adding to the final volume.
Concentration Exceeds Solubility Limit: The final desired concentration is higher than the solubility of this compound in the medium.- Lower the final concentration of this compound in your experiment.- Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains below cytotoxic levels (typically <0.5%).- Utilize cyclodextrin encapsulation to increase aqueous solubility.
Precipitation Over Time in the Incubator Temperature Fluctuation: The compound is less soluble at 37°C than at room temperature.- Ensure the compound is fully dissolved at 37°C before starting the experiment.- Periodically and gently agitate the culture plates to aid in keeping the compound in solution.
Interaction with Media Components: The compound may be interacting with proteins or salts in the serum or media, leading to precipitation.- Test the solubility in different types of cell culture media (e.g., with and without serum).- Consider using a serum-free medium if compatible with your cell line.
pH Shift: The pH of the media in the CO2 incubator environment may affect compound solubility.- Ensure your medium is properly buffered for the CO2 concentration in your incubator.
Inconsistent Experimental Results Inaccurate Concentration due to Partial Dissolution: Not all of the compound is in solution, leading to variability between experiments.- Visually inspect your stock and working solutions for any signs of precipitation before each use.- Prepare fresh working solutions for each experiment from a well-dissolved stock solution.- Consider filtering the working solution through a sterile 0.22 µm filter if micro-precipitates are suspected, though this may reduce the final concentration.

Quantitative Data Presentation

The following tables summarize the known solubility properties of this compound.

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference(s)
Water< 1 mg/mL[3][5]
Ethanol> 100 mg/mL[3]
70% EthanolSoluble in 8 volumes[1][6]
70% AlcoholSoluble in 4 volumes
OilsSoluble[2]

Table 2: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Weight206.32 g/mol [3]
Molecular FormulaC₁₄H₂₂O[3]
log Kow (Octanol-Water Partition Coefficient)4.84[1]
Boiling Point~232-266 °C[1]
Flash Point~118-142 °C[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in cell culture media.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound and place it into a sterile tube.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

Objective: To dilute the this compound DMSO stock solution into cell culture medium to the final desired concentration without precipitation.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

  • Pipettes and sterile tips

Procedure:

  • Pre-warm the complete cell culture medium to 37°C in a water bath.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • While gently swirling or vortexing the medium, slowly add the calculated volume of the this compound DMSO stock solution dropwise. This gradual addition is critical to prevent precipitation.

  • Ensure the final concentration of DMSO in the medium is below the cytotoxic level for your specific cell line (generally ≤ 0.5%, ideally ≤ 0.1%).

  • Visually inspect the final working solution for any signs of precipitation (cloudiness or particles) before adding it to your cells.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with β-cyclodextrin.

Materials:

  • This compound

  • β-cyclodextrin

  • Deionized water

  • Magnetic stirrer and stir bar

  • Mortar and pestle (for kneading method) or freeze-dryer

Procedure (Kneading Method):

  • Prepare a paste of β-cyclodextrin with a small amount of water.

  • Slowly add this compound to the β-cyclodextrin paste while continuously kneading in a mortar.

  • Continue kneading for a specified period (e.g., 30-60 minutes) to facilitate complex formation.

  • The resulting paste is then dried (e.g., in an oven at a controlled temperature or under vacuum).

  • The dried complex can be ground into a fine powder and stored at room temperature.

Visualizations

Experimental Workflow for Preparing Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Weigh this compound stock2 Add Sterile DMSO stock1->stock2 stock3 Vortex to Dissolve stock2->stock3 stock4 Aliquot and Store at -20°C stock3->stock4 work2 Add Stock Dropwise to Medium with Swirling stock4->work2 Use Aliquot work1 Pre-warm Cell Culture Medium to 37°C work1->work2 work3 Visually Inspect for Precipitation work2->work3 work4 Add to Cell Culture work3->work4

Workflow for preparing this compound solutions.
Troubleshooting Logic for Compound Precipitation

G start Precipitation Observed in Cell Culture q1 Immediate Precipitation? start->q1 a1_yes Likely Solvent Shock or Exceeded Solubility q1->a1_yes Yes q2 Precipitation Over Time? q1->q2 No sol1 Improve Dilution Technique (Pre-warm, Dropwise Addition) or Lower Concentration a1_yes->sol1 end Clear Solution sol1->end a2_yes Possible Temperature/pH Shift or Media Interaction q2->a2_yes Yes q2->end No sol2 Check Media Compatibility, Ensure Proper Buffering a2_yes->sol2 sol2->end

Decision tree for troubleshooting precipitation issues.
Potential Signaling Pathways Affected by Ionone Derivatives

Based on studies of similar ionone compounds, this compound may exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

G cluster_pathway Potential Inhibition of NF-κB Pathway by this compound stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocates genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) nucleus->genes Induces mig This compound mig->ikk Inhibits

Hypothesized inhibition of the NF-κB pathway.

MAPK Signaling Pathway

G cluster_pathway Potential Modulation of MAPK Pathway by this compound stimulus Inflammatory Stimulus receptor Receptor stimulus->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk Activates mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk Phosphorylates mapk p38 MAPK mapkk->mapk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Activates genes Inflammatory Gene Expression transcription_factors->genes Induces mig This compound mig->mapkk Inhibits?

Hypothesized modulation of the MAPK pathway.

References

Technical Support Center: Refinement of Extraction Methods for Ionones and their Precursors from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the extraction of ionones and their precursors from natural sources. Due to the extremely low natural yield of methyl ionone gamma, this guide focuses on the extraction of related, naturally occurring ionones (e.g., α-ionone, β-ionone) and their precursors from plant materials such as violet flowers (Viola odorata) and orris root (Iris pallida, Iris germanica). Commercial production of this compound relies on chemical synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to extract ionones directly from violet flowers?

A1: The primary challenge is the extremely low yield of aromatic compounds in violet flowers. It can take as much as 33,000 kg of violet flowers to produce just 1 kg of violet oil.[2] This makes traditional extraction methods like steam distillation and solvent extraction commercially unviable for producing pure ionones from this source. Furthermore, the delicate nature of the flowers means that the aromatic compounds can be easily destroyed by heat-based extraction methods.[3]

Q2: What are the main natural sources for extracting ionone-related compounds?

A2: The most significant natural source for ionone-related compounds, specifically irones, is the rhizomes of the iris plant, known as orris root.[4] The roots of Iris pallida and Iris germanica are aged for several years to develop a high concentration of irones, which have a characteristic violet-like aroma.[4] Other sources that contain ionones or their precursors include various fruits and flowers in small amounts.[2][5]

Q3: What is the difference between an essential oil, a concrete, and an absolute?

A3: These terms refer to different products of the extraction process.

  • Essential Oil: Typically extracted through steam or hydrodistillation, it contains the volatile aromatic compounds of the plant.[6]

  • Concrete: A semi-solid, waxy substance obtained through solvent extraction. It contains both volatile aromatic compounds and non-volatile waxes and fats.[7][8]

  • Absolute: A highly concentrated, fragrant oil obtained by washing the concrete with ethanol to remove the waxes and fats. The ethanol is then evaporated.[7][8]

Q4: Are there modern alternatives to traditional extraction methods for obtaining natural ionones?

A4: Yes, biotechnology offers a promising alternative. Genetically engineered microorganisms, such as the yeast Yarrowia lipolytica, can be used to produce β-ionone through fermentation.[9][10] This method allows for scalable production of natural-identical ionones from renewable feedstocks. The extraction of ionones from the fermentation broth is then a crucial downstream processing step.[4][11]

Q5: How can I quantify the ionone content in my extract?

A5: The most common and effective method for identifying and quantifying ionones in a natural extract is Gas Chromatography-Mass Spectrometry (GC-MS).[8][12] This technique separates the different volatile compounds in the extract and provides information about their structure and concentration. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile precursors or after derivatization.[13]

Troubleshooting Guides

Problem Area 1: Low Extraction Yield

Q: I am getting a very low yield of essential oil from my steam distillation of flowers. What could be the cause?

A: Low yields in steam distillation are a common issue, especially with delicate flowers.[14] Here are some potential causes and solutions:

  • Insufficient Plant Material: The concentration of essential oils in many flowers is inherently low. For example, a large quantity of rose petals is needed to produce a small amount of oil.[14] Ensure you are using a sufficient starting quantity of high-quality, fresh plant material.

  • Improper Temperature Control: Excessive heat can degrade the volatile compounds you are trying to extract.[14] Maintain the proper temperature for steam distillation to avoid "burning" the delicate fragrance molecules.

  • Channeling of Steam: If the plant material is packed too tightly or unevenly in the still, the steam may create channels, bypassing a significant portion of the material.[15] Ensure the plant material is packed uniformly to allow for even steam penetration.

  • Incomplete Distillation: The distillation process may not be running long enough to extract all the available oil. Monitor the output and continue distillation until no more oil is being collected.

Q: My solvent extraction is resulting in a low yield of concrete. What factors should I investigate?

A: Several factors can contribute to a low yield of concrete in solvent extraction:

  • Incorrect Solvent Choice: The polarity of the solvent is crucial for efficiently dissolving the target aromatic compounds. For ionones, less polar solvents like hexane are commonly used.[7] Experiment with different solvents or solvent mixtures to find the optimal one for your plant material.

  • Inadequate Solvent-to-Material Ratio: An insufficient amount of solvent will not be able to fully extract the aromatic compounds. Ensure you are using an adequate solvent-to-material ratio to allow for complete saturation.

  • Insufficient Extraction Time: The solvent needs adequate time to penetrate the plant material and dissolve the target compounds. The extraction time can range from 1 to 3 hours, and may require repeated circulation of the solvent.[16]

  • Poor Pre-processing of Plant Material: The physical state of the plant material can significantly impact extraction efficiency. Grinding or breaking up the material increases the surface area for solvent contact.[7]

Problem Area 2: Poor Extract Quality

Q: My floral absolute has a brownish discoloration. What could be the reason?

A: Discoloration of floral absolutes can be caused by several factors:

  • Oxidation: Exposure to air and light can cause oxidation of the aromatic compounds, leading to discoloration and off-odors. Store your extracts in airtight, dark glass containers in a cool place.

  • Presence of Pigments: The initial solvent extraction can co-extract plant pigments. While the subsequent ethanol wash should remove most of these, some may remain. Further purification steps, such as charcoal treatment, may be necessary, but should be used with caution as they can also remove some aromatic compounds.

  • Reaction with Solvent Impurities: Impurities in the extraction solvent can react with the aromatic compounds and cause discoloration. Always use high-purity solvents for extraction.

Q: I'm performing an enfleurage, but the fat is developing a moldy or off-smell. What am I doing wrong?

A: Enfleurage is a delicate process that is susceptible to microbial contamination.[17][18]

  • Excess Moisture: The flowers should be free of dew or rain before being placed on the fat.[18] Any excess moisture can promote mold growth. Allow the flowers to wilt slightly before use to reduce their water content.

  • Flowers Left for Too Long: The flowers should be replaced regularly, typically every 24-48 hours, before they start to decay.[17][19]

  • Contaminated Fat or Equipment: Ensure that the fat and all equipment are sterile before starting the process.[18]

Quantitative Data on Extraction Methods

The following tables summarize available quantitative data for different extraction methods of ionone-related compounds from natural sources. It is important to note that yields and purity can vary significantly based on the specific plant material, growing conditions, and precise experimental parameters.

Table 1: Comparison of Extraction Methods for Ionone-Related Compounds

Extraction MethodPlant MaterialTarget Compound(s)YieldPurity/ConcentrationProcessing TimeReference(s)
Solvent ExtractionJasmine Flowers (Jasminum officinale)Jasmine AbsoluteUp to 14.53% (using ethanol)High (Absolute)1-3 hours (initial extraction)[16][20]
Steam DistillationOrris Root (Iris pallida)Orris Butter (Concrete)Variable8% IronesSeveral hours[21][22]
Solvent ExtractionOrris Root (Iris pallida)Orris AbsoluteVariable80% IronesMulti-step process[4][15]
HydrodistillationBay Leaves (Laurus nobilis)Essential Oil0.95 ± 0.06%54 compounds identifiedNot specified[23]
Steam DistillationBay Leaves (Laurus nobilis)Essential Oil0.79 ± 0.07%73 compounds identifiedNot specified[23]
EnfleurageViolet Flowers (Viola odorata)Violet Pomade/AbsoluteExtremely Low (Qualitative)High (True-to-nature scent)30-60 days[7][17]

Experimental Protocols

Protocol 1: Solvent Extraction of Orris Root Absolute

This protocol describes a two-step process to obtain orris absolute from aged orris root.

Materials:

  • Aged orris root powder (Iris pallida or Iris germanica)

  • Hexane (food grade)

  • Ethanol (95%, food grade)

  • Rotary evaporator

  • Filtration apparatus

  • Glassware

Methodology:

  • Concrete Production (Solvent Extraction):

    • Macerate the aged orris root powder in hexane at a solid-to-solvent ratio of 1:5 (w/v) for 24 hours at room temperature with occasional agitation.

    • Filter the mixture to separate the hexane extract from the solid plant material.

    • Concentrate the hexane extract using a rotary evaporator under reduced pressure to remove the hexane.

    • The resulting waxy, semi-solid material is the orris concrete.[4]

  • Absolute Production (Ethanol Wash):

    • Wash the orris concrete with warm ethanol (approximately 40-50°C) to dissolve the aromatic compounds, leaving behind the insoluble waxes. Use a ratio of approximately 1:10 (concrete to ethanol, w/v).

    • Chill the ethanol mixture to -15°C to -20°C to precipitate any remaining waxes.

    • Filter the cold ethanol solution to remove the precipitated waxes.

    • Remove the ethanol from the filtrate using a rotary evaporator under vacuum at a low temperature (below 40°C) to obtain the orris absolute.[4]

Protocol 2: Laboratory-Scale Enfleurage of Delicate Flowers

This protocol provides a general method for performing a cold enfleurage.

Materials:

  • Fresh, highly fragrant, and delicate flowers (e.g., jasmine, tuberose, violet)[14][17]

  • Odorless, solid fat (e.g., refined coconut oil, shea butter, or a mixture of lard and tallow)[17]

  • Two glass plates or shallow glass dishes that can be stacked

  • Spatula

  • Tweezers

Methodology:

  • Preparation of the "Chassis":

    • Spread a thin, even layer (approximately 0.5 inches) of the solid fat onto the surface of both glass plates using a spatula.[14]

    • Lightly score the surface of the fat with a knife to increase the surface area.[14]

  • Charging the Enfleurage:

    • Gently place a single layer of freshly picked, wilted flowers onto the fat of one plate, pressing them lightly to ensure contact.[14]

    • Place the second fat-coated plate on top, creating a "sandwich" with the flowers in the middle.

    • Store the stacked plates in a cool, dark, and dry place for 24-48 hours.[14][17]

  • Re-charging the Enfleurage:

    • After the initial infusion period, carefully remove the spent flowers using tweezers.[14]

    • Place a fresh batch of flowers onto the same fat.

    • Repeat this process for several weeks to months (up to 36 times) until the fat is saturated with the floral fragrance.[14] The resulting fragrant fat is called a "pomade."

  • Obtaining the Absolute (Optional):

    • The pomade can be used as is in solid perfumes.

    • To obtain an absolute, the pomade is washed with alcohol to dissolve the fragrant compounds. The mixture is then chilled and filtered to remove the fat. Finally, the alcohol is evaporated at a low temperature to yield the absolute.[7]

Visualizations

Below are diagrams illustrating key experimental workflows.

experimental_workflow_solvent_extraction plant_material Plant Material (e.g., Orris Root) solvent_extraction Solvent Extraction (Hexane) plant_material->solvent_extraction filtration1 Filtration solvent_extraction->filtration1 evaporation1 Solvent Evaporation (Rotary Evaporator) filtration1->evaporation1 concrete Concrete (Waxy solid) evaporation1->concrete ethanol_wash Ethanol Wash concrete->ethanol_wash chilling_filtration Chilling & Filtration ethanol_wash->chilling_filtration evaporation2 Ethanol Evaporation (Vacuum) chilling_filtration->evaporation2 absolute Absolute (Concentrated Oil) evaporation2->absolute

Diagram 1: Solvent Extraction Workflow for Orris Absolute

experimental_workflow_enfleurage fresh_flowers Fresh Delicate Flowers charge_flowers Place Flowers on Fat fresh_flowers->charge_flowers prepare_fat Prepare Fat-Coated Plates ('Chassis') prepare_fat->charge_flowers infusion Infusion (24-48 hours) charge_flowers->infusion remove_flowers Remove Spent Flowers infusion->remove_flowers recharge Re-charge with Fresh Flowers remove_flowers->recharge pomade Saturated Fat ('Pomade') remove_flowers->pomade After many cycles recharge->charge_flowers Repeat 30+ times alcohol_wash Alcohol Wash pomade->alcohol_wash separation Chill, Filter, Evaporate alcohol_wash->separation absolute_enfleurage Absolute d'Enfleurage separation->absolute_enfleurage

Diagram 2: Cold Enfleurage Workflow

logical_relationship_extraction_products plant Aromatic Plant Material distillation Distillation (Steam or Hydro) plant->distillation solvent_ext Solvent Extraction plant->solvent_ext enfleurage Enfleurage plant->enfleurage essential_oil Essential Oil distillation->essential_oil hydrosol Hydrosol distillation->hydrosol concrete Concrete solvent_ext->concrete pomade Pomade enfleurage->pomade absolute Absolute concrete->absolute (via ethanol wash) absolute_enf Absolute d'Enfleurage pomade->absolute_enf (via alcohol wash)

Diagram 3: Relationship of Natural Extraction Products

References

Minimizing by-product formation in the aldol condensation for pseudo-methyl ionone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the aldol condensation of citral with methyl ethyl ketone (MEK) to synthesize pseudo-methyl ionone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pseudo-methyl ionone, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Pseudo-Methyl Ionone - Suboptimal Reaction Temperature: Temperatures that are too high or too low can negatively impact the reaction rate and equilibrium. - Incorrect Catalyst Concentration: Insufficient catalyst may lead to slow and incomplete reactions, while excess catalyst can promote side reactions. - Inappropriate Solvent: The choice of solvent can affect the solubility of reactants and the catalyst's effectiveness. - Short Reaction Time: The reaction may not have proceeded to completion.- Optimize Temperature: For sodium or potassium hydroxide catalysts in a lower alkanol, a reaction temperature below 10°C (ideally between -10°C and 0°C) is recommended to favor the formation of the desired iso-isomer.[1][2] - Adjust Catalyst Amount: With sodium hydroxide or alcoholate catalysts, an amount ranging from 5 to 40 grams per mole of citral can be effective.[1] - Solvent Selection: Lower alkanols are suitable solvents when using sodium or potassium hydroxide or lower alkoxide catalysts.[1] - Increase Reaction Time: At lower temperatures, a reaction time exceeding 15 hours, and preferably over 24 hours, is suggested to reach equilibrium and maximize the yield of the iso-isomer.[1]
High Proportion of Pseudo-Normal Methyl Ionone - Reaction with the Methyl Group of MEK: The aldehyde group of citral can react with either the methyl or the methylene group of MEK. Reaction at the methyl group leads to the undesired normal isomer. - High Reaction Temperature: Higher temperatures can favor the formation of the pseudo-normal methyl ionone.[3]- Control Temperature: Maintain a low reaction temperature (below 10°C) to preferentially direct the condensation to the methylene group of MEK, yielding the desired pseudo-iso-methyl ionone.[1][2] - Catalyst Choice: Certain catalysts, such as sodium or potassium hydroxide or their alcoholates, in combination with low temperatures, have been shown to favor the formation of the iso-isomer.[1]
Formation of Colored Impurities - Citral Degradation: Under basic conditions, citral can degrade, leading to colored by-products. - Air Oxidation: Citral is susceptible to oxidation, which can be exacerbated at higher temperatures.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation of citral.[4] - Control pH and Temperature: Avoid excessively harsh basic conditions and high temperatures that can promote citral degradation.
Presence of Self-Condensation Products of MEK - Excessive Catalyst Concentration or High Temperature: Strong basic conditions and elevated temperatures can promote the self-condensation of MEK, leading to C8 and C12 ketone by-products.[5]- Optimize Catalyst and Temperature: Use the minimum effective amount of catalyst and maintain the recommended low reaction temperature to disfavor MEK self-condensation.
Formation of Unidentified By-products - Citral Isomerization and Retro-Aldol Condensation: Under basic conditions, citral can isomerize and undergo a retro-aldol condensation to yield methyl heptenone and acetaldehyde.[6] - Further Reactions of Products: The desired product or by-products may undergo further reactions under the reaction conditions.- Reaction Monitoring: Utilize analytical techniques such as GC-MS to monitor the reaction progress and identify by-products. This allows for timely adjustments to the reaction conditions. - Purification: Employ appropriate purification techniques, such as vacuum distillation, to separate the desired pseudo-methyl ionone from by-products.[3][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the aldol condensation for pseudo-methyl ionone synthesis?

A1: The primary challenge is controlling the regioselectivity of the condensation. Methyl ethyl ketone (MEK) has two possible sites for enolate formation (the methyl and methylene groups). The reaction of citral with the enolate formed at the methylene group leads to the desired pseudo-iso-methyl ionone, while reaction at the methyl group results in the undesired pseudo-normal methyl ionone.[2] Maximizing the yield of the iso-isomer is a key objective.

Q2: How does temperature affect the selectivity of the reaction?

A2: Lower reaction temperatures, typically below 10°C and as low as -20°C, have been shown to favor the formation of the pseudo-iso-methyl ionone.[1] Higher temperatures tend to increase the proportion of the undesired normal isomer.[3]

Q3: What types of catalysts are effective for this reaction?

A3: Basic catalysts are commonly used. These include alkali metal hydroxides (NaOH, KOH), alkali metal alkoxides (e.g., sodium methoxide), and heterogeneous catalysts like hydrotalcites and alkaline mesoporous molecular sieves.[1][8] The choice of catalyst can influence both the yield and the isomeric ratio of the product.

Q4: What are the common by-products to look out for?

A4: Besides the pseudo-normal methyl ionone isomer, common by-products can include:

  • Self-condensation products of MEK: Such as C8 and C12 ketones.[5]

  • Citral degradation products: Including methyl heptenone and acetaldehyde from retro-aldol condensation.[6]

  • Products from citral self-condensation. [8]

Q5: Can the crude product be used directly in the subsequent cyclization step?

A5: In some cases, the crude product can be used for cyclization with good yield and quality of the final methyl ionone product, which can simplify the overall process.[1] However, for higher purity, distillation of the pseudo-methyl ionone is recommended.

Data Presentation

Table 1: Effect of Catalyst and Temperature on Pseudo-Methyl Ionone Yield and Isomer Ratio

CatalystSolventTemperature (°C)Reaction Time (h)Pseudo-Methyl Ionone Yield (%)Pseudo-iso-methyl Ionone Content (%)Reference
NaOHMethanol0488072.1[2]
KOHMethanol0487867.8[2]
Sodium MethylateMethanol0 to -512685.5 (distillate)85[2]
PyrrolidineMethanol5025--[4]
PyridineIsopropanol5025--[4]
Potassium HydroxideEthanol8035--[4]
Potassium HydroxidePEG-60010-2029475[7]

Note: Direct comparison of yields can be challenging due to variations in experimental setups and reporting standards. The data presented is extracted from different sources and serves as a guideline.

Experimental Protocols

Protocol for High-Yield Synthesis of Pseudo-iso-methyl Ionone

This protocol is based on a method designed to maximize the yield of the desired iso-isomer.[1][2]

Materials:

  • Citral

  • Methyl ethyl ketone (MEK)

  • Methanol (or another lower alkanol)

  • Sodium hydroxide (or potassium hydroxide/sodium methylate)

  • Inert gas (e.g., Nitrogen)

  • Reaction vessel with stirring and temperature control

  • Extraction and distillation apparatus

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, prepare a mixture of methanol and methyl ethyl ketone. The excess of MEK favors the production of the iso-isomer.

  • Catalyst Introduction: Dissolve the chosen catalyst (e.g., sodium hydroxide) in the solvent mixture.

  • Cooling: Cool the mixture to the desired reaction temperature, typically between 0°C and -10°C.

  • Citral Addition: Slowly add citral to the cooled reaction mixture under continuous stirring and an inert nitrogen atmosphere. Maintain the low temperature throughout the addition.

  • Reaction: Allow the reaction to proceed at the low temperature for an extended period, typically 15 to 24 hours or longer, to ensure the reaction reaches equilibrium, favoring the iso-isomer.

  • Workup: After the reaction is complete, neutralize the catalyst with a suitable acid (e.g., acetic acid).

  • Extraction: Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer, dry it, and remove the solvent. The crude product can be purified by vacuum distillation to obtain pure pseudo-methyl ionone.[3][7]

Visualizations

Aldol_Condensation_Pathway cluster_reactants Reactants cluster_byproducts By-products cluster_product Desired Product Citral Citral Normal_Isomer Pseudo-Normal Methyl Ionone Citral->Normal_Isomer + MEK (Methyl enolate) - H2O Citral_Deg Citral Degradation (Methyl Heptenone) Citral->Citral_Deg Degradation Iso_Isomer Pseudo-iso-Methyl Ionone Citral->Iso_Isomer + MEK (Methylene enolate) - H2O MEK Methyl Ethyl Ketone (MEK) MEK->Normal_Isomer MEK_Self MEK Self-Condensation Products (C8, C12 ketones) MEK->MEK_Self Self-condensation MEK->Iso_Isomer

Caption: Reaction pathway for pseudo-methyl ionone synthesis.

Experimental_Workflow start Start prep Prepare MEK & Solvent Mixture start->prep cool Cool to < 10°C prep->cool add_cat Add Catalyst (e.g., NaOH) cool->add_cat add_citral Slowly Add Citral (Inert Atmosphere) add_cat->add_citral react React for 15-24+ hours at low temperature add_citral->react workup Neutralize & Extract react->workup purify Vacuum Distillation workup->purify product Pure Pseudo-iso-Methyl Ionone purify->product

Caption: Experimental workflow for minimizing by-products.

References

Validation & Comparative

A Comparative Analysis of Methyl Ionone Isomers: Gamma vs. Alpha and Beta

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the gamma, alpha, and beta isomers of methyl ionone, a group of fragrance compounds with significant applications in perfumery and sensory research. While commercially available "gamma" methyl ionone is often a mixture, this guide will distinguish its properties based on its primary component, α-isomethyl ionone, and compare it with α- and β-methyl ionone. This document summarizes their physicochemical properties, olfactory characteristics, and synthesis, and provides detailed experimental protocols relevant to their evaluation.

Physicochemical and Olfactory Characteristics

The isomers of methyl ionone share the same molecular formula and weight but differ in the position of the double bond in the cyclohexenyl ring and the location of the methyl group on the side chain. These structural variations lead to distinct physicochemical and, most notably, olfactory properties.

PropertyMethyl Ionone Gamma (predominantly α-isomethyl ionone)α-Methyl Iononeβ-Methyl Ionone
CAS Number 127-51-5 (for α-isomethyl ionone); 1335-46-2 (for isomer mixture)[1][2]127-42-4[3]127-43-5[4]
Molecular Formula C₁₄H₂₂O[1]C₁₄H₂₂OC₁₄H₂₂O
Molecular Weight 206.32 g/mol [1]206.32 g/mol 206.32 g/mol [4]
Appearance Colorless to pale yellow liquid[1][5]Colorless to amber-yellow liquid[6]Colorless to pale yellow liquid[7]
Boiling Point ~130-131°C @ 1.3 kPa (for α-isomethyl ionone)[2]~97°C @ 0.35 kPa[2]~102°C @ 0.35 kPa[2]
Density ~0.927 - 0.935 g/mL at 25°C[3]~0.921 - 0.930 g/mL at 25°C~0.930 - 0.938 g/mL at 20°C[4]
Refractive Index ~1.4980 - 1.5030 at 20°C[3]~1.498 - 1.503 at 20°C~1.5050 - 1.5110 at 20°C[4]
Flash Point >100°C[8]>100°C94°C[4]
Olfactory Profile Floral, violet, orris, with creamy and powdery notes.[2][5] Considered the most refined and elegant of the isomers.[5]Bolder, woody, with pronounced orris, leather, and beeswax nuances.[9]Woody, with cedarwood and fruity-raspberry undertones.[1]

Synthesis of Methyl Ionone Isomers

The industrial synthesis of methyl ionone isomers is a two-step process. The first step is an aldol condensation of citral with methyl ethyl ketone to form pseudo-methyl ionone. The second step involves an acid-catalyzed cyclization of the pseudo-methyl ionone. The choice of catalyst and reaction conditions in the cyclization step is crucial for determining the ratio of the resulting α, β, and γ isomers.[4]

G General Synthesis Workflow for Methyl Ionone Isomers Citral Citral Condensation Aldol Condensation (Base Catalyst) Citral->Condensation MEK Methyl Ethyl Ketone MEK->Condensation Pseudo Pseudo-Methyl Ionone Condensation->Pseudo Cyclization Acid-Catalyzed Cyclization Pseudo->Cyclization Isomers Mixture of α-, β-, and γ- Methyl Ionone Isomers Cyclization->Isomers Separation Fractional Distillation Isomers->Separation Alpha α-Methyl Ionone Separation->Alpha Beta β-Methyl Ionone Separation->Beta Gamma γ-Methyl Ionone (α-isomethyl ionone rich) Separation->Gamma

General Synthesis of Methyl Ionone Isomers.

Comparative Performance Data

A comprehensive review of publicly available scientific literature reveals a notable lack of direct, quantitative comparative studies on the receptor binding affinities, signaling pathway activation, and metabolic stability of the individual methyl ionone isomers. While these compounds are widely used in the fragrance industry, their detailed characterization from a pharmacological and metabolic perspective appears to be limited in the public domain. The following sections outline the general principles and experimental approaches that can be employed to generate such comparative data.

Olfactory Receptor Activation

Methyl ionones, like other odorants, initiate a sensory response by binding to and activating olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.[10] The binding of a methyl ionone isomer to an OR is believed to trigger a conformational change in the receptor, leading to the activation of a downstream signaling cascade.

G Canonical Olfactory Receptor Signaling Pathway cluster_ions Influx MI Methyl Ionone Isomer OR Olfactory Receptor (GPCR) MI->OR Binding G_olf Gα_olf OR->G_olf Activation ACIII Adenylyl Cyclase III G_olf->ACIII Stimulation cAMP cAMP ACIII->cAMP Conversion ATP ATP ATP->ACIII CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opening Ca_ion Ca²⁺ CNG->Ca_ion Na_ion Na⁺ CNG->Na_ion Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization AP Action Potential Depolarization->AP

Generalized Olfactory Signaling Pathway.

Experimental Protocols

Olfactory Receptor Functional Assay

This protocol describes a general method for expressing an olfactory receptor in a heterologous cell line and measuring its activation in response to the methyl ionone isomers using a luciferase reporter gene assay.

Objective: To quantify and compare the potency and efficacy of methyl ionone isomers in activating a specific olfactory receptor.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Expression vectors for the olfactory receptor of interest, Gαolf, and a cyclic AMP (cAMP) response element (CRE) coupled to a luciferase reporter gene.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Transfection reagent.

  • Methyl ionone isomers (gamma, alpha, and beta) dissolved in a suitable solvent (e.g., DMSO).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate medium until they reach 70-80% confluency.

    • Co-transfect the cells with the expression vectors for the OR, Gαolf, and CRE-luciferase using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the transfected cells for 24-48 hours to allow for protein expression.

  • Odorant Stimulation:

    • Prepare serial dilutions of each methyl ionone isomer in serum-free medium.

    • Aspirate the culture medium from the transfected cells and replace it with the medium containing the different concentrations of the methyl ionone isomers.

    • Include a vehicle control (medium with solvent only).

    • Incubate the cells with the odorants for a defined period (e.g., 4-6 hours).

  • Luciferase Assay:

    • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the odorant concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) for each isomer.

In Vitro Metabolic Stability Assay

This protocol provides a general method for assessing the metabolic stability of the methyl ionone isomers using liver microsomes.

Objective: To determine and compare the in vitro metabolic clearance and half-life of the methyl ionone isomers.

Materials:

  • Pooled human liver microsomes (or from other species of interest).

  • NADPH regenerating system (e.g., a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Methyl ionone isomers.

  • Acetonitrile (or other suitable quenching solvent) containing an internal standard.

  • LC-MS/MS system.

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing the liver microsomes and phosphate buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding the methyl ionone isomer and the NADPH regenerating system.

    • Incubate the reaction at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard to precipitate the proteins and stop the enzymatic activity.

  • Sample Preparation:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent methyl ionone isomer at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) based on the half-life and the protein concentration in the incubation.

Conclusion

The gamma, alpha, and beta isomers of methyl ionone offer distinct and valuable olfactory profiles for the fragrance industry and for research into the mechanisms of olfaction. While their physicochemical and olfactory characteristics are well-documented, a significant gap exists in the public domain regarding direct, quantitative comparisons of their interactions with olfactory receptors and their metabolic fate. The experimental protocols outlined in this guide provide a framework for researchers to conduct such comparative studies, which would provide valuable insights for both fundamental sensory science and the development of new fragrance ingredients.

References

Validation of analytical methods for methyl ionone gamma quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of Gamma-Methyl Ionone

For researchers, scientists, and drug development professionals, the accurate quantification of fragrance components like gamma-methyl ionone is critical for quality control, safety assessment, and formulation development. This guide provides a comparative overview of two primary analytical techniques for the quantification of gamma-methyl ionone: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methods

The selection between GC-MS and HPLC for the quantification of gamma-methyl ionone depends on several factors, including the sample matrix, required sensitivity, and the specific isomers of interest.[1][2][3] GC-MS is generally preferred for volatile and semi-volatile compounds like methyl ionone, offering high sensitivity and specificity.[4][5] HPLC is a versatile alternative, particularly suitable for less volatile compounds or when derivatization is not desirable.[2][4]

The following table summarizes the key performance parameters for the quantification of gamma-methyl ionone using illustrative data based on typical performance characteristics of each method.

Table 1: Comparison of Validation Parameters for GC-MS and HPLC Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.[5]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6]
Linearity (R²) > 0.999[7]> 0.999[8]
Accuracy (% Recovery) 95 - 105%[7]98 - 102%[9]
Precision (RSD)
- Intra-day< 5%[10]< 2%[9]
- Inter-day< 8%[10]< 3%[9]
Limit of Detection (LOD) 0.01 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL0.5 µg/mL
Typical Run Time ~15-30 minutes~10-20 minutes

Experimental Protocols

Detailed methodologies for the quantification of gamma-methyl ionone using GC-MS and HPLC are provided below. These protocols are illustrative and may require optimization for specific sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as methanol or hexane.

  • If necessary, perform solid-phase microextraction (SPME) for trace-level analysis.

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).[11]

3. Chromatographic Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[12]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

  • Inlet Temperature: 250 °C.[13]

  • Injection Volume: 1 µL in splitless mode.[10]

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

  • Source Temperature: 230 °C.[7]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of gamma-methyl ionone.

5. Validation Approach:

  • The method should be validated for specificity, linearity, accuracy, precision, LOD, and LOQ according to ICH guidelines.[11]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

1. Sample Preparation:

  • Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Instrumentation:

  • HPLC system with a UV detector.[6]

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[6]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 20 µL.[9]

  • Detection Wavelength: Determined by the UV spectrum of gamma-methyl ionone (typically around 230 nm).

  • Column Temperature: 30 °C.

4. Validation Approach:

  • The validation should follow a similar strategy to that outlined for GC-MS, focusing on demonstrating specificity, linearity, accuracy, precision, LOD, and LOQ.[6]

Visualizing the Workflow

The following diagrams illustrate the general workflows for the validation of analytical methods for gamma-methyl ionone quantification.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis & Validation start Start with Sample weigh Weigh Sample start->weigh dissolve Dissolve and Dilute weigh->dissolve filter Filter (HPLC) / SPME (GC) dissolve->filter inject Inject into Chromatograph filter->inject gc GC Separation inject->gc hplc HPLC Separation inject->hplc ms Mass Spectrometry gc->ms uv UV Detection hplc->uv quantify Quantification ms->quantify uv->quantify validate Method Validation quantify->validate report Generate Report validate->report

Caption: General workflow for analytical method validation.

validation_params Validation Parameter Linearity & Range Accuracy Precision (Repeatability & Intermediate) Specificity Limit of Detection (LOD) Limit of Quantification (LOQ) Robustness method_dev Analytical Method Development method_val Analytical Method Validation method_dev->method_val method_val->validation_params routine_use Routine Use method_val->routine_use

Caption: Key parameters in analytical method validation.

References

A Comparative Guide to the Sensory Profiles of Ionone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and fragrance chemistry, a precise understanding of the sensory characteristics of aromatic compounds is paramount. This guide provides a detailed comparison of the sensory panel data for three key ionone isomers: α-ionone, β-ionone, and γ-ionone. By presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways, this document serves as a practical resource for evaluating and differentiating these important molecules.

Comparative Sensory Profile of Ionone Isomers

The sensory profiles of α-, β-, and γ-ionone were characterized using Quantitative Descriptive Analysis (QDA) by a trained sensory panel. Panelists evaluated each isomer for key aroma attributes, rating the intensity of each on a structured scale. The results, summarized in Table 1, highlight the distinct olfactory characteristics of each isomer.

Table 1: Quantitative Sensory Profile of Ionone Isomers

Sensory Attributeα-Ionone (Intensity Score)β-Ionone (Intensity Score)γ-Ionone (Intensity Score)
Floral (Violet) 8.57.06.5
Woody 6.08.05.0
Fruity (Berry/Raspberry) 7.54.03.0
Powdery 5.06.57.0
Green 2.01.54.5
Sweet 7.06.05.5
Orris 4.05.56.0

Note: Intensity scores are presented on a 0-10 scale, where 0 indicates not perceived and 10 indicates very high intensity. These values are illustrative, compiled from descriptive literature, to represent a typical sensory panel outcome.

Summary of Olfactory Differences:

  • α-Ionone: Characterized by a strong, warm, and woody-floral scent, with prominent violet and raspberry notes.[1][2][3]

  • β-Ionone: Possesses a powerful floral and woody aroma, often described as having a sweet, orris-like, and slightly fruity character.[4][5] A specific single-nucleotide polymorphism in the OR5A1 receptor can significantly impact the perception of β-ionone, with some individuals perceiving it as pleasant and floral, while others find it pungent.[6]

  • γ-Ionone: Exhibits a more complex profile with a noticeable green and powdery character, complemented by woody and floral notes.[7][8]

Experimental Protocols

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

A detailed protocol for the sensory evaluation of ionone isomers is crucial for obtaining reliable and reproducible data.

1. Panelist Selection and Training:

  • Selection: Recruit panelists (n=10-12) based on their sensory acuity, descriptive ability, and availability. Screen for specific anosmias, particularly to β-ionone, using triangle tests with known concentrations.[9][10]

  • Training: Conduct a comprehensive training program over several sessions.

    • Descriptor Generation: Panelists are exposed to all three ionone isomers and collaboratively develop a lexicon of descriptive terms.

    • Reference Standards: Provide reference materials for each descriptor to anchor the panel's ratings.

    • Scale Training: Train panelists to use a structured intensity scale (e.g., a 0-10 line scale) consistently.

2. Sample Preparation and Presentation:

  • Sample Preparation: Prepare solutions of α-, β-, and γ-ionone in an odorless solvent (e.g., mineral oil or ethanol) at concentrations well above their detection thresholds.

  • Blinding and Randomization: Assign three-digit random codes to each sample to prevent bias. The presentation order of the isomers should be randomized for each panelist and session.

  • Presentation: Present samples in standardized sniffing jars or on fragrance blotters in a controlled environment (e.g., sensory booths with controlled temperature, humidity, and airflow).

3. Data Collection and Analysis:

  • Data Collection: Panelists independently rate the intensity of each descriptor for each sample. Replicate evaluations are conducted over multiple sessions to assess panelist and panel performance.

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between the isomers.[11] Principal Component Analysis (PCA) can be used to visualize the relationships between the isomers and their sensory attributes.

Cross-Validation of Sensory Panel Data

To ensure the robustness and predictive power of the sensory panel data, a cross-validation protocol should be implemented.

1. Data Partitioning (k-fold Cross-Validation):

  • The dataset, consisting of intensity ratings from all panelists for all isomers and attributes, is randomly partitioned into 'k' equal-sized subsets (or "folds"). A common choice for k is 5 or 10.[12][13]

2. Iterative Model Training and Validation:

  • For each of the k folds:

    • One-fold is held out as the validation set.

    • The remaining k-1 folds are used as the training set.

    • A predictive model (e.g., a Partial Least Squares Regression model) is built on the training set to predict the intensity ratings of the attributes based on the isomer.

    • The model is then used to predict the intensity ratings for the held-out validation set.

3. Performance Evaluation:

  • The predicted ratings from the validation set are compared to the actual ratings. The performance of the model is assessed using metrics such as Root Mean Square Error (RMSE) or R-squared.

  • This process is repeated k times, with each fold serving as the validation set once. The overall performance is the average of the performance metrics across all k folds.[14] A low average error indicates a reliable and predictive sensory panel.

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of ionone isomers, like other odorants, is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs). The binding of an ionone isomer to its specific OR triggers a cascade of intracellular events, as depicted in the following diagram.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ionone Ionone Isomer OR Olfactory Receptor (GPCR) Ionone->OR Binds G_protein Gαolf, Gβγ OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG CNG Channel Depolarization Depolarization & Action Potential CNG->Depolarization Influx of Na⁺ & Ca²⁺ Ca_Cl Ca²⁺-activated Cl⁻ Channel Cl_ion_out Cl⁻ Ca_Cl->Cl_ion_out Efflux of Cl⁻ ATP ATP cAMP->CNG Opens Ca_ion Ca²⁺ Ca_ion->Ca_Cl Opens Na_ion Na⁺ Cl_ion_in Cl⁻

Caption: Olfactory Signal Transduction Pathway for Ionone Isomers.

Experimental Workflow for Cross-Validation

The following diagram illustrates the systematic workflow for the cross-validation of sensory panel data for the ionone isomers.

Cross_Validation_Workflow Data_Collection 1. Data Collection (Sensory Panel Ratings) Data_Partition 2. Data Partitioning (k-folds) Data_Collection->Data_Partition Loop_Start Loop k times Data_Partition->Loop_Start Training 3. Model Training (on k-1 folds) Loop_Start->Training Loop_End End Loop Validation 4. Model Validation (on 1 fold) Training->Validation Performance 5. Performance Evaluation (e.g., RMSE) Validation->Performance Performance->Loop_End Average_Performance 6. Average Performance (across all k folds) Loop_End->Average_Performance Final_Model 7. Final Model Assessment Average_Performance->Final_Model

Caption: Workflow for k-fold Cross-Validation of Sensory Data.

References

Comparative study of the biological activities of different ionone analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ionone backbone, a naturally occurring cyclic terpenoid, has emerged as a versatile scaffold for the synthesis of novel therapeutic agents. Modifications to this core structure have yielded a diverse range of analogs with potent biological activities, spanning anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative overview of the performance of various ionone analogs, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways and workflows.

Data Presentation: A Comparative Look at Biological Potency

The following tables summarize the quantitative data on the biological activities of different classes of ionone analogs, providing a basis for comparative analysis.

Table 1: Anticancer Activity of Chiral Ionone Alkaloid Derivatives
CompoundCell LineAssayIC50 (µM)
11g MDA-MB-231 (Human Breast Cancer)Chemotaxis Assay0.035 ± 0.004[1][2]
17b MDA-MB-231 (Human Breast Cancer)EGF-induced Invasion Assay0.026 ± 0.003[3]
19a MDA-MB-231 (Human Breast Cancer)EGF-induced Invasion Assay0.016 ± 0.002[3]
LY294002 (Positive Control) MDA-MB-231 (Human Breast Cancer)Chemotaxis AssayNot specified in snippets
Table 2: Cytotoxic Activity of β-Ionone Endoperoxide Derivatives
CompoundCell LineAssayIC50 (µM)
3i (fluoro substituted) A549 (Lung Cancer)SRB Assay0.003[4]
3j (nitro substituted) A549 (Lung Cancer)SRB Assay0.001[4]
Table 3: Anti-inflammatory Activity of β-Ionone-Curcumin Hybrid Derivatives
CompoundAssayKey Findings
1h (meta-substituted) Nitric Oxide (NO) Production Inhibition in LPS-induced Raw264.7 macrophage cellsExhibited the best inhibitory activity among a series of derivatives[5]

Note: Specific IC50 values for a range of β-ionone-curcumin hybrid derivatives were not available in the reviewed literature.

Table 4: Antimicrobial Activity of β-Ionone Derived Chalcones
Compound ClassTested AgainstKey Findings
β-Ionone Derived Chalcones Various bacterial and fungal strains, including MRSADisplay a wide range of activities from inactive to highly active[6][7][8]

Note: Specific Minimum Inhibitory Concentration (MIC) values for a comprehensive set of β-ionone derived chalcones were not consistently available in the reviewed literature for a direct comparison.

Experimental Protocols: Methodologies for Key Assays

Detailed protocols for the key experimental assays cited in this guide are provided below to facilitate reproducibility and further research.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the ionone analogs and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Remove the supernatant and wash the plates multiple times with water to remove TCA and excess medium components. Air dry the plates.

  • SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye. Air dry the plates completely.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a wavelength of 510-570 nm using a microplate reader. The optical density is proportional to the number of cells.

Chemotaxis Assay for Anti-Metastatic Activity

This assay evaluates the ability of compounds to inhibit the directional migration of cancer cells.

  • Cell Preparation: Culture cancer cells (e.g., MDA-MB-231) and prepare a cell suspension in a serum-free medium.

  • Chamber Setup: Use a Boyden chamber or a similar transwell insert with a porous membrane. Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Treatment: Add the cell suspension and the test compounds (ionone analogs) to the upper chamber.

  • Incubation: Incubate the chamber for a sufficient time to allow for cell migration through the membrane.

  • Cell Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

  • Quantification: Count the number of migrated cells in several microscopic fields to determine the extent of migration and the inhibitory effect of the compounds.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by ionone analogs and a general workflow for their biological evaluation.

Signaling Pathways

// Nodes Hypoxia [label="Hypoxia", fillcolor="#F1F3F4", fontcolor="#202124"]; HIF_1a [label="HIF-1α Stabilization", fillcolor="#FBBC05", fontcolor="#202124"]; VEGF [label="VEGF Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR2 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt Phosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis &\nMetastasis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ionone_Analog [label="Chiral Ionone\nAlkaloid Derivative (11g)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Hypoxia -> HIF_1a [color="#5F6368"]; HIF_1a -> VEGF [color="#5F6368"]; VEGF -> VEGFR2 [color="#5F6368"]; VEGFR2 -> Akt [color="#5F6368"]; Akt -> Angiogenesis [color="#5F6368"]; Ionone_Analog -> HIF_1a [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } . Caption: Inhibition of HIF-1α/VEGF/VEGFR2/Akt Pathway by a Chiral Ionone Alkaloid Derivative.

// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Activation", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα Phosphorylation\n& Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Translocation\nto Nucleus", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Expression of\nPro-inflammatory Genes\n(e.g., NO, TNF-α, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ionone_Analog [label="β-Ionone-Curcumin\nHybrid Derivative (1h)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Stimuli -> IKK [color="#5F6368"]; IKK -> IkB [color="#5F6368"]; IkB -> NFkB [label="Release of NF-κB", color="#5F6368"]; NFkB -> Inflammation [color="#5F6368"]; Ionone_Analog -> NFkB [label="Inhibition of\nTranslocation", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } . Caption: Inhibition of NF-κB Signaling Pathway by a β-Ionone-Curcumin Hybrid Derivative.

Experimental Workflow

// Nodes Synthesis [label="Synthesis of\nIonone Analogs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="In vitro Biological\nScreening", fillcolor="#FBBC05", fontcolor="#202124"]; Anticancer [label="Anticancer Assays\n(SRB, Chemotaxis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Anti_inflammatory [label="Anti-inflammatory Assays\n(NO Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial Assays\n(MIC Determination)", fillcolor="#F1F3F4", fontcolor="#202124"]; SAR [label="Structure-Activity\nRelationship (SAR)\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> Screening [color="#5F6368"]; Screening -> Anticancer [color="#5F6368"]; Screening -> Anti_inflammatory [color="#5F6368"]; Screening -> Antimicrobial [color="#5F6368"]; Anticancer -> SAR [color="#5F6368"]; Anti_inflammatory -> SAR [color="#5F6368"]; Antimicrobial -> SAR [color="#5F6368"]; SAR -> Lead_Optimization [color="#5F6368"]; } . Caption: General Experimental Workflow for the Evaluation of Ionone Analogs.

References

A Comparative Toxicological Assessment of Methyl Ionone: In Vivo vs. In Vitro Approaches

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the toxicological profile of methyl ionone, highlighting the methodologies and findings from both live animal and cellular-based studies.

Methyl ionone, a fragrance ingredient prized for its woody and violet-like aroma, is a mixture of isomers, with α-isomethyl ionone being a primary component. Due to its widespread use in consumer products, a thorough understanding of its toxicological profile is essential. This guide provides a comparative overview of the in vivo and in vitro toxicological data available for methyl ionone, primarily focusing on the isomeric mixture. It is important to note that specific toxicological data for the gamma isomer of methyl ionone is limited in publicly available literature; therefore, this assessment relies on data from studies conducted on the mixture of methyl ionone isomers.

Quantitative Toxicological Data Summary

The following tables summarize the key quantitative endpoints from in vivo and in vitro toxicological assessments of methyl ionone (isomeric mixture).

In Vivo Toxicological Data
Toxicological EndpointSpeciesTest Guideline (or equivalent)ResultReference
Acute Oral Toxicity RatOECD 401 (similar)LD50 > 5,000 mg/kg bwRIFM, 1973; Lalko et al., 2007[1]
Repeated Dose Toxicity (90-day) RatOECD 408 (similar)NOAEL = 30 mg/kg/dayRIFM Safety Assessment[2]
Skin Sensitization MouseOECD 429 (LLNA)NESIL = 70,000 µg/cm²RIFM Safety Assessment[2]
Developmental Toxicity RatOECD 414 (similar)Maternal & Developmental NOAEL ≥ 30 mg/kg/dayPolitano et al., 2007[3]

NOAEL: No Observed Adverse Effect Level; NESIL: No Expected Sensitisation Induction Level; LD50: Lethal Dose, 50%; LLNA: Local Lymph Node Assay.

In Vitro Toxicological Data
Toxicological EndpointAssay TypeCell Line/SystemResultReference
Genotoxicity Ames TestSalmonella typhimuriumNot genotoxicRIFM Safety Assessment[2]
Phototoxicity In vitro 3T3 NRU phototoxicity test (similar)3T3 cellsNot phototoxic/photoallergenicRIFM Safety Assessment[2]
Cytotoxicity Data not available---

NRU: Neutral Red Uptake.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of the standard protocols for the key experiments cited.

In Vivo Methodologies

Repeated Dose 90-Day Oral Toxicity Study (Following OECD Guideline 408)

This study evaluates the potential adverse effects of a substance following prolonged and repeated oral administration.

  • Test System: Typically, Sprague-Dawley rats are used, with an equal number of males and females in each group.

  • Administration: The test substance (methyl ionone) is administered daily by gavage in a suitable vehicle (e.g., corn oil) for 90 consecutive days.

  • Dose Groups: At least three dose levels and a concurrent control group (vehicle only) are used.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

  • Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

  • Endpoint Analysis: The No Observed Adverse Effect Level (NOAEL) is determined, which is the highest dose at which no statistically significant treatment-related adverse effects are observed.

Local Lymph Node Assay (LLNA) (OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.

  • Test System: Female CBA/J mice are typically used.

  • Administration: The test material is applied topically to the dorsum of both ears for three consecutive days.

  • Dose Groups: A minimum of three concentrations of the test substance, plus a negative control (vehicle) and a positive control, are used.

  • Proliferation Measurement: On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. This substance is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes.

  • Sample Collection: After a set time, the mice are euthanized, and the draining lymph nodes are excised.

  • Endpoint Analysis: The proliferation of lymphocytes is measured by scintillation counting. A Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the control group. A substance is classified as a sensitizer if the SI is 3 or greater. The No Expected Sensitisation Induction Level (NESIL) represents the highest concentration that does not induce sensitization.[2]

In Vitro Methodologies

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This assay is used to detect gene mutations induced by a chemical.

  • Test System: Multiple strains of Salmonella typhimurium (and often Escherichia coli) are used, which have mutations in the histidine (or tryptophan) operon, rendering them unable to synthesize the essential amino acid.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations on a minimal agar plate that lacks the essential amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Endpoint Analysis: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will grow and form colonies. The mutagenic potential is determined by comparing the number of revertant colonies in the test plates to the number in the negative control plates.

Mandatory Visualizations

Experimental Workflow: Toxicological Assessment

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment a Genotoxicity (Ames Test) end Hazard Identification & Risk Assessment a->end b Cytotoxicity (e.g., MTT Assay) b->end c Phototoxicity (3T3 NRU) c->end d Acute Toxicity (LD50) d->end e Skin Sensitization (LLNA) e->end f Repeated Dose Toxicity (90-day study) f->end start Test Substance: Methyl Ionone Gamma start->a start->b start->c start->d start->e start->f

Caption: General workflow for the toxicological assessment of a fragrance ingredient.

Signaling Pathway: Skin Sensitization

G cluster_skin Epidermis cluster_lymph Draining Lymph Node hapten Methyl Ionone (Hapten) protein Skin Proteins hapten->protein Covalent Binding (Haptenation) kc Keratinocyte Activation hapten->kc complex Hapten-Protein Complex protein->complex dc_immature Immature Dendritic Cell (Langerhans Cell) complex->dc_immature Uptake & Processing cytokines Release of Pro-inflammatory Cytokines (e.g., IL-1α, IL-18) kc->cytokines cytokines->dc_immature Activation dc_mature Mature Dendritic Cell (Antigen Presentation) tcell Naive T-Cell dc_mature->tcell MHC-II Interaction tcell_prolif T-Cell Proliferation & Differentiation tcell->tcell_prolif Activation dc_immature->dc_mature Migration & Maturation

Caption: Adverse Outcome Pathway for skin sensitization initiated by a hapten.

Conclusion

The available toxicological data for the methyl ionone isomeric mixture indicates a low potential for acute and systemic toxicity under current use conditions.[1][2] It is not considered to be genotoxic or phototoxic.[2] The primary toxicological concern is skin sensitization, and a safe exposure level (NESIL) has been established through in vivo testing.[2]

A significant data gap exists for the in vitro cytotoxicity of methyl ionone, as no IC50 values from standard assays like the MTT or Neutral Red Uptake assays were found in the public domain. Such data would be valuable for establishing a more complete toxicological profile and for use in non-animal-based risk assessments.

The comparison between in vivo and in vitro data highlights the complementary nature of these approaches. In vitro tests, like the Ames test, provide rapid screening for specific hazards such as genotoxicity. In vivo studies, while more complex, offer insights into systemic effects, dose-response relationships, and sensitization potential that are currently difficult to replicate fully with non-animal methods. The future of toxicological assessment will likely involve an integrated approach, using in vitro and in silico data to predict and model potential toxicity, with targeted in vivo studies to confirm findings and assess complex endpoints.

References

Comparison of synthetic routes for the production of methyl ionone gamma

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Production of Methyl Ionone Gamma

This compound, a key fragrance ingredient valued for its characteristic violet and orris scent, is produced synthetically through a two-step process. This guide provides a comparative analysis of two prominent synthetic routes, detailing experimental protocols, quantitative data, and a visual representation of the synthesis pathways. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

The industrial synthesis of methyl ionone isomers begins with the aldol condensation of citral with methyl ethyl ketone to form an intermediate known as pseudo-methyl ionone.[1] This acyclic precursor then undergoes an acid-catalyzed cyclization to yield a mixture of methyl ionone isomers, including the alpha, beta, and gamma variants.[1] The final isomeric composition is highly dependent on the reaction conditions and catalysts employed in both stages of the synthesis.[1][2]

This comparison will focus on two distinct methods derived from established industrial practices, highlighting the impact of different catalytic systems on the reaction outcomes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for two distinct synthetic routes for the production of a mixture of methyl ionone isomers. The data is based on experimental examples outlined in U.S. Patent 3,840,601.[3] It is important to note that "this compound" in a commercial context often refers to a mixture rich in the α-iso isomer.[3]

ParameterRoute ARoute B
Condensation Catalyst Potassium Hydroxide (KOH)Sodium Methylate (NaOCH₃)
Cyclization Catalyst Sulfuric Acid (98%) / Acetic AcidPhosphoric Acid (H₃PO₄)
Condensation Temp. 0-5°C, then 25°C5-10°C, then 15-20°C
Condensation Time 64 hours at 0-5°C, 23 hours at 25°C6 hours (addition), 18 hours at 15-20°C
Cyclization Temp. -5°C87-89°C
Cyclization Time 10 minutes55 minutes
Overall Yield 70.5%77.3%
Iso:Normal Isomer Ratio 67.8% : 32.2%77.1% : 22.9%

Experimental Protocols

Route A: KOH-Catalyzed Condensation and H₂SO₄/Acetic Acid-Catalyzed Cyclization

This route employs potassium hydroxide for the initial aldol condensation and a strong acid mixture for the subsequent cyclization at low temperatures.

Step 1: Synthesis of Pseudo-Methyl Ionone (KOH Catalyst)

  • A mixture of 800 g of methanol and 800 g of methyl ethyl ketone is prepared in a reaction vessel.

  • 15 g of potassium hydroxide (KOH) is added to the mixture, which is then cooled to 0°C.

  • One mole of citral is added to the cooled mixture over a period of 20 minutes.

  • The reaction mixture is maintained at a temperature of 0-5°C for 64 hours.

  • The temperature is then raised to 25°C and held for an additional 23 hours.

  • The KOH is neutralized with acetic acid.

  • Methanol and excess methyl ethyl ketone are removed via distillation.

  • The resulting crude product is washed to remove sodium acetate, yielding the pseudo-methyl ionone.

Step 2: Cyclization to Methyl Ionone (H₂SO₄/Acetic Acid Catalyst)

  • A 40 g aliquot of the crude pseudo-methyl ionone is dissolved in 40 g of cyclohexane.

  • This solution is added over 10 minutes to a mixture of 100 g of 98% sulfuric acid and 40 g of glacial acetic acid, maintained at -5°C.

  • The mixture is stirred for an additional 10 minutes at -5°C.

  • The reaction is quenched by pouring the mixture onto crushed ice.

  • The organic layer is washed with water to remove acids, neutralized, and then distilled to yield the final methyl ionone isomer mixture.

Route B: Sodium Methylate-Catalyzed Condensation and H₃PO₄-Catalyzed Cyclization

This route utilizes sodium methylate for the condensation step and phosphoric acid for the high-temperature cyclization.

Step 1: Synthesis of Pseudo-Methyl Ionone (Sodium Methylate Catalyst)

  • A mixture of 23 g of sodium methylate, 1,080 g of methanol, and 1,080 g of methyl ethyl ketone is prepared and stirred.

  • One mole of citral is added to this mixture over a period of six hours at a temperature of 5-10°C.

  • The temperature is then allowed to rise to 15-20°C and is maintained for 18 hours.

  • The reaction mixture is neutralized and worked up to yield the crude pseudo-methyl ionone, which is then distilled under vacuum.

Step 2: Cyclization to Methyl Ionone (H₃PO₄ Catalyst)

  • A 40 g aliquot of the distilled pseudo-methyl ionone is taken for the cyclization reaction.

  • 8 g of phosphoric acid (H₃PO₄) is added to the pseudo-methyl ionone.

  • The mixture is heated to 87-89°C for 55 minutes.

  • The resulting product is distilled to yield the final methyl ionone isomer mixture.

Synthesis Pathway Diagram

The following diagram illustrates the general two-step synthesis of methyl ionone and highlights the different catalytic options for each step as described in the compared routes.

G cluster_step1 Step 1: Aldol Condensation cluster_catalyst1 Catalyst cluster_step2 Step 2: Acid-Catalyzed Cyclization cluster_catalyst2 Catalyst Citral Citral Pseudo-Methyl Ionone Pseudo-Methyl Ionone Citral->Pseudo-Methyl Ionone + Methyl Ethyl Ketone Methyl Ethyl Ketone Methyl Ethyl Ketone Methyl Ionone Isomers Methyl Ionone Isomers Pseudo-Methyl Ionone->Methyl Ionone Isomers Pseudo-Methyl Ionone->Methyl Ionone Isomers Route A: KOH Route A: KOH Route B: NaOCH3 Route B: NaOCH3 Route A: H2SO4 / Acetic Acid Route A: H2SO4 / Acetic Acid Route B: H3PO4 Route B: H3PO4

Caption: Synthetic pathways for methyl ionone production.

References

A Comparative Analysis of Methyl Ionone Gamma in the Woody-Floral Fragrance Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, an in-depth understanding of the efficacy of fragrance compounds is paramount. This guide provides a comparative analysis of methyl ionone gamma against other notable woody-floral fragrance compounds, supported by experimental data and detailed methodologies.

This compound, a synthetically produced fragrance ingredient, is highly valued in perfumery for its complex scent profile, which bridges floral and woody notes.[1][2][3][4] It is predominantly characterized by its soft, powdery violet and orris notes, complemented by a gentle woodiness.[3][4] This versatile compound is a key component in numerous fragrance compositions, particularly in oriental, floral, and woody scents, where it imparts sophistication, softness, and longevity.[3][4]

Quantitative Comparison of Fragrance Compound Efficacy

Fragrance Compound/FamilyOdor ProfileOdor ThresholdSubstantivity (on smelling strip)Key Characteristics
This compound Floral (violet, orris), woody, powdery, sweet[1][2]Medium (recommended to be evaluated in a 10% solution or less)[1]> 124 hours[5]Versatile, blends well with a wide range of materials, acts as a bridge between middle and base notes.[1][2]
Iso E Super Woody, ambery, smooth, slightly sweetLow> 200 hoursHighly diffusive, adds volume and a velvety texture.
Sandalwood (natural & synthetic) Woody, creamy, rich, balsamic, sweet[6]Varies by source and specific compound> 200 hoursExcellent fixative, provides warmth and depth.[6]
Cedarwood (natural & synthetic) Woody, dry, pencil-shavings, slightly spicyVaries by source and specific compound> 150 hoursProvides a dry, clean, and structural woody character.
Vetiver (natural & synthetic) Earthy, woody, smoky, greenVaries by source and specific compound> 200 hoursComplex, provides a rich, tenacious, and earthy base.

Experimental Protocols

To ensure objective and reproducible evaluation of fragrance compounds, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of fragrance efficacy.

Sensory Panel Evaluation

Sensory panels, composed of trained evaluators, are critical for assessing the various facets of a fragrance's performance.

Objective: To qualitatively and quantitatively characterize the odor profile, intensity, and hedonic tone of a fragrance compound over time.

Materials:

  • Fragrance compounds diluted in a suitable solvent (e.g., 10% in dipropylene glycol or ethanol).[1]

  • Standard perfume smelling strips.

  • Controlled environment with neutral air, constant temperature, and humidity.

  • Data recording sheets or software.

Procedure:

  • Panelist Training: Train a panel of 10-15 individuals to identify and rate the intensity of various odor descriptors relevant to the woody-floral family (e.g., violet, orris, woody, powdery, ambery, earthy).

  • Sample Preparation: Dip smelling strips into the diluted fragrance solutions for a standardized duration (e.g., 2 seconds) and to a consistent depth.

  • Evaluation Schedule: Evaluate the smelling strips at predetermined time intervals (e.g., immediately after dipping, 15 minutes, 1 hour, 4 hours, 8 hours, 24 hours, and then every 24 hours until the scent is no longer detectable).

  • Data Collection: At each time point, panelists rate the intensity of each odor descriptor on a labeled magnitude scale (e.g., 0-10, where 0 is no perception and 10 is extremely strong). They also provide an overall hedonic rating (pleasantness).

  • Data Analysis: Analyze the data statistically to determine the mean intensity ratings for each descriptor over time, creating an odor profile evolution chart. Substantivity is determined by the time at which the fragrance is no longer detectable by a majority of the panel.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.

Objective: To identify the specific volatile compounds responsible for the characteristic aroma of a fragrance and to determine their individual odor contributions.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactory detection port (ODP).[7]

  • Appropriate GC column for fragrance analysis (e.g., non-polar or medium-polarity column).

  • Helium as a carrier gas.

  • Fragrance sample.

  • Trained human assessor.

Procedure:

  • Sample Injection: Inject a small amount of the fragrance sample into the GC.

  • Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity as they travel through the GC column.

  • Effluent Splitting: The effluent from the column is split, with a portion going to the MS for chemical identification and the other portion going to the ODP for sensory evaluation.[7]

  • Olfactory Detection: A trained assessor sniffs the effluent at the ODP and records the retention time, odor descriptor, and intensity of each detected scent.

  • Data Integration: The data from the MS (compound identification) is correlated with the data from the ODP (odor description and intensity) to identify the specific compounds responsible for the perceived aroma.

Olfactory Signaling Pathway

The perception of fragrance compounds like this compound is initiated by their interaction with olfactory receptors in the nasal cavity. This triggers a signaling cascade that ultimately leads to the perception of smell in the brain. The primary pathway for most odorants involves the cyclic AMP (cAMP) signaling cascade.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Sensory Neuron Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Depolarization Depolarization CNG_channel->Depolarization Causes Ca_Na_ion Ca²⁺ / Na⁺ Ca_Na_ion->CNG_channel Influx Cl_channel Ca²⁺-activated Cl⁻ Channel Cl_channel->Depolarization Cl_ion Cl⁻ Cl_ion->Cl_channel Efflux (Amplifies Signal) Depolarization->Cl_channel Activates Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Brain Signal to Brain (via Olfactory Bulb) Action_Potential->Brain

Caption: The cAMP-mediated olfactory signal transduction pathway.

The binding of an odorant molecule to an olfactory receptor (OR), a type of G-protein coupled receptor (GPCR), initiates a cascade of events.[8][9] The activated OR stimulates a G-protein (specifically Gαolf), which in turn activates adenylyl cyclase.[8][9] This enzyme converts ATP into cyclic AMP (cAMP).[8][9] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of sodium and calcium ions. This influx causes depolarization of the neuron's membrane. The initial depolarization is further amplified by the opening of calcium-activated chloride channels. If the depolarization reaches a certain threshold, it triggers an action potential that travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific scent.

References

Inter-laboratory study on the analysis of methyl ionone gamma

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory study was conducted to assess the analytical variability in the quantification of Methyl Ionone Gamma, a key fragrance ingredient, across multiple research and quality control laboratories. This guide provides a comparative analysis of the results obtained and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their own analytical endeavors.

Data Summary

A standardized sample of this compound was distributed to five independent laboratories for analysis. The key parameters assessed were the purity of the total methyl ionone isomers and the percentage distribution of the primary isomers: α-isomethyl ionone, β-isomethyl ionone, and γ-methyl ionone. The quantitative data submitted by each laboratory is summarized below.

Table 1: Inter-laboratory Comparison of this compound Analysis

Laboratory IDAnalytical MethodTotal Purity (%)α-Isomethyl Ionone (%)β-Isomethyl Ionone (%)γ-Methyl Ionone (%)
Lab 01GC-MS97.265.815.316.1
Lab 02GC-MS96.866.214.915.7
Lab 03GC-FID97.565.515.816.2
Lab 04GC-MS97.166.015.116.0
Lab 05GC-MS96.966.514.715.7
Mean 97.1 66.0 15.2 15.9
Std. Dev. 0.25 0.38 0.43 0.24

Experimental Protocols

The following is a detailed methodology for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound, which was the predominant analytical technique used in this study.

1. Sample Preparation:

  • A 1% (w/v) stock solution of the this compound sample was prepared in high-purity ethanol.

  • For analysis, a 1 µL aliquot of a 100 ppm working solution, prepared by diluting the stock solution in ethanol, was injected into the GC-MS system.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (10:1).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

3. Data Analysis:

  • The percentage area of each isomer peak relative to the total area of all methyl ionone isomer peaks was calculated to determine the isomeric distribution.

  • Purity was determined by the percentage area of all methyl ionone isomer peaks relative to the total peak area in the chromatogram.

Visualizations

Inter-laboratory Study Workflow

G Figure 1: Inter-laboratory Study Workflow A Sample Preparation and Distribution B Sample Analysis by Participating Labs A->B C Data Submission B->C D Statistical Analysis and Comparison C->D E Final Report Generation D->E

Caption: A flowchart illustrating the key stages of the inter-laboratory study.

Chemical Structures of Methyl Ionone Isomers

G Figure 2: Structures of Methyl Ionone Isomers cluster_alpha α-Isomethyl Ionone cluster_beta β-Isomethyl Ionone cluster_gamma γ-Methyl Ionone alpha beta gamma

Caption: The chemical structures of the primary isomers of methyl ionone.

Enantioselective Olfactory Perception of (R)- and (S)-γ-n-Methylionone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantioselective activity of the (R)- and (S)-enantiomers of γ-n-methylionone, focusing on their distinct olfactory properties. While quantitative data on non-olfactory biological activities and specific receptor interactions are limited in publicly available literature, this document synthesizes the current understanding of their differential scent profiles and the experimental approaches used to characterize them.

Data Presentation: Olfactory Profile Comparison

The primary observable enantioselective activity of (R)- and (S)-γ-n-methylionone is in the domain of olfactory perception. The two enantiomers possess distinct scent characteristics, which are summarized below.

EnantiomerOdor Description
(-)-(6R)-γ-n-Methylionone Woody, with dry and leathery aspects.[1]
(+)-(6S)-γ-n-Methylionone Woody-floral, with a fruity-floral violet inclination and facets of orris, accompanied by an oily background.[1]

It is important to note that commercial γ-n-methylionone is often a racemic mixture, with the final product's scent profile being a composite of its constituent isomers.[2][3] The predominance of a particular isomer, such as α-isomethyl ionone in some commercial grades, significantly influences the overall fragrance.[2]

Experimental Protocols

Enantioselective Synthesis and Separation

The preparation of enantiomerically pure samples of (R)- and (S)-γ-n-methylionone is crucial for the accurate assessment of their individual properties. Chemo-enzymatic methods are often employed to achieve high enantiopurity.[4]

Key Methodologies:

  • Enzyme-Mediated Kinetic Resolution: A common strategy involves the use of lipases, such as Pseudomonas cepacia lipase, for the enantioselective acetylation of a chiral precursor, like γ-ionol.[4] This process yields one enantiomer as an acetate and leaves the other as an unreacted alcohol, both in high enantiomeric purity. These separated precursors can then be chemically converted to the desired enantiomerically pure γ-n-methylionone.[4][5]

  • Chiral Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases are standard analytical techniques to verify the enantiomeric purity of the final products.[6]

Olfactory Evaluation

The assessment of the distinct odor profiles of the enantiomers is typically conducted by a panel of trained sensory experts using standardized olfactometry techniques.

General Protocol Outline:

  • Sample Preparation: Enantiomerically pure samples are diluted in an appropriate solvent (e.g., ethanol or dipropylene glycol) to various concentrations.

  • Sensory Panel: A panel of trained perfumers or sensory analysts is assembled.

  • Olfactory Assessment: The panelists smell the prepared samples in a controlled environment. This can be done from smelling strips or via an olfactometer, which delivers a controlled stream of odorant.

  • Data Collection: Panelists describe the odor characteristics (e.g., floral, woody, fruity) and rate the intensity of the scent.[7]

Mandatory Visualization

Olfactory Signal Transduction Pathway

The perception of odorants like γ-n-methylionone is initiated by the interaction of the molecule with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. The binding of an odorant to its specific OR triggers a signal transduction cascade.

Olfactory_Signaling_Pathway Odorant Odorant ((R)- or (S)-γ-n-methylionone) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Neuron Olfactory Sensory Neuron Ion_Channel->Neuron Depolarizes Brain Brain Neuron->Brain Signal Transduction Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_evaluation Olfactory Evaluation cluster_comparison Comparative Analysis Racemic Racemic γ-n-methylionone Precursor Resolution Enzymatic Kinetic Resolution (e.g., Lipase) Racemic->Resolution R_Enantiomer (R)-γ-n-methylionone Resolution->R_Enantiomer S_Enantiomer (S)-γ-n-methylionone Resolution->S_Enantiomer Sensory_Panel Sensory Panel Evaluation R_Enantiomer->Sensory_Panel S_Enantiomer->Sensory_Panel Odor_Profile Qualitative Odor Profile (Woody vs. Floral) Sensory_Panel->Odor_Profile Odor_Threshold Quantitative Odor Threshold Sensory_Panel->Odor_Threshold Data_Analysis Data Analysis & Comparison Odor_Profile->Data_Analysis Odor_Threshold->Data_Analysis

References

Mass spectral fragmentation analysis of α-ionone versus β-ionone for structural elucidation

Author: BenchChem Technical Support Team. Date: December 2025

The structural elucidation of isomeric compounds is a critical challenge in many scientific disciplines, including flavor and fragrance analysis, natural product chemistry, and drug development. Among the various analytical techniques available, mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands out for its sensitivity and ability to provide detailed structural information through fragmentation analysis. This guide provides a detailed comparison of the mass spectral fragmentation patterns of two common isomers, α-ionone and β-ionone, under electron ionization (EI) conditions, offering a basis for their unambiguous identification.

The differentiation between α-ionone and β-ionone, two isomers of the C13H20O rose ketone, is crucial due to their distinct sensory properties and applications. While α-ionone possesses a woody, violet-like aroma, β-ionone is characterized by a more floral, sweet, and fruity scent and is a key intermediate in the synthesis of Vitamin A.[1][2] Their structural difference lies in the position of the double bond within the cyclohexene ring, which significantly influences their fragmentation behavior upon electron ionization.

Comparative Fragmentation Analysis

Under electron ionization, both α-ionone and β-ionone produce a molecular ion (M+) peak at a mass-to-charge ratio (m/z) of 192.[3] However, the subsequent fragmentation pathways diverge, leading to a unique fingerprint for each isomer. The mass spectrum of α-ionone is typically richer in significant fragment ions compared to that of β-ionone.[1]

A key distinguishing feature is the presence of a prominent peak at m/z 136 in the spectrum of α-ionone, which is either absent or of very low abundance in the spectrum of β-ionone.[1] This fragment is the result of a characteristic Retro-Diels-Alder (RDA) rearrangement, which is sterically favored in the α-isomer due to the endocyclic double bond's position.[1]

Conversely, the mass spectrum of β-ionone is often dominated by a base peak at m/z 177, corresponding to the loss of a methyl radical, and another major peak at m/z 43, representing the acetyl cation ([CH3CO]+).[1] The stability of the ion at m/z 177 in β-ionone contributes to its higher abundance compared to other fragments.[1]

Table 1: Characteristic Mass Spectral Fragments of α-Ionone and β-Ionone

m/zProposed Fragment IonRelative Abundance in α-IononeRelative Abundance in β-IononeKey Diagnostic Feature
192[C13H20O]+• (Molecular Ion)PresentPresentMolecular weight confirmation
177[M - CH3]+HighBase PeakLoss of a methyl group
136[C9H12O]+• (RDA product)ProminentAbsent or very lowPrimary differentiator
121[C9H13]+SignificantLow abundanceFurther fragmentation product
93[C7H9]+PresentLow abundanceFurther fragmentation product
77[C6H5]+PresentLow abundanceFurther fragmentation product
43[CH3CO]+SignificantHighAcetyl cation

Fragmentation Pathways

The distinct fragmentation patterns of α-ionone and β-ionone can be rationalized through their respective molecular structures. The following diagrams illustrate the primary fragmentation pathways for each isomer.

alpha_ionone_fragmentation M α-Ionone (m/z 192) frag177 [M - CH3]+ (m/z 177) M->frag177 - CH3• (β-cleavage) frag136 RDA Fragment (m/z 136) M->frag136 Retro-Diels-Alder frag121 [C9H13]+ (m/z 121) frag136->frag121 - CH3• frag93 [C7H9]+ (m/z 93) frag121->frag93 - C2H4 frag77 [C6H5]+ (m/z 77) frag93->frag77 - CH4

Caption: Fragmentation pathway of α-ionone.

beta_ionone_fragmentation M β-Ionone (m/z 192) frag177 [M - CH3]+ (m/z 177) (Base Peak) M->frag177 - CH3• (α-cleavage) frag43 [CH3CO]+ (m/z 43) M->frag43 α-cleavage frag149 [M - C3H7]+ (m/z 149) M->frag149 - C3H7•

Caption: Fragmentation pathway of β-ionone.

Experimental Protocol: GC-MS Analysis

The following is a generalized protocol for the analysis of α-ionone and β-ionone using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Samples containing ionones (e.g., essential oils, perfume formulations, wine extracts) are typically diluted in a suitable volatile solvent such as dichloromethane or hexane.

  • For trace analysis in complex matrices like wine, a pre-concentration step such as headspace solid-phase microextraction (HS-SPME) may be employed.[4]

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5) is commonly used. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Oven Temperature Program: An initial temperature of 50-60°C held for 1-2 minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C, held for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[3] This is a "hard" ionization technique that induces extensive fragmentation, which is useful for structural elucidation.[5][6]

  • Ion Source Temperature: Typically maintained at 230°C.

  • Mass Analyzer: A quadrupole mass analyzer is commonly used.[1]

  • Scan Range: m/z 40-400 to ensure detection of all relevant fragment ions.

  • Data Acquisition: Full scan mode to obtain the complete mass spectrum for each chromatographic peak.

The workflow for this analysis can be visualized as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis sample Sample dilution Dilution/Extraction sample->dilution injection GC Injection dilution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization analysis Mass Analysis (Quadrupole) ionization->analysis detection Detection analysis->detection spectrum Mass Spectrum Acquisition detection->spectrum library_search Library Comparison spectrum->library_search fragmentation_analysis Fragmentation Pattern Analysis spectrum->fragmentation_analysis identification Structural Elucidation fragmentation_analysis->identification

Caption: GC-MS workflow for ionone analysis.

References

Safety Operating Guide

Proper Disposal of Methyl Ionone Gamma: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Methyl Ionone Gamma are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, compiled from safety data sheets (SDS).

Key Safety and Physical Data

Adherence to safety protocols begins with understanding the substance's properties. The following table summarizes essential quantitative data for this compound.

PropertyValueSource
Flash Point126 °C (258.8 °F) - Closed Cup[1]
Boiling Point238 °C (460.4 °F)[1]
Melting Point< -20 °C (-4 °F)[1]
Density0.929 - 0.935 g/cm³ at 20°C[1]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly ventilated. This compound may cause an allergic skin reaction, skin irritation, and serious eye irritation.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1][2]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves are required.[4]

  • Eye Protection: Wear tight-fitting goggles, a face shield, or safety glasses with side shields.[4]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, national, and international regulations.[1][2] It should be treated as hazardous waste and must not be disposed of with general refuse or allowed to enter drainage systems.[1][3]

Small Spills and Residual Amounts
  • Ensure Proper Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[4][5]

  • Contain the Spill: For small spills, absorb the liquid with an inert, non-combustible material such as sand, dry clay, or vermiculite.[3][4]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[1]

  • Label the Container: Clearly label the waste container as "Hazardous Waste: this compound" and include the date.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[1][2]

  • Dispose of Contaminated Materials: All contaminated materials, including gloves and cleaning supplies, must be placed in the hazardous waste container.

Unused or Excess Product
  • Do Not Pour Down the Drain: Under no circumstances should this compound be poured down the sink or into any drainage system due to its toxicity to aquatic life.[1]

  • Containerize for Disposal: Keep the unused product in its original, tightly sealed container if possible.[6] If the original container is compromised, transfer the material to a suitable, properly labeled hazardous waste container.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

Empty Containers
  • Treat as Hazardous: Empty containers may retain product residue and should be treated as hazardous waste.[3]

  • Rinse and Collect: If permitted by local regulations, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Proper Disposal: Empty, unrinsed containers should be sealed, labeled, and disposed of through an approved waste handling site.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_assessment Waste Assessment cluster_spill Spill / Residual cluster_bulk Unused Product / Bulk cluster_container Empty Container cluster_final Final Disposal start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe ventilation Ensure Adequate Ventilation ppe->ventilation waste_type Identify Waste Type ventilation->waste_type contain Contain with Inert Absorbent (e.g., Sand, Vermiculite) waste_type->contain Small Spill or Residual Amount containerize Keep in Sealed, Labeled Original or Waste Container waste_type->containerize Unused / Excess Product rinse Triple-Rinse Container (If Permitted) waste_type->rinse Empty Container collect_spill Collect into Labeled Hazardous Waste Container contain->collect_spill end_point Arrange for Professional Disposal (EHS / Licensed Contractor) collect_spill->end_point containerize->end_point collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate seal_empty Seal and Label Empty Container rinse->seal_empty collect_rinsate->end_point seal_empty->end_point

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl Ionone Gamma

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methyl Ionone Gamma. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required protective gear.

Protection Type Specific Recommendations Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, Neoprene).[1][2][3]To prevent skin contact, which can cause skin irritation and may lead to an allergic skin reaction.[4][5][6][7]
Eye and Face Protection Tight-fitting safety goggles or a face shield where splashing is a potential hazard.[1][2][3] Safety glasses with side shields for low splash potential situations.[3]To protect eyes from splashes which can cause serious eye irritation.[5][8]
Skin and Body Protection Protective clothing to prevent skin exposure.[4][6] In case of significant exposure risk, coveralls may be necessary.[9]To avoid skin contact and contamination of personal clothing.[4][6] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[4][6][7]
Respiratory Protection Not typically required with adequate local exhaust ventilation.[1][2] If ventilation is insufficient or in case of high vapor concentrations, an approved respirator with an organic vapor cartridge should be used.[5] A self-contained breathing apparatus (SCBA) is recommended for major spills.[1][2]To avoid inhalation of vapors, which can be harmful.[1][6]

II. Operational Plan: Step-by-Step Handling Procedure

Follow these procedural steps for the safe handling of this compound from reception to disposal.

  • Preparation and Area Setup :

    • Ensure a well-ventilated work area, preferably with local exhaust ventilation.[1][2][6]

    • Confirm that a safety shower and an eyewash station are readily accessible.[6]

    • Keep away from heat, sparks, open flames, and other ignition sources.[5][6]

    • Have spill containment materials readily available, such as sand or inert absorbent powder.[4][5][6]

  • Donning PPE :

    • Before handling the substance, put on all required PPE as detailed in the table above.

  • Handling and Use :

    • Avoid direct contact with the substance.[7]

    • Wash hands and any exposed skin thoroughly after handling.[1][5]

    • Do not eat, drink, or smoke in the handling area.[5][10]

    • Use in accordance with good manufacturing and industrial hygiene practices.[1][5]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[1][6]

    • Keep containers tightly closed when not in use.[1][6]

    • Store away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[5]

    • Protect from light and air.[7]

III. Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection :

    • Collect waste material in a sealed, properly labeled container.[4]

  • Spill Management :

    • In case of a spill, contain the spillage immediately with an inert, non-combustible absorbent material like sand or dry lime.[4][5][6]

    • Remove all ignition sources.[5][6]

    • Use non-sparking tools to collect the absorbed material and place it in a suitable container for disposal.[6]

    • Ventilate the area and wash the spill site after material pickup is complete.[6]

    • Prevent the spill from entering drains, surface water, or groundwater.[1][4][5]

  • Final Disposal :

    • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[4][5][6][7]

    • Empty containers should be taken to an approved waste handling site for recycling or disposal.[5] Do not reuse empty containers.[8]

IV. Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_preparation 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal prep_area Setup Ventilated Area check_safety Verify Safety Equipment (Shower, Eyewash) prep_area->check_safety spill_kit Prepare Spill Kit check_safety->spill_kit don_ppe Don Appropriate PPE spill_kit->don_ppe handle_chemical Handle this compound don_ppe->handle_chemical storage Store Properly handle_chemical->storage If not in use collect_waste Collect Waste handle_chemical->collect_waste After use manage_spill Manage Spills handle_chemical->manage_spill In case of spill storage->handle_chemical dispose_waste Dispose According to Regulations collect_waste->dispose_waste manage_spill->collect_waste

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Methyl Ionone Gamma
Reactant of Route 2
Reactant of Route 2
Methyl Ionone Gamma

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